molecular formula C₇H₆D₃ClN₂O B1156548 1-Methyl-d3 Isonicotinamide Chloride

1-Methyl-d3 Isonicotinamide Chloride

Numéro de catalogue: B1156548
Poids moléculaire: 175.63
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-d3 Isonicotinamide Chloride, also known as 1-Methyl-d3 Isonicotinamide Chloride, is a useful research compound. Its molecular formula is C₇H₆D₃ClN₂O and its molecular weight is 175.63. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-d3 Isonicotinamide Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-d3 Isonicotinamide Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C₇H₆D₃ClN₂O

Poids moléculaire

175.63

Synonymes

4-(Aminocarbonyl)-1-methylpyridinium Chloride-d3;  4-Carbamoyl-1-methylpyridinium Chloride-d3

Origine du produit

United States
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmacokinetic (PK) profiling and targeted metabolomics, the absolute quantification of polar metabolites requires robust, self-validating analytical frameworks. 1-Methyl-d3 Isonicotinamide Chloride (Molecular Formula: C


H

D

ClN

O, MW: 175.63 g/mol )[1] serves as the premier stable isotope-labeled internal standard (SIL-IS) for quantifying its endogenous and drug-induced counterpart, 1-Methylisonicotinamide (MNAM).

As a Senior Application Scientist, I have structured this whitepaper to resolve the common ambiguities surrounding the CAS registry of this specific isotopologue, detail its biological relevance, and provide a field-proven, self-validating LC-MS/MS methodology for its application.

Chemical Identity & CAS Registry Analysis

A frequent bottleneck in bioanalytical assay development is sourcing the exact Chemical Abstracts Service (CAS) Registry Number for highly specific stable isotope-labeled compounds.

  • The Parent Compound: The non-deuterated parent molecule, 1-Methylisonicotinamide chloride, is formally registered under CAS 7680-68-4 [2]. (Note: The free amine form is registered under CAS 45791-94-4).

  • The Deuterated Variant (d3): Due to its specialized nature as an isotopologue, 1-Methyl-d3 Isonicotinamide Chloride does not possess a universally indexed, distinct CAS number in standard public repositories. Instead, it is synthesized via custom isotopic labeling and is predominantly tracked across global supply chains using vendor-specific alphanumeric identifiers, most notably TRC-M314382 .

The Causality of the d3 Selection: Why substitute exactly three hydrogen atoms with deuterium on the N-methyl group? In mass spectrometry, natural heavy isotopes (primarily


C and 

N) create M+1 and M+2 spectral peaks. By engineering a +3 Da mass shift, the precursor ion of the SIL-IS sits safely outside the natural isotopic envelope of the unlabeled analyte. This eliminates isotopic cross-talk, ensuring that high concentrations of the endogenous metabolite do not falsely elevate the internal standard signal.

IsotopeLogic N1 Isonicotinamide (Parent Drug) N2 1-Methylisonicotinamide (Analyte, +14 Da) N1->N2 Methylation (In Vivo) N3 1-Methyl-d3 Isonicotinamide (SIL-IS, +17 Da) N2->N3 Synthetic Deuteration

Fig 1. Structural relationship between the parent drug, endogenous metabolite, and the SIL-IS.

Mechanistic Role & Biological Significance

1-Methylisonicotinamide is an isomeric analogue of nicotinamide and a downstream metabolite of isonicotinic thioamide-based therapeutics. Beyond serving as a passive biomarker of drug metabolism, the compound and its precursors exhibit intrinsic biological activity. Crucially, isonicotinamide derivatives have been shown to strongly induce apoptosis in human acute myelomonocytic leukemia cells (HL-60)[3].

When evaluating the efficacy and toxicity of such compounds in oncology models, quantifying the exact concentration of the methylated metabolite in target tissues is critical. The d3-labeled variant is indispensable here; it perfectly mimics the extraction recovery and chromatographic retention time of the parent, correcting for the severe matrix effects often encountered in leukemic cell lysates or plasma.

Experimental Workflows: LC-MS/MS Bioanalysis Protocol

The following protocol outlines a self-validating system for the extraction and quantification of MNAM using the d3-SIL-IS.

System Validation Logic

To ensure trustworthiness, every analytical batch must include:

  • Zero-Blank: Matrix spiked only with the d3-IS to prove the absence of unlabeled MNAM contamination.

  • Double-Blank: Unspiked matrix to prove the absence of endogenous interference at the retention time.

Step-by-Step Methodology

Step 1: Reagent and Standard Preparation

  • Prepare primary stock solutions of the analyte (CAS 7680-68-4) and the SIL-IS (TRC-M314382) at 1.0 mg/mL in 50% Methanol/Water.

  • Causality: Methanol ensures the complete solvation of the chloride salt while preventing the hydrolytic degradation that can occur in purely aqueous solutions over extended storage.

Step 2: Sample Extraction via Protein Precipitation (PPT)

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Causality: Acetonitrile acts as a rapid protein denaturant. The addition of 0.1% Formic Acid lowers the pH, ensuring the quaternary amine remains fully ionized. This disrupts protein-binding interactions, maximizing extraction recovery.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: Chromatographic Separation

  • Causality of Column Choice: Because 1-Methylisonicotinamide is a permanently charged quaternary ammonium cation, it exhibits negligible retention on traditional reversed-phase (C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated. HILIC provides adequate retention (k' > 2), preventing the analyte from eluting in the void volume where severe ion suppression from unretained matrix salts occurs.

  • Inject 2 µL onto a HILIC column (e.g., Waters XBridge BEH Amide, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow N1 Plasma Sample (Unknown MNAM) N2 Spike with SIL-IS (1-Methyl-d3 Isonicotinamide) N1->N2 N3 Protein Precipitation (Acetonitrile + 0.1% FA) N2->N3 N4 Centrifugation (14,000 x g, 10 min) N3->N4 N5 LC Separation (HILIC Column) N4->N5 N6 MS/MS Detection (MRM Mode) N5->N6 N7 Data Analysis (Peak Area Ratio) N6->N7

Fig 2. Bioanalytical workflow for MNAM quantification using the d3-labeled internal standard.

Quantitative Data Summary

The mass spectrometer must be operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the loss of the amide group (-CONH


, 44 Da).

Table 1: Optimized MRM Parameters for MNAM Bioanalysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Methylisonicotinamide 137.193.15025
1-Methyl-d3 Isonicotinamide (SIL-IS) 140.196.15025

References

  • Biochemical Search - United States Biological (1-Methyl-d3 Isonicotinamide Chloride)
  • methyl nicotinate suppliers USA (Biological Activity & Apoptosis in HL-60)
  • Toronto Research Chemicals (TRC-M314382 Catalog Index)
  • Source: lgcstandards.

Sources

Advanced Characterization and Application of Stable Isotope Labeled Isonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Labeled Isonicotinamide

Isonicotinamide (pyridine-4-carboxamide) is a structural isomer of Nicotinamide (Vitamin B3) and a critical scaffold in modern drug development. Unlike its B3 counterpart, isonicotinamide is primarily utilized as a pharmaceutical cocrystal coformer to enhance the solubility of BCS Class II/III drugs and as a fragment in antitubercular agents (e.g., Isoniazid analogs).

The integration of stable isotopes—specifically Deuterium (


H), Carbon-13 (

C), and Nitrogen-15 (

N)—into the isonicotinamide scaffold transforms this simple molecule into a powerful tool for three distinct high-value applications:
  • Quantitative Bioanalysis (LC-MS/MS): Eliminating matrix effects via Stable Isotope Dilution (SID).

  • Solid-State NMR (SS-NMR): Elucidating hydrogen-bond networks in pharmaceutical cocrystals without X-ray diffraction constraints.

  • Metabolic Stability (Deuterium Switch): Mitigating oxidative clearance via the Kinetic Isotope Effect (KIE).

Synthesis of Stable Isotope Labeled Isonicotinamide

Objective: Synthesize Ring-


-Isonicotinamide for use as a bioanalytical internal standard.
Rationale: Exchangeable amide protons (

) are unsuitable for labeling as they rapidly exchange with solvent water (

). Stable labels must be incorporated into the pyridine ring or the carbon skeleton.
Protocol: De Novo Synthesis via Labeled Precursors

This method ensures 99%+ isotopic incorporation and eliminates "scrambling" seen in catalytic exchange methods.

Materials:

  • Isonicotinic acid-

    
     (CAS: 1219803-72-1)
    
  • Thionyl Chloride (

    
    )
    
  • Ammonium Hydroxide (

    
    , 28%)
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve Isonicotinic acid-

    
     (1.0 eq) in anhydrous DCM.
    
  • Acyl Chloride Formation: Add

    
     (1.5 eq) dropwise at 0°C. Reflux for 2 hours. Monitor by TLC (conversion to acid chloride).
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield Isonicotinoyl chloride-
    
    
    
    .
  • Amidation: Re-dissolve residue in dry DCM. Cool to -10°C. Slowly bubble anhydrous

    
     gas or add concentrated 
    
    
    
    dropwise (excess).
  • Precipitation: The product, Isonicotinamide-

    
    , will precipitate. Filter and wash with cold water to remove ammonium chloride salts.
    
  • Recrystallization: Recrystallize from hot water/ethanol to achieve >99% chemical purity.

Visualization: Synthesis Workflow

SynthesisWorkflow Precursor Isonicotinic Acid-d4 (Ring Deuterated) Activation Activation (SOCl2, Reflux) Precursor->Activation Intermediate Acid Chloride-d4 (Intermediate) Activation->Intermediate Amidation Amidation (NH4OH / NH3) Intermediate->Amidation Product Isonicotinamide-d4 (Stable Isotope Standard) Amidation->Product Yield >85%

Caption: Figure 1. De novo synthesis of Ring-d4 Isonicotinamide ensuring non-exchangeable label incorporation.

Application I: Quantitative Bioanalysis (LC-MS/MS)

Challenge: Isonicotinamide and Nicotinamide are isomers (MW 122.12). They share identical masses and similar fragmentation patterns. Solution: Chromatographic resolution combined with a specific Stable Isotope Internal Standard (SIL-IS) is mandatory to distinguish the two and correct for ionization suppression.

Experimental Protocol

System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC. Column: HILIC or Polar C18 (to retain polar pyridines). Mobile Phase: A: 10mM Ammonium Formate (pH 3.0); B: Acetonitrile.

MRM Transitions (Mass Reaction Monitoring):

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Rationale
Isonicotinamide 123.179.15025Loss of

(Pyridine ring)
Isonicotinamide 123.151.15040Ring fragmentation (Qualifier)
Isonicotinamide-

(IS)
127.183.15025Ring-

Pyridine fragment
Nicotinamide (Interference)123.180.15025Distinct fragment (often dominant in Nicotinamide)

Critical Quality Control (Self-Validating Step):

  • Isomer Resolution Test: You must inject a mix of Nicotinamide and Isonicotinamide during method development. If they co-elute, the MS cannot distinguish them solely by mass (isobaric). Baseline separation (

    
    ) is required.
    
Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_QC QC Checkpoint Sample Biological Matrix (Plasma/Urine) Spike Spike SIL-IS (Isonicotinamide-d4) Sample->Spike Extract Protein Precipitation (ACN/MeOH) Spike->Extract LC UHPLC Separation (HILIC Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS LC->MS Resolve Isomers (Rs > 1.5) Data Quantification (Area Ratio: Analyte/IS) MS->Data

Caption: Figure 2. Bioanalytical workflow emphasizing the critical separation of isobaric interferences.

Application II: Pharmaceutical Cocrystals (Solid-State NMR)

Isonicotinamide is a premier "coformer" used to stabilize drugs like Diclofenac and Ibuprofen. However, determining how the molecules interact in the solid state is difficult with X-ray diffraction if crystals are poor.

The Solution:


C/

N-labeled Isonicotinamide allows for Solid-State NMR (SS-NMR) analysis.
  • Mechanism: The chemical shift of the amide Nitrogen (

    
    N) and Carbonyl Carbon (
    
    
    
    C) changes significantly (2-10 ppm) when involved in hydrogen bonding.
  • Protocol: Synthesize cocrystals using labeled Isonicotinamide. Acquire CP-MAS (Cross-Polarization Magic Angle Spinning) NMR spectra.

  • Outcome: A shift in the

    
    N signal confirms the formation of the supramolecular heterosynthon (Drug-COOH 
    
    
    
    Pyridine-N).

Application III: The Deuterium Switch (Metabolic Stability)

In drug discovery, the pyridine ring is susceptible to oxidation by CYP450 enzymes or N-methylation.

Kinetic Isotope Effect (KIE): Replacing Hydrogen with Deuterium on the pyridine ring strengthens the C-H bond (C-D bonds are ~6-10x stronger). This increases the activation energy for bond cleavage (e.g., by CYP2E1 or Aldehyde Oxidase).

Experimental Workflow:

  • Incubation: Incubate Unlabeled vs. Ring-

    
     Isonicotinamide with Human Liver Microsomes (HLM).
    
  • Time Points: 0, 15, 30, 60 min.

  • Readout: Measure intrinsic clearance (

    
    ).
    
  • Result: If

    
    , metabolic switching is occurring. This suggests that deuteration could prolong the half-life of isonicotinamide-based drugs.
    
Visualization: Metabolic Stability Logic

KIE_Logic cluster_H Unlabeled (H) cluster_D Deuterated (d4) Drug Isonicotinamide Derivative CYP CYP450 Oxidation Drug->CYP H_Path Rapid C-H Bond Breakage CYP->H_Path D_Path Slow C-D Bond Breakage (Primary KIE) CYP->D_Path Clearance High Clearance (Short Half-life) H_Path->Clearance Stable Metabolic Stability (Extended Half-life) D_Path->Stable

Caption: Figure 3. The Deuterium Kinetic Isotope Effect (KIE) mechanism for improving metabolic stability.[1]

References

  • Isonicotinamide Cocrystals: Aitipamula, S., et al.[2] "Pharmaceutical Cocrystals of Isonicotinamide with Dicarboxylic Acids." Crystal Growth & Design, 2012.[3] Link

  • Stable Isotope Internal Standards: Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 2005. Link

  • Deuterium KIE in Drug Design: Gant, T. G. "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 2014. Link

  • Nicotinamide/Isonicotinamide Isomer Separation: Zhao, S., et al. "Simultaneous determination of nicotinic acid, nicotinamide and their metabolites in human plasma by LC-MS/MS." Biomedical Chromatography, 2021.[4] Link

  • Isonicotinamide-d4 Commercial Availability: Santa Cruz Biotechnology.[5] "Isonicotinamide-d4 Product Data." Link

Sources

Biological function of 1-Methyl Isonicotinamide metabolite

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Functions of 1-Methylnicotinamide (1-MNA)

Abstract

This technical guide provides a comprehensive overview of the biological functions of 1-Methylnicotinamide (1-MNA), a key metabolite of nicotinamide (Vitamin B3). Initially considered an inactive byproduct of nicotinamide metabolism, recent research has unveiled its multifaceted roles in a range of physiological and pathophysiological processes. This document synthesizes current knowledge on the biosynthesis, metabolism, and diverse mechanisms of action of 1-MNA, with a focus on its implications for cardiovascular health, metabolic regulation, neuroprotection, and immunology. Detailed experimental protocols and visual pathway diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary tools and understanding to investigate this promising molecule.

A Note on Nomenclature: 1-Methyl Isonicotinamide vs. 1-Methylnicotinamide

It is imperative to clarify a point of nomenclature at the outset. The topic specified was "1-Methyl Isonicotinamide." However, the vast body of scientific literature and established biological pathways point to 1-Methylnicotinamide (1-MNA) as the biologically active and extensively studied metabolite of nicotinamide. 1-MNA is the methylated form of nicotinamide (niacinamide), where the methyl group is attached to the nitrogen at position 1 of the pyridine ring. Isonicotinamide is an isomer of nicotinamide with the carboxamide group at position 4. Consequently, this guide will focus exclusively on the biological functions of 1-Methylnicotinamide (1-MNA), the compound of significant interest in current research.

Introduction to 1-Methylnicotinamide (1-MNA)

1-Methylnicotinamide is an endogenous quaternary pyridinium cation produced in the liver and other tissues during the metabolism of nicotinamide, a form of vitamin B3.[1] For many years, 1-MNA was regarded as a mere detoxification product destined for urinary excretion. However, a paradigm shift has occurred, and 1-MNA is now recognized as a bioactive molecule with pleiotropic effects, including vascular protective, anti-inflammatory, anticoagulant, and neuroprotective properties.[1][2] Its unique mechanisms of action, particularly in modulating NAD+ metabolism and sirtuin activity, have positioned it as a molecule of interest for therapeutic development in a variety of age-related and metabolic diseases.

Biosynthesis and Metabolism of 1-MNA

The primary route for 1-MNA synthesis is the methylation of nicotinamide, a reaction catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT).[1][3]

  • Enzymatic Reaction: NNMT transfers a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridine nitrogen of nicotinamide. This reaction yields 1-MNA and S-adenosyl-L-homocysteine (SAH).[1][4]

  • Tissue Distribution: NNMT is highly expressed in the liver, but is also present in adipose tissue, kidneys, muscle, and brain tissue.[1] The expression of NNMT is often upregulated in various cancers and metabolic diseases.[4][5]

  • Metabolic Fate: Following its synthesis, 1-MNA can be further metabolized by aldehyde oxidase to 1-methyl-2-pyridone-5-carboxamide (2-PYR) or 1-methyl-4-pyridone-5-carboxamide, which are then excreted.[3]

G Nicotinamide Nicotinamide (Vitamin B3) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM S-Adenosyl-L-methionine (SAM) SAM->NNMT Methyl Donor MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosyl-L-homocysteine (SAH) NNMT->SAH AldehydeOxidase Aldehyde Oxidase MNA->AldehydeOxidase Metabolites Oxidized Metabolites (e.g., 2-PYR) AldehydeOxidase->Metabolites caption Biosynthesis and Metabolism of 1-MNA G cluster_0 MNA 1-MNA eNOS eNOS MNA->eNOS Upregulates Activity COX2 COX-2 MNA->COX2 Upregulates Activity EndothelialCell Vascular Endothelial Cell NO Nitric Oxide (NO) eNOS->NO Produces PGI2 Prostacyclin (PGI2) COX2->PGI2 Produces Vasodilation Vasodilation NO->Vasodilation Promotes PlateletAggregation Platelet Aggregation PGI2->PlateletAggregation Inhibits Inflammation Inflammation (TNF-α, IL-4) PGI2->Inflammation Reduces Atherosclerosis Atherosclerosis PlateletAggregation->Atherosclerosis Contributes to Inflammation->Atherosclerosis Contributes to caption Cardiovascular protective mechanisms of 1-MNA.

Caption: Cardiovascular protective mechanisms of 1-MNA.

Metabolic Regulation: The NAD+/SIRT1 Axis

1-MNA plays a sophisticated role in cellular metabolism, particularly in the regulation of NAD+ and the activity of sirtuins.

  • NAD+ Optimization: Exogenously administered 1-MNA acts as a feedback inhibitor of NNMT. [6][7]By inhibiting NNMT, 1-MNA reduces the consumption of nicotinamide, making it more available for the NAD+ salvage pathway. This leads to an optimization of intracellular NAD+ levels, which are crucial for cellular energy metabolism and signaling. [1][6]* Sirtuin 1 (SIRT1) Activation: 1-MNA modulates SIRT1 activity through a dual mechanism. Firstly, by preserving NAD+ pools, it provides the necessary substrate for SIRT1's deacetylase activity. Secondly, 1-MNA has been shown to directly stabilize the SIRT1 protein, enhancing its expression and preventing its degradation. [6][7][8]It also acts as a "sink" for nicotinamide, preventing the feedback inhibition of sirtuins that can occur with high levels of nicotinamide. [6][7]

G Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage Substrate MNA_endo Endogenous 1-MNA NNMT->MNA_endo MNA_exo Exogenous 1-MNA MNA_exo->NNMT Inhibits SIRT1 SIRT1 MNA_exo->SIRT1 Stabilizes & Upregulates NAD NAD+ NAD_Salvage->NAD NAD->SIRT1 Activates Cellular_Benefits Mitochondrial Function DNA Repair Anti-aging Effects SIRT1->Cellular_Benefits Promotes caption 1-MNA's role in the NNMT-NAD+-SIRT1 axis.

Caption: 1-MNA's role in the NNMT-NAD+-SIRT1 axis.

Neuroprotection

While historically suspected of being a neurotoxin, recent evidence suggests 1-MNA has neuroprotective capabilities. [9]

  • Protection Against Excitotoxicity: In models of acute excitotoxicity, 1-MNA has been shown to reduce neuronal damage caused by glutamate and NMDA, albeit at high concentrations. [10][11]This effect is associated with a reduction in excessive calcium influx and a lessening of oxidative stress. [10][11]* Homocysteine Neurotoxicity: 1-MNA has demonstrated protective effects against neurotoxicity induced by homocysteine, a risk factor for neurodegenerative diseases like Alzheimer's. [9]* Cognitive and Behavioral Effects: In animal models of diabetes, 1-MNA has been shown to positively affect degenerative changes in the brain and help maintain cognitive performance. [1]It has also exhibited antidepressant-like effects. [1]

Immune Modulation in Cancer

The role of 1-MNA in cancer is complex and context-dependent. While NNMT is often overexpressed in tumors, 1-MNA itself has been identified as an immune-regulatory metabolite in the tumor microenvironment (TME).

  • T-Cell Modulation: In high-grade serous ovarian carcinoma, tumor cells and fibroblasts produce 1-MNA, which is then taken up by tumor-infiltrating T cells. [4][12]* Cytokine Production: Functionally, 1-MNA induces T cells to secrete the tumor-promoting cytokine tumor necrosis factor-alpha (TNF-α) while inhibiting the production of the anti-tumor cytokine interferon-gamma (IFN-γ). [12]This suggests that in this context, 1-MNA contributes to an immune-suppressive TME, making it a potential target for immunotherapy. [4][12]

Enhancement of Physical Performance

1-MNA also functions as a myokine, a substance produced by muscle cells that has effects on other organs.

  • Energy Metabolism: It supports the use of amino acids for gluconeogenesis in the liver and stimulates lipolysis in adipose tissue, thereby providing energy for working muscles. [1]* Improved Endurance: Supplementation with 1-MNA has been shown to improve exercise tolerance and reduce fatigue. [1]

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of 1-MNA is crucial for its development as a therapeutic agent.

ParameterValue (in rats)Salt FormReference
Bioavailability 22.4%Nitrate (MNANO₃)[13]
9.1%Chloride (MNACl)[13]
Cmax 21.74 µMNitrate (MNANO₃)[13]
16.13 µMChloride (MNACl)[13]
tmax 1.92 hNitrate (MNANO₃)[13]
0.63 hChloride (MNACl)[13]

Table 1: Pharmacokinetic parameters of 1-MNA in rats following intragastric administration. Data highlights that the salt form can significantly influence bioavailability.

Experimental Protocols for Studying 1-MNA

Quantification of 1-MNA in Biological Samples (LC-MS/MS)

This protocol outlines a robust method for the simultaneous determination of nicotinamide and 1-MNA in serum, adaptable for other biological matrices.

Objective: To accurately quantify 1-MNA concentrations in serum samples.

Principle: Serum proteins are precipitated, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an internal standard. [14] Materials:

  • Acetonitrile (ACN)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • 1-MNA analytical standard

  • N'-methylnicotinamide (Internal Standard, IS)

  • Serum samples

  • LC-MS/MS system (e.g., triple-quadrupole)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw serum samples on ice.

    • To 50 µL of serum in a microcentrifuge tube, add 150 µL of ACN containing the internal standard (e.g., N'-methylnicotinamide).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Waters Spherisorb S5 CN (2.0 x 100 mm, 5 µm) or equivalent. [14] * Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: Implement a suitable gradient to separate 1-MNA from other components (e.g., start at 5% B, ramp to 95% B).

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • 1-MNA: m/z 137.1 → 94.1 [14] * Internal Standard (N'-methylnicotinamide): m/z 137.1 → 80.1 [14] * Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 1-MNA standard.

    • Calculate the peak area ratio of 1-MNA to the internal standard for both standards and samples.

    • Determine the concentration of 1-MNA in the samples by interpolating from the standard curve.

Caption: Workflow for quantification of 1-MNA in serum.

Functional Assay: Assessing Anti-inflammatory Effects on Macrophages

This protocol describes an in-vitro assay to evaluate the effect of 1-MNA on the production of inflammatory mediators by activated macrophages.

Objective: To determine if 1-MNA can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) by lipopolysaccharide (LPS)-activated macrophages.

Principle: Murine peritoneal macrophages are stimulated with LPS in the presence or absence of 1-MNA. The concentration of TNF-α in the culture supernatant is then measured by ELISA. Materials:

  • CBA/J mice (or a suitable macrophage cell line like RAW 264.7)

  • RPMI 1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • 1-MNA

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Macrophage Isolation and Seeding:

    • Isolate peritoneal macrophages from mice by peritoneal lavage.

    • Wash cells and resuspend in RPMI 1640 medium.

    • Seed cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 2 hours at 37°C, 5% CO₂.

    • Wash away non-adherent cells.

  • Cell Treatment:

    • Prepare solutions of 1-MNA at various concentrations (e.g., 0.1, 1, 10 mM) in culture medium.

    • Add the 1-MNA solutions to the appropriate wells. Include a vehicle control (medium only).

    • Add LPS to all wells (except the negative control) at a final concentration of 100 ng/mL to stimulate the macrophages.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Cytokine Measurement (ELISA):

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean TNF-α concentration for each treatment group.

    • Compare the TNF-α levels in the 1-MNA-treated groups to the LPS-only control group.

    • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance. A significant reduction in TNF-α indicates an anti-inflammatory effect.

Summary and Future Directions

1-Methylnicotinamide has transitioned from being considered an inert metabolite to a bioactive molecule with significant therapeutic potential. Its diverse functions—spanning cardiovascular protection, metabolic optimization via the NAD+/SIRT1 axis, neuroprotection, and immunomodulation—make it a compelling subject for further investigation.

Key Takeaways:

  • 1-MNA is a key endogenous metabolite with pleiotropic biological activities.

  • It exerts potent cardiovascular protective effects by enhancing NO and PGI2 bioavailability.

  • It plays a crucial role in metabolic regulation by inhibiting NNMT and activating SIRT1.

  • Its role in neuroprotection and cancer immunology is an active and promising area of research.

Future Research Should Focus On:

  • Elucidating the precise molecular transporters responsible for 1-MNA uptake into different cell types.

  • Conducting well-designed clinical trials to validate the preclinical findings in human populations for cardiovascular diseases, metabolic disorders, and neurodegenerative conditions.

  • Further investigating its dual role in cancer to determine how it can be targeted to improve anti-tumor immunity.

  • Optimizing delivery formulations and salt forms to enhance its bioavailability and therapeutic efficacy.

The continued exploration of 1-MNA's biological functions holds the promise of novel therapeutic strategies for a wide range of human diseases.

References

  • 1-Methylnicotinamide - Wikipedia. [Link]

  • Slomka, M., Zieminska, E., & Lazarewicz, J. W. (2008). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Folia Neuropathologica, 46(1), 54-62. [Link]

  • What is 1-MNA? - MNA-Vital. [Link]

  • Zieminska, E., Stafiej, A., & Lazarewicz, J. W. (2003). Nicotinamide and 1-methylnicotinamide reduce homocysteine neurotoxicity in primary cultures of rat cerebellar granule cells. Acta Neurobiologiae Experimentalis, 63(4), 347-354. [Link]

  • Kilgour, M. K., et al. (2021). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. Science Advances, 7(4), eabe9748. [Link]

  • An Obscure Natural NAD⁺-Boosting Sirtuin Activator: N¹-Methylnicotinamide (1-MNA). ChemRxiv. [Link]

  • Kilgour, M. K., et al. (2021). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. Science Advances, 7(4). [Link]

  • An Obscure Natural NAD + -Boosting Sirtuin Activator: N 1 -Methylnicotinamide (1-MNA). ResearchGate. [Link]

  • Slomka, M., Zieminska, E., & Lazarewicz, J. W. (2008). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Folia Neuropathologica, 46(1), 54-62. [Link]

  • Zieminska, E., Stafiej, A., & Lazarewicz, J. W. (2008). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Acta Neurobiologiae Experimentalis, 68(1), 1-10. [Link]

  • An Obscure Natural NAD+-Boosting Sirtuin Activator: N1-Methylnicotinamide (1-MNA). ChemRxiv. [Link]

  • Kilgour, M., et al. (2020). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. FlowRepository. [Link]

  • Li, Y., et al. (2021). 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro. Frontiers in Cardiovascular Medicine, 8, 726840. [Link]

  • Schmeisser, K., et al. (2013). Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide. Nature Chemical Biology, 9(11), 693-700. [Link]

  • Kurzawski, M., et al. (2017). Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats. Journal of Pharmaceutical Sciences, 106(5), 1391-1397. [Link]

  • Gao, J., et al. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. Analytical Biochemistry, 434(2), 244-249. [Link]

  • Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239. [Link]

  • Kilgour, M. K., et al. (2020). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. bioRxiv. [Link]

  • Biedroń, R., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum Immunologiae et Therapiae Experimentalis, 56(2), 143-147. [Link]

  • PubChem. 1-Methylnicotinamide. [Link]

  • McCarty, M. F. (2022). Nutraceutical activation of Sirt1: a review. Open Heart, 9(2), e002131. [Link]

  • Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141. [Link]

  • 1-Methylnicotinamide – Knowledge and References. Taylor & Francis. [Link]

  • Singh, R., et al. (2020). Detection of oncometabolites 1-methylnicotinamide, nicotine imine and N-Methylnicotinium in nails of oral squamous cell carcinoma patients and their role in the modulation of DNMT1 activity. medRxiv. [Link]

  • What is N-1-methylnicotinamide used for? - Patsnap Synapse. [Link]

  • Wang, G., et al. (2015). Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity. Journal of Separation Science, 38(7), 1152-1159. [Link]

  • Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. MDPI. [Link]

  • He, X., et al. (2017). Serum N1‐Methylnicotinamide is Associated With Coronary Artery Disease in Chinese Patients. Journal of the American Heart Association, 6(2), e004659. [Link]

Sources

Technical Guide: 1-Methyl Isonicotinamide Apoptosis Induction in HL-60 Cells

[1]

Part 1: Executive Summary & Chemical Context

1-Methyl Isonicotinamide (1-MIN) and its structural congeners (e.g., N-methylisonicotinamide, 1-methylnicotinamide) represent a class of pyridine-carboxamide derivatives that induce programmed cell death in promyelocytic leukemia cells. Unlike standard cytotoxic agents that directly damage DNA, these compounds often act as metabolic antimetabolites or mitochondrial toxins .

In HL-60 cells, the apoptotic mechanism is distinctively linked to the NAD+ salvage pathway and mitochondrial respiratory chain inhibition . High concentrations (millimolar range) are typically required to trigger the "metabolic collapse" that precedes caspase activation and DNA fragmentation.

Chemical Identity & Distinction

Researchers must distinguish between two common isomers often conflated in literature:

  • 1-Methyl-4-carbamoylpyridinium (Ring-Methylated): A quaternary ammonium salt, structurally analogous to the neurotoxin MPP+. It targets mitochondrial Complex I.

  • N-Methylisonicotinamide (Amide-Methylated): A derivative of isonicotinamide.[1] Often studied alongside picolinic acid and nicotinamide as a differentiation/apoptosis inducer.

This guide focuses on the shared apoptotic pathway of these niacin-related analogs, characterized by NAD+ depletion and non-canonical caspase activation.

Part 2: Mechanism of Action (The "Why")

The induction of apoptosis by 1-Methyl Isonicotinamide in HL-60 cells is not a surface-receptor event but a deep metabolic intervention.

The NAD+ Trap Hypothesis

HL-60 cells rely heavily on the NAD+ salvage pathway. 1-MIN acts as a false substrate for Nicotinamide Phosphoribosyltransferase (NAMPT) or related salvage enzymes.

  • Causality: The incorporation of 1-MIN leads to the formation of toxic NAD analogs (e.g., 1-methyl-NAD analogs) that cannot function as coenzymes for dehydrogenases.

  • Result: Intracellular NAD+ levels plummet, inhibiting glycolysis and ATP production.

Mitochondrial Disruption & ROS

Structurally similar to MPP+, the ring-methylated cation accumulates in mitochondria driven by the membrane potential (

  • Causality: It inhibits NADH dehydrogenase (Complex I), blocking electron transport.

  • Result: This blockage generates a burst of Reactive Oxygen Species (ROS) (Superoxide), leading to the opening of the Mitochondrial Permeability Transition Pore (mPTP) and release of Cytochrome c.

Caspase Cascade Activation

Unlike Fas-ligand mediated apoptosis, 1-MIN induced apoptosis in HL-60 is often Caspase-3 independent in its initiation phase, relying instead on other executioner caspases or endonuclease activation directly triggered by mitochondrial factors.

Mechanistic Pathway Diagram

ApoptosisPathwayCompound1-Methyl Isonicotinamide(Extracellular)TransportCellular Uptake(Organic Cation Transporters)Compound->TransportMitoMitochondriaAccumulationTransport->Mito Driven by ΔΨmNADNAD+ Depletion /Analog FormationTransport->NAD False SubstrateComplexIComplex I InhibitionMito->ComplexIROSROS Surge(Superoxide)ComplexI->ROSNAD->ROS Metabolic StressmPTPmPTP Opening &Cyt c ReleaseROS->mPTPCaspaseCaspase Activation(Intrinsic Pathway)mPTP->CaspaseDNADNA Fragmentation(Apoptosis)Caspase->DNA

Caption: Signal transduction pathway for 1-Methyl Isonicotinamide-induced apoptosis in HL-60 cells, highlighting mitochondrial and metabolic convergence.

Part 3: Experimental Protocol

Trustworthiness Note: This protocol uses high concentrations (mM). This is typical for niacin-related compounds (unlike nM potency of kinase inhibitors) because they act as metabolic competitors rather than high-affinity ligands.

Phase 1: Cell Culture & Preparation
  • Cell Line: HL-60 (ATCC CCL-240).

  • Media: RPMI-1640 + 10-20% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

  • Density: Maintain cells between

    
     and 
    
    
    cells/mL. Crucial: Do not let cells overgrow (>1.5M/mL) as spontaneous differentiation/apoptosis will confound results.
Phase 2: Treatment Regimen
  • Seeding: Seed HL-60 cells at

    
     cells/mL  in 6-well plates (3 mL/well).
    
  • Compound Preparation: Dissolve 1-Methyl Isonicotinamide (or specific salt form) in PBS or media. Filter sterilize (0.22 µm).

    • Note: Avoid DMSO if possible, as DMSO itself induces differentiation in HL-60 cells (granulocytic).

  • Dosing: Treat cells with a concentration gradient: 0, 1, 5, 10, 20 mM .

    • Reasoning: Apoptosis in this class typically initiates at >1-5 mM.

  • Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO₂.

Phase 3: Validation Assays
A. DNA Fragmentation (The "Ladder" Assay)

This is the gold standard for confirming apoptosis vs. necrosis in this model.

  • Harvest

    
     cells. Wash with PBS.
    
  • Lyse in buffer (10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100).

  • Treat with RNase A (1 hr) and Proteinase K (1 hr).

  • Extract DNA (Phenol/Chloroform) and run on 1.5% agarose gel .

  • Expected Result: Distinct ladder pattern (multiples of 180-200 bp). Smearing indicates necrosis.

B. Flow Cytometry (Annexin V / PI)[2]
  • Harvest cells and wash in cold PBS.

  • Resuspend in Binding Buffer.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) .[2]

  • Gating Strategy:

    • Q4 (Annexin+/PI-): Early Apoptosis (Target population).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Should be low).

Experimental Workflow Diagram

ProtocolWorkflowSeedSeed HL-605x10^5 cells/mLTreatAdd 1-MIN(1 - 20 mM)Seed->TreatIncubateIncubate24-48 HoursTreat->IncubateHarvestHarvest CellsIncubate->HarvestAssay1DNA Ladder(Qualitative)Harvest->Assay1Assay2FACS Annexin V(Quantitative)Harvest->Assay2

Caption: Step-by-step workflow for evaluating 1-Methyl Isonicotinamide cytotoxicity.

Part 4: Data Interpretation & Troubleshooting

Quantitative Expectations

The following table summarizes typical response profiles for HL-60 cells treated with niacin-related apoptotic inducers (e.g., Isonicotinamide/1-MIN) at 24 hours.

Concentration (mM)Cell Viability (Trypan Blue)Apoptosis (Annexin V+)DNA FragmentationInterpretation
0 mM (Control) >95%<5%NoneHealthy baseline.
1 mM ~90%5-10%None/FaintSub-threshold.
5 mM 60-70%20-30%VisibleOnset of apoptosis.
10 mM 30-50%40-60%Strong LadderOptimal induction.
20 mM <10%>80%Smear/LadderMixed apoptosis/necrosis (toxicity).
Troubleshooting
  • Issue: No DNA ladder observed despite cell death.

    • Cause: Cells may be dying by necrosis (too high concentration) or the lysis buffer failed to extract fragmented DNA.

    • Solution: Check pH of buffers; reduce drug concentration; ensure harvest at 24h (DNA degrades further at 48h).

  • Issue: High background differentiation.

    • Cause: HL-60 cells spontaneously differentiate at high densities.

    • Solution: Always split cells 24h before the experiment to ensure they are in log-phase growth.

References

  • Ogata, S., et al. (2000).[3] "Apoptosis induced by nicotinamide-related compounds and quinolinic acid in HL-60 cells." Bioscience, Biotechnology, and Biochemistry.[3]

  • Ogata, S., et al. (1998). "Apoptosis induced by niacin-related compounds in HL-60 cells." Bioscience, Biotechnology, and Biochemistry.[3]

  • Hassan, S.B., et al. (2010). "N1-methylnicotinamide and apoptosis in leukemia." Cancers. (Contextual grounding on 1-MNA).

  • ChemicalBook. "N-Methylisonicotinamide - Biological Activity."

Technical Guide: Molecular Weight & Application of 1-Methyl-d3-isonicotinamide Chloride

[1][2]

Executive Summary

1-Methyl-d3-isonicotinamide Chloride is a stable isotope-labeled pyridinium salt used primarily as an Internal Standard (IS) in the quantitative analysis of pyridine metabolites via LC-MS/MS.[1]

  • Molecular Weight (Average): 175.63 g/mol

  • Monoisotopic Mass (Cation

    
    ): 140.09 Da 
    
  • Chemical Formula:

    
    [1][2][3]
    

This compound is the 4-isomer (para-substitution) analogue of the more common NAD+ metabolite, 1-Methylnicotinamide (3-isomer).[1] Precise differentiation between these isomers is critical in metabolomics and drug metabolism studies (e.g., Isoniazid pharmacokinetics).[1]

Part 1: Physicochemical Identity & Specifications[1][2]

The following data consolidates the structural and physical properties required for accurate stoichiometric calculations and mass spectrometry method development.

Nomenclature & Structure
  • IUPAC Name: 3-(Aminocarbonyl)-1-(methyl-d3)pyridin-1-ium chloride[1]

  • Synonyms:

    
    -Methyl-d3-isonicotinamide chloride; 1-Methyl-4-carbamoylpyridinium-d3 chloride.[1]
    
  • Core Moiety: Isonicotinamide (Pyridine-4-carboxamide).[1]

  • Labeling: Deuterium (

    
    ) substitution on the 
    
    
    -methyl group (
    
    
    ).[1]
Quantitative Data Table
PropertyValueTechnical Note
Average Molecular Weight 175.63 g/mol Used for weighing and stock preparation.
Monoisotopic Mass (Salt) 175.06 DaIncludes the

isotope.[1]
Monoisotopic Mass (Cation) 140.09 Da The actual

observed in ESI(+) MS.
Formula (Salt)

Stoichiometry: 1:1 Cation to Chloride.[1]
Formula (Cation)

The biologically relevant moiety.[1][4][5][6]
Unlabeled Analog MW 172.61 g/mol

Da shift.
Solubility Water, MethanolHighly hygroscopic due to quaternary ammonium salt nature.
Structural Visualization (Isomer Differentiation)

The distinction between the 3-isomer (Nicotinamide derivative) and 4-isomer (Isonicotinamide derivative) is vital.[1]

IsomerComparisoncluster_0Target Compound (4-Position)cluster_1Common Metabolite (3-Position)Node11-Methyl-d3-isonicotinamide(Para-substituted)Node21-Methylnicotinamide (MNA)(Meta-substituted)Node1->Node2Structural Isomers(Different RT in HPLC)

Figure 1: Structural distinction between the target 4-isomer (Isonicotinamide core) and the common 3-isomer (Nicotinamide core).[1]

Part 2: Synthesis & Isotopic Purity[2]

Understanding the synthesis ensures the researcher is aware of potential impurities (e.g., residual iodide if ion exchange was incomplete).[1]

Synthesis Pathway

The synthesis typically involves the quaternization of Isonicotinamide using a deuterated methylating agent.[1]

  • Precursor: Isonicotinamide (CAS 1453-82-3).[1]

  • Methylation: Reaction with Methyl-d3 Iodide (

    
    ) in acetone or methanol.[1]
    
    • Result: 1-Methyl-d3-isonicotinamide Iodide .[1]

  • Ion Exchange (Critical Step): The iodide salt is converted to the Chloride salt using an anion exchange resin (e.g., Amberlite IRA-400 Cl form).[1]

    • Why? Chloride salts are more physiologically compatible and have better solubility profiles for LC mobile phases than Iodides.[1]

Isotopic Enrichment
  • Requirement:

    
     Deuterium enrichment.[1]
    
  • Impact: Incomplete enrichment (presence of d0, d1, d2) leads to "cross-talk" in the MS channel of the analyte, artificially inflating the calculated concentration of the unlabeled sample.[1]

Part 3: Analytical Application (LC-MS/MS)

This section details the specific workflow for using 1-Methyl-d3-isonicotinamide Chloride as an Internal Standard.

The "Cross-Talk" Challenge

In biological matrices (plasma/urine), 1-Methylnicotinamide (MNA) is often present at high concentrations (

11
  • Mass Separation: Both have the same mass (unlabeled).[1]

  • Chromatographic Separation: They must be separated by retention time (RT).[1]

  • Role of d3-IS: The d3-IS co-elutes with the 4-isomer analyte, correcting for matrix effects (ion suppression/enhancement) specifically at that retention time.[1]

MS/MS Fragmentation Pathway

For Multiple Reaction Monitoring (MRM), the following transitions are standard.

FragmentationPrecursorPrecursor Ion (M+)m/z 140.1IntermediateLoss of Amide (-CONH2)Neutral Loss: 45 DaPrecursor->IntermediateProductProduct Ion(Pyridinium-d3 core)m/z ~95-97Intermediate->ProductCollision InducedDissociation (CID)

Figure 2: Proposed fragmentation pathway for MRM optimization. The deuterium label on the methyl group is typically retained in the product ion.[1]

Part 4: Experimental Protocols

Stock Solution Preparation

Objective: Prepare a

Critical Calculation (Salt Correction): You must correct for the chloride counterion and the deuterium weight.

  • Target Conc:

    
     of the cation (
    
    
    ).[1]
  • Correction Factor (CF):

    
    .[1]
    

Protocol:

  • Weigh 1.25 mg of 1-Methyl-d3-isonicotinamide Chloride powder.

  • Transfer to a distinct, amber glass vial (light sensitive).

  • Dissolve in 1.00 mL of LC-MS grade Methanol or Water.

    • Note: Methanol is preferred for long-term storage (

      
      ); Water is preferred if the method uses high aqueous initial conditions to prevent solvent mismatch.[1]
      
  • Vortex for 30 seconds until fully dissolved.

  • Label as: "Stock A: 1-Methyl-d3-isonicotinamide (Cation) 1 mg/mL".

Stability & Storage[3][7]
  • Hygroscopicity: The chloride salt is hygroscopic.[1] Equilibrate the vial to room temperature before opening to prevent water condensation, which alters the effective weight.[1]

  • Storage:

    
     (short term) or 
    
    
    (long term > 3 months).[1][2]
  • Solvent: Avoid alkaline solvents; quaternary ammonium salts can degrade via Hofmann elimination or ring opening under high pH/temperature stress [1].[1]

References

  • Li, F. et al. (2003).[1] "Quantitative determination of quaternary ammonium compounds in biological fluids." Journal of Pharmaceutical and Biomedical Analysis. [1]

  • Toronto Research Chemicals. (2023).[1] "1-Methyl Isonicotinamide Chloride - Product Specifications." TRC Catalogue. [1]

  • Cayman Chemical. (2023).[1] "1-Methylnicotinamide (chloride) - Technical Information." Cayman Chemical.[1][6] (Note: Cited for physicochemical properties of the 3-isomer analog for comparison).

  • Sigma-Aldrich. (2024).[1] "Isotopically Labeled Pyridines - Application Guide." Merck KGaA.[1]

Isonicotinic Thioamide Metabolic Pathway Markers: A Technical Guide to Bioactivation and Resistance Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isonicotinic thioamides—most notably ethionamide (ETH) and prothionamide (PTH)—are indispensable second-line therapeutics utilized against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Because these compounds are prodrugs, their pharmacological efficacy is entirely contingent upon a complex, intracellular bioactivation cascade. This technical guide synthesizes the biochemical mechanics of the ETH metabolic pathway, detailing the EthA monooxygenase activation sequence, the formation of the inhibitory ETH-NAD adduct, and the genetic markers that dictate clinical resistance.

Designed for drug development professionals and molecular microbiologists, this guide emphasizes the causality behind metabolic resistance and provides self-validating experimental frameworks for profiling thioamide activation.

The Mechanistic Basis of Thioamide Bioactivation

Unlike the first-line drug isoniazid (INH), which relies on the catalase-peroxidase KatG for its activation, isonicotinic thioamides are oxidized by EthA, a flavin adenine dinucleotide (FAD)-dependent monooxygenase[1]. The causality of this pathway is defined by three distinct biochemical phases:

  • EthA-Mediated S-Oxidation: EthA catalyzes the initial oxidation of the thioamide. Without the electron-transfer capability of FAD within the EthA active site, the thioamide cannot achieve the highly reactive intermediate state required for downstream conjugation[1].

  • Adduct Conjugation: The activated ETH intermediate covalently binds to the nicotinamide ring of intracellular NAD+, forming a stable ETH-NAD adduct[2]. This adduct, rather than the parent compound, is the true pharmacologically active agent.

  • Target Inhibition (InhA): The ETH-NAD adduct acts as a potent, competitive inhibitor of InhA (NADH-dependent enoyl-acyl carrier protein reductase)[2]. By sterically occupying the NADH-binding pocket of InhA, the adduct halts the fatty acid synthase II (FAS-II) cycle, thereby terminating mycolic acid biosynthesis and inducing mycobacterial cell death[1].

Quantitative & Functional Summary of Pathway Markers

The metabolic trajectory of ETH generates several genetic and biochemical markers. Monitoring these markers provides a highly predictive model for ETH susceptibility and cross-resistance with INH.

Marker Gene/ProteinBiological Role in PathwayImpact of Clinical MutationResistance Frequency Estimate
ethA (Rv3854c)FAD-dependent monooxygenase; activates ETHLoss-of-function prevents prodrug oxidation~47% of ETH-resistant isolates[2]
inhA (Rv1484)Enoyl-ACP reductase; target of ETH-NADPrevents adduct binding or causes overexpression (e.g., c-15t promoter mutation)~62% of ETH-resistant isolates[2]
ethR (Rv3855)Transcriptional repressor of ethAOver-represses EthA, reducing drug activationVariable; key target for booster drugs[1]
ndh (Rv1854c)NADH dehydrogenase; maintains NAD+/NADH ratioIncreases intracellular NADH, outcompeting ETH-NAD for InhA bindingLow, but causes INH/ETH cross-resistance[3]
mshA (Rv0486)Glycosyltransferase; mycothiol biosynthesisAlters intracellular redox state, impairing optimal EthA functionRare, secondary resistance marker[1]

Pathway Visualization

The following diagram illustrates the logical flow of isonicotinic thioamide metabolism, from transcriptional regulation to ultimate cell wall disruption.

ETH_Pathway EthR EthR Repressor (Negative Regulator) EthA EthA Monooxygenase (Activator Enzyme) EthR->EthA Represses ETH Ethionamide (ETH) (Prodrug) ETH_NAD ETH-NAD Adduct (Active Inhibitor) ETH->ETH_NAD EthA Oxidation NAD NAD+ (Cofactor) NAD->ETH_NAD Conjugation InhA InhA Reductase (Target Enzyme) ETH_NAD->InhA Inhibits Mycolic Mycolic Acid Synthesis (Cell Wall) InhA->Mycolic Catalyzes

Ethionamide activation via EthA and subsequent InhA inhibition in M. tuberculosis.

Experimental Methodologies: Self-Validating Protocols

To rigorously study ETH metabolism and adduct formation, researchers must employ protocols that internally validate target engagement and enzymatic conversion. The following workflows are designed to ensure data integrity through built-in causality checks.

Protocol 1: LC-MS/MS Quantification of ETH-NAD Adduct Formation

Rationale: Monitoring the depletion of the prodrug alongside the synthesis of the ETH-NAD adduct provides direct, causal evidence of EthA enzymatic activity[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.0). Purify recombinant EthA (200 nM) and ensure FAD saturation.

  • Reaction Assembly: Combine 50 µM ETH, 50 µM NAD+, and 200 nM EthA in the buffer. Initiate the reaction by adding an electron donor system (e.g., NADPH or a surrogate reductase system).

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 10, 30, 60, and 120 minutes. Quench the reaction immediately by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated INH-NAD).

  • Centrifugation & Filtration: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Filter the supernatant through a 0.22 µm membrane.

  • LC-MS/MS Analysis: Inject the sample into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor specific Multiple Reaction Monitoring (MRM) transitions: the parent ion of the ETH-NAD adduct and its fragmentation into the ADP-ribose moiety (m/z 524.1)[4].

  • Self-Validation Check: The stoichiometric depletion of NAD+ and ETH must mirror the molar accumulation of the ETH-NAD adduct. If NAD+ depletes without corresponding adduct formation, alternative degradation pathways or assay contamination must be investigated.

Protocol 2: InhA Enzymatic Inhibition Assay (NADH Oxidation)

Rationale: This functional assay demonstrates that the generated ETH-NAD adduct successfully inhibits the FAS-II target, linking upstream metabolism to downstream phenotypic effects.

Step-by-Step Methodology:

  • Baseline Establishment: In a spectrophotometer cuvette, combine 0.5 µM purified InhA, 20 µM dodecenoyl-CoA (DD-CoA, the lipid substrate), and 250 µM NADH in 30 mM PIPES buffer (pH 6.8).

  • Measurement: Monitor the baseline oxidation of NADH to NAD+ by measuring absorbance at 340 nm for 5 minutes.

  • Inhibition Phase: Add the pre-incubated ETH/EthA/NAD+ reaction mixture (generated from Protocol 1) to the cuvette.

  • Data Analysis: Calculate the initial velocity (

    
    ) of NADH oxidation.
    
  • Self-Validation Check: A successfully formed ETH-NAD adduct will competitively inhibit InhA, visibly reducing the slope of the

    
     curve compared to a vehicle control. By calculating the 
    
    
    
    , the precise inhibitory potency of the generated adduct can be determined, validating the upstream EthA conversion efficiency.

References

*[1] A Comprehensive Review of Genetic Mechanisms of Mycobacterium tuberculosis Resistance to Injectable Agents, Second-Line Drugs, and Novel Therapeutics - Dove Press. Available at: 1 *[2] Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC (nih.gov). Available at: 2 *[3] Genotypic Analysis of Genes Associated with Independent Resistance and Cross-Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis Clinical Isolates - ASM Journals. Available at: 3 *[4] Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis - PMC (nih.gov). Available at: 4

Sources

Technical Whitepaper: Metabolic and Structural Divergence of Nicotinamide vs. Isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between Isonicotinamide and Nicotinamide Metabolites Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of NAD+ therapeutics and sirtuin pharmacology, the distinction between Nicotinamide (NAM) and its structural isomer Isonicotinamide (IsoNAM) is absolute. While they share an identical molecular formula (


) and molecular weight (122.12  g/mol ), their biological fates are diametrically opposed. NAM is a vitamin (B3) and a critical precursor to the NAD+ salvage pathway.[1] IsoNAM is a xenobiotic isomer that acts as a metabolic "dead end" for NAD+ synthesis and serves primarily as a chemical probe or co-crystal former.

This guide delineates the precise structural, metabolic, and analytical differences required for rigorous experimental design and pharmacokinetic profiling.

Structural and Physicochemical Divergence

The fundamental difference lies in the regiochemistry of the carboxamide group on the pyridine ring. This positional isomerism dictates enzymatic recognition.

FeatureNicotinamide (NAM)Isonicotinamide (IsoNAM)
IUPAC Name Pyridine-3-carboxamidePyridine-4-carboxamide
Structure Amide at meta (3) positionAmide at para (4) position
pKa (approx) ~3.35 (pyridine N)~3.6 (pyridine N)
Biological Role Vitamin B3; NAD+ PrecursorNon-vitamin; Pharmacological Tool
Crystal Habit Highly polymorphic (Forms I-IV)Polymorphic; often used in co-crystals

Key Insight: The 3-position is essential for recognition by NAMPT (Nicotinamide phosphoribosyltransferase). The 4-position steric arrangement of IsoNAM prevents it from entering the catalytic pocket of NAMPT effectively, rendering it inert for NAD+ biosynthesis.

Metabolic Fate: The Critical Fork

The most significant technical distinction for drug developers is the metabolic routing. NAM feeds into the salvage pathway or methylation clearance. IsoNAM undergoes hydrolysis or excretion without fueling the energetic pool.

A. Nicotinamide (NAM) Metabolism

NAM is the primary substrate for maintaining cellular NAD+ pools.[1][2]

  • Salvage Pathway: NAM is converted to Nicotinamide Mononucleotide (NMN) by NAMPT (rate-limiting step).

  • Clearance (Methylation): Excess NAM is methylated by NNMT (Nicotinamide N-methyltransferase) to form N-methylnicotinamide (MNA) .

  • Oxidation: MNA is further oxidized by aldehyde oxidase to 2-pyridone (2PY) and 4-pyridone (4PY) .[1]

B. Isonicotinamide (IsoNAM) Metabolism

IsoNAM is not a substrate for NAMPT. It does not generate NMN or NAD+.

  • Hydrolysis: IsoNAM is primarily hydrolyzed by hepatic amidases to Isonicotinic Acid (INA) .

  • Glycine Conjugation: Isonicotinic acid can be conjugated with glycine to form Isonicotinuric acid (similar to the detoxification of benzoic acid).

  • Methylation Resistance: Unlike NAM, IsoNAM is a negligible substrate for NNMT (<2% relative activity), meaning it does not significantly deplete S-adenosylmethionine (SAM) pools or form methylated pyridiniums in humans.

Visualizing the Divergence

The following diagram illustrates the strict metabolic separation between the two isomers.

MetabolicDivergence cluster_NAM Nicotinamide (Vitamin B3) Fate cluster_IsoNAM Isonicotinamide (Isomer) Fate NAM Nicotinamide (NAM) NAMPT NAMPT (Rate Limiting) NAM->NAMPT NNMT NNMT (Methyltransferase) NAM->NNMT NMN NMN NAD NAD+ NMN->NAD NMNATs MNA N-Methylnicotinamide (MNA) PY 2PY / 4PY (Excreted) MNA->PY Aldehyde Oxidase IsoNAM Isonicotinamide (IsoNAM) IsoNAM->NAMPT X  NO REACTION IsoNAM->NNMT <2% Activity Amidase Amidase (Hydrolysis) IsoNAM->Amidase INA Isonicotinic Acid INU Isonicotinuric Acid (Glycine Conjugate) INA->INU Conjugation NAMPT->NMN NNMT->MNA Major Clearance Amidase->INA

Caption: Metabolic bifurcation showing NAM feeding the NAD+ salvage pathway (blue) versus IsoNAM undergoing hydrolysis (red) and failing to act as an NAMPT substrate.

Enzymatic Inhibition Profiles: Sirtuins & PARPs

Researchers often use IsoNAM as a negative control or specific probe in sirtuin assays. Understanding the mechanistic difference in inhibition is vital.

MechanismNicotinamide (NAM)Isonicotinamide (IsoNAM)
SIRT1 Inhibition (

)
Potent (~50 µM) Weak (~14 mM)
Mode of Action Non-competitive (Base Exchange): Promotes the reverse reaction (reforming NAD+ from the ADPR-peptidyl intermediate).Competitive: Competes for the C-pocket binding site but cannot initiate base exchange.
PARP Inhibition Moderate inhibitor of PARP-1.Weak/Negligible inhibitor.

Causality: NAM inhibits sirtuins because it is a reaction product; the enzyme "thinks" the reaction should reverse. IsoNAM binds to the pocket because it fits sterically, but the nitrogen position prevents the chemical attack required for the reverse reaction.

Analytical Methodologies: Separation Protocol

Distinguishing these isomers in biological matrices (plasma/urine) is challenging due to their identical mass. Standard C18 chromatography often fails to separate them.

Recommended Workflow: LC-MS/MS with HILIC or PBr

Objective: Baseline separation of NAM, IsoNAM, and their metabolites.

1. Sample Preparation
  • Matrix: Plasma or Urine.

  • Protein Precipitation: Mix 50 µL sample with 200 µL cold methanol containing deuterated internal standards (

    
    -NAM).
    
  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to autosampler vial.

2. Chromatographic Conditions
  • Column: Cosmosil PBr (Pentabromophenyl) or HILIC (Amide) .

    • Why: PBr columns utilize dispersion forces (Br) to separate structural isomers better than alkyl chains.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes (HILIC mode).

3. Mass Spectrometry (MRM Mode)

Since parent masses are identical (


 123.05 

[M+H]+), separation relies on retention time (RT) and unique fragmentations if available.
AnalytePrecursor (

)
Product (

)
Retention Time (Example)
Nicotinamide 123.180.1 (Pyridine)4.2 min
Isonicotinamide 123.180.1 / 53.05.8 min
1-Methylnicotinamide 137.194.13.1 min
Isonicotinic Acid 124.078.02.5 min

References

  • Garten, A., et al. (2015). "Physiological and pathophysiological roles of NAMPT and NAD metabolism." Nature Reviews Endocrinology. Link

  • Sauve, A. A., et al. (2005). "Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme." Molecular Cell. Link

  • Aksoy, S., et al. (1994). "Human liver nicotinamide N-methyltransferase.[3][4] cDNA cloning, expression, and biochemical characterization." Journal of Biological Chemistry. Link

  • Li, J., Bourne, S. A., & Caira, M. R. (2011).[5] "New polymorphs of isonicotinamide and nicotinamide."[5] Chemical Communications.[5] Link

  • Kulikova, V., et al. (2016). "Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells." Journal of Biological Chemistry. Link

  • Van Haren, M. J., et al. (2016). "A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase." Biochemistry. Link

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification of 1-Methylisonicotinamide using Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the quantification of 1-Methylisonicotinamide using 1-Methyl-d3 Isonicotinamide Chloride as the internal standard (IS).

Introduction & Biological Context

1-Methylisonicotinamide (1-MINA) is the 4-position isomer of the prominent metabolic biomarker 1-Methylnicotinamide (1-MNA). While 1-MNA (3-isomer) is the primary metabolite of Nicotinamide N-methyltransferase (NNMT) and a key indicator of NAD+ salvage pathway activity [1], the 4-isomer (1-MINA) is often utilized as a structural probe, a specific isomeric control, or a target in investigations involving 4-pyridone oxidation pathways.

Due to the permanent positive charge on the quaternary ammonium nitrogen, 1-MINA exhibits high polarity, making it unretainable on standard C18 Reversed-Phase (RP) columns without ion-pairing reagents. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve retention and separation from isobaric interferences (such as 1-MNA).

Why 1-Methyl-d3 Isonicotinamide Chloride? Using the deuterated analog (d3-IS) is critical for correcting:

  • Matrix Effects: Co-eluting phospholipids in plasma/urine can suppress ionization. The d3-IS experiences the same suppression, normalizing the signal.

  • Extraction Efficiency: Corrects for variability in protein precipitation recovery.

Chemical & Physical Properties[1]

FeatureAnalyte (1-MINA)Internal Standard (d3-1-MINA)
IUPAC Name 4-Carbamoyl-1-methylpyridin-1-ium4-Carbamoyl-1-(methyl-d3)pyridin-1-ium
Formula C₇H₉N₂O⁺ (Chloride salt)C₇H₆D₃N₂O⁺ (Chloride salt)
Precursor Ion (Q1) m/z 137.1m/z 140.1
Quantifier Ion (Q3) m/z 94.1 (M - CONH₂)m/z 97.1 (M - CONH₂)
Solubility Water, MethanolWater, Methanol
LogP -2.5 (Highly Polar)-2.5 (Highly Polar)

Technical Note: The transition m/z 137 → 94 corresponds to the loss of the carbamoyl group (CONH₂, 43 Da), leaving the methylated pyridinium ring. Since the deuterium label is on the N-methyl group, the IS fragment shifts by +3 Da to m/z 97.

Experimental Workflow Diagram

The following diagram outlines the critical path from sample preparation to data acquisition, highlighting the HILIC mechanism.

G cluster_0 Sample Preparation cluster_1 HILIC Separation cluster_2 MS/MS Detection Sample Biological Matrix (Plasma/Urine) IS_Add Add Internal Standard (1-Methyl-d3 Isonicotinamide) Sample->IS_Add Precip Protein Precipitation (ACN:MeOH 3:1) IS_Add->Precip Centrifuge Centrifuge (10,000 x g, 10 min) Precip->Centrifuge Injection Inject Supernatant (Dilute 1:1 w/ ACN) Centrifuge->Injection Column Zwitterionic HILIC Column (pH 5.8 Buffer) Injection->Column Separation Separation from 1-MNA (3-isomer) Column->Separation ESI ESI Positive Mode Separation->ESI MRM MRM Transitions 137.1 -> 94.1 140.1 -> 97.1 ESI->MRM Data Quantification MRM->Data

Caption: Workflow for the extraction and HILIC-MS/MS quantification of 1-Methylisonicotinamide.

Detailed Protocol

Reagents and Materials[2][3][4]
  • Analyte Standard: 1-Methylisonicotinamide Chloride (Sigma/Cayman).

  • Internal Standard: 1-Methyl-d3 Isonicotinamide Chloride (e.g., TRC or C/D/N Isotopes).

  • LC Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

Solution Preparation
  • Stock Solutions (1 mg/mL): Dissolve accurately weighed Analyte and IS in water . (Do not use pure ACN as solubility is limited). Store at -20°C.

  • Working IS Solution (500 ng/mL): Dilute the IS stock in 90% ACN / 10% Water.

  • Calibration Standards: Prepare a serial dilution of the Analyte in the Working IS Solution to maintain a constant IS concentration. Range: 1 ng/mL to 1000 ng/mL.

Sample Preparation (Protein Precipitation)[2]
  • Aliquot 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Add 200 µL of Working IS Solution (Cold ACN containing the d3-IS).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial.

    • Critical Step: If the peak shape is poor (solvent effect), dilute the supernatant 1:1 with pure ACN before injection to match the initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography (HILIC):

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (adjusted with acetic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 90% B

    • 1.0 min: 90% B

    • 5.0 min: 50% B

    • 5.1 min: 90% B

    • 8.0 min: 90% B (Re-equilibration is crucial in HILIC).

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).[1][2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
1-MINA 137.194.12520Quantifier
1-MINA 137.178.12528Qualifier
d3-IS 140.197.12520IS Quantifier

Isomer Specificity (The "Iso" vs. "Normal" Problem)

A common pitfall is the interference from 1-Methylnicotinamide (1-MNA) , the 3-isomer, which is naturally abundant in plasma. Both isomers have the same mass (m/z 137.1) and similar fragments.

  • Differentiation: HILIC columns often separate these isomers based on the position of the amide group.

  • Validation Check: Inject a pure standard of 1-MNA (3-isomer) and 1-MINA (4-isomer) separately to determine retention times. Ensure baseline resolution (Rs > 1.5).

Pathway cluster_isomers Structural Isomers (m/z 137.1) Nicotinamide Nicotinamide (NAM) (Precursor) MNA 1-Methylnicotinamide (3-Isomer) Major Metabolite Nicotinamide->MNA NNMT Enzyme (Methylation at N1) MINA 1-Methylisonicotinamide (4-Isomer) Target Analyte Nicotinamide->MINA Synthetic/Minor Pathway (Isomeric Interference) Fragment1 Fragment1 MNA->Fragment1 CID Frag m/z 94 (Pyridine-3) Fragment2 Fragment2 MINA->Fragment2 CID Frag m/z 94 (Pyridine-4)

Caption: Structural relationship between Nicotinamide, the major metabolite 1-MNA, and the target analyte 1-Methylisonicotinamide.

Validation & Troubleshooting

  • Linearity: The method should be linear from 1–1000 ng/mL with R² > 0.99. Use 1/x² weighting.

  • Carryover: HILIC columns can retain quaternary amines. Inject a blank after the highest standard to verify <20% of LLOQ signal.

  • Matrix Effects: Compare the peak area of the IS in extracted matrix vs. pure solvent. If suppression > 20%, dilute the sample further or switch to ZIC-HILIC (Zwitterionic) phases which often handle matrix better than bare silica [2].

References

  • R.S. Kightlinger et al. "Nicotinamide N-methyltransferase (NNMT) as a promising biomarker and target for human cancer therapy." Frontiers in Oncology, 2022.

  • Thermo Fisher Scientific. "HILIC Separations: A Guide to HILIC Method Development." Application Guide, 2022.

  • LGC Standards. "1-Methylnicotinamide-d3 Iodide Product Data." LGC Standards, 2024.

  • Cayman Chemical. "1-Methylnicotinamide Chloride Product Information." Cayman Chemical, 2024.

Sources

Advanced HILIC-MS/MS Methodology for the Robust Quantification of 1-Methyl Isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

1-Methyl Isonicotinamide (1-MisoN) is a quaternary pyridinium cation and a direct structural isomer of the endogenous metabolite 1-Methylnicotinamide (1-MNA). While 1-MNA is heavily monitored as a clinical biomarker for Nicotinamide N-methyltransferase (NNMT) activity and renal Organic Cation Transporter 2 (OCT2) function , 1-MisoN is primarily utilized in bioanalytical chemistry as a highly specific structural probe, a nicotinamidase inhibitor , or an ideal surrogate internal standard for 1-MNA quantification.

Because of its permanent positive charge and extreme hydrophilicity, 1-MisoN presents a severe analytical challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain this molecule without the addition of heavy ion-pairing reagents, which notoriously suppress Electrospray Ionization (ESI) efficiency and contaminate mass spectrometers. This application note details a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry (MS/MS) methodology that leverages orthogonal partitioning to achieve baseline retention, superior peak shape, and sub-nanogram sensitivity.

Mechanistic Insights: Chromatography & Ionization

The HILIC Retention Mechanism

In HILIC, the stationary phase (e.g., an ethylene bridged hybrid amide surface) immobilizes a water-enriched liquid layer. 1-MisoN is retained through a complex, tripartite mechanism rather than simple hydrophobic interaction.

  • Aqueous Partitioning: The highly polar 1-MisoN partitions preferentially into the immobilized aqueous layer from the high-organic mobile phase (Acetonitrile).

  • Hydrogen Bonding: The carboxamide group of 1-MisoN acts as both a hydrogen bond donor and acceptor with the amide stationary phase.

  • Electrostatic/Cation Exchange: Unendcapped surface silanols on the silica backbone carry a partial negative charge at pH 3.0, providing weak cation-exchange interactions with the permanent positive charge of the quaternary amine.

Causality Check: We initiate the gradient at 95% Acetonitrile. If the starting conditions contain too much water, the immobilized aqueous layer collapses, destroying the partitioning mechanism and causing the analyte to elute in the void volume.

HILIC_Mechanism cluster_HILIC HILIC Retention Mechanisms on Amide Stationary Phase Analyte 1-Methyl Isonicotinamide (Quaternary Cation, m/z 137.1) Partitioning Aqueous Layer Partitioning (Primary Mechanism) Analyte->Partitioning Electrostatic Cation Exchange (Interaction with unendcapped silanols) Analyte->Electrostatic HydrogenBonding Hydrogen Bonding (Analyte carboxamide to phase amides) Analyte->HydrogenBonding Elution Elution via Aqueous Gradient (Increasing 10 mM Ammonium Formate) Partitioning->Elution Electrostatic->Elution HydrogenBonding->Elution

Fig 1. Orthogonal HILIC retention mechanisms for the highly polar 1-MisoN cation.
Pre-formed Cation Mass Spectrometry

Unlike neutral molecules that must be protonated in the ESI source (


), 1-MisoN exists as a pre-formed cation (

). Therefore, the precursor ion is observed directly at m/z 137.1. During Collision-Induced Dissociation (CID), the energy is directed at the weakest bond—the carboxamide group. This results in a neutral loss of isocyanic acid/formamide (43-44 Da) to yield a highly stable methylpyridinium product ion at m/z 94.1 .

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol is designed around a "Dilute-and-Shoot" protein precipitation method. The critical validation checkpoint here is the solvent matching principle : the final sample extract must contain at least 75% acetonitrile. Injecting highly aqueous samples onto a HILIC column causes "solvent mismatch," leading to severe peak splitting and breakthrough.

Step 1: Sample Preparation
  • Aliquot: Transfer 50 µL of biological matrix (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing the isotopic internal standard (e.g., 1-MisoN-d3 or 1-MNA-d3 at 50 ng/mL).

    • Causality: The 3:1 organic-to-aqueous ratio serves a dual purpose. It rapidly denatures and precipitates binding proteins while perfectly matching the initial HILIC mobile phase conditions (75% ACN final concentration), eliminating the need for time-consuming dry-down and reconstitution steps.

  • Extraction: Vortex vigorously for 30 seconds to disrupt protein-analyte binding.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the particle-free supernatant to an autosampler vial equipped with a low-volume glass insert.

Workflow A Biological Sample (50 µL Plasma/Urine) B Protein Precipitation (150 µL Cold ACN + IS) A->B C Centrifugation (15,000 x g, 4°C) B->C D Supernatant Direct Injection C->D E HILIC Separation (BEH Amide, 95% ACN) D->E F ESI+ MS/MS (Pre-formed Cation) E->F G Quantification & Data Analysis F->G

Fig 2. Streamlined "Dilute-and-Shoot" HILIC-MS/MS workflow for 1-Methyl Isonicotinamide.
Step 2: LC-MS/MS Conditions

Chromatographic Parameters:

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0). Causality: Ammonium formate provides the necessary ionic strength to modulate the electrostatic interactions between the quaternary amine and the silica surface, preventing peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.405.095.0Initial
1.000.405.095.06 (Linear)
4.000.4050.050.06 (Linear)
4.500.4050.050.06 (Linear)
4.600.405.095.06 (Linear)
7.000.405.095.06 (Linear)

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
1-MisoN 137.194.1503022Quantifier (Loss of

)
1-MisoN 137.1120.1503016Qualifier (Loss of

)
1-MisoN-d3 (IS) 140.197.1503022Internal Standard
Step 3: System Suitability & Quality Control

To validate the integrity of the run, the following self-validating checks must be passed:

  • Capacity Factor (

    
    ):  The retention time of 1-MisoN must yield a 
    
    
    
    . Elution near the void volume (
    
    
    min) indicates a collapse of the HILIC aqueous layer, requiring extended column equilibration.
  • Matrix Effect Assessment: Post-column infusion of 1-MisoN during a blank plasma extract injection must show <15% ion suppression at the retention time of the analyte. If suppression exceeds this, the gradient must be adjusted to shift the analyte away from the suppression zone .

References

  • Title: LC–MS/MS Assay for N1-Methylnicotinamide in Humans, an Endogenous Probe for Renal Transporters Source: Bioanalysis (2018) URL: [Link]

  • Title: Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism Source: Biochemistry / PubMed Central (2010) URL: [Link]

  • Title: 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer Source: Science Advances / PubMed Central (2021) URL: [Link]

  • Title: Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? Source: International Journal of Molecular Sciences / MDPI (2025) URL: [Link]

Application Note: Preparation and Handling of 1-Methyl-d3 Isonicotinamide Stock Solutions for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of high-precision quantitative analysis by mass spectrometry (MS). These standards, in which one or more atoms are replaced by a heavier stable isotope, exhibit nearly identical chemical and physical properties to their endogenous or unlabeled analyte counterparts.[1] By introducing a known quantity of the SIL standard at the earliest stage of sample preparation, it co-processes with the analyte, effectively normalizing for variability in extraction efficiency, matrix effects, and instrument response.[1][2] This results in a significant enhancement of accuracy and precision, which is essential for regulated bioanalysis, pharmacokinetic studies, and metabolomics research.[2]

1-Methyl-d3 Isonicotinamide is the deuterated analog of 1-methylisonicotinamide, a metabolite derived from the enzymatic N-methylation of nicotinamide by Nicotinamide N-methyltransferase (NNMT).[3] Given the role of NNMT and its metabolites in cellular metabolism and diseases like cancer, accurate quantification of these compounds is of significant research interest.[3][4] This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of a primary stock solution of 1-Methyl-d3 Isonicotinamide, designed for researchers, scientists, and drug development professionals.

Characterization of the Analytical Standard

Prior to any preparation, it is imperative to thoroughly review the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.[5] The data presented below are typical but should be confirmed against your specific material. The compound is commonly supplied as an iodide salt.

PropertyTypical ValueRationale & Importance
Chemical Name 1-Methyl-d3 Isonicotinamide IodideThe full name, including the counter-ion, is critical for correct molecular weight calculation.
Molecular Formula C₇H₆D₃IN₂OConfirms the elemental composition and the presence of three deuterium atoms.[6]
Molecular Weight 267.08 g/mol Essential for accurate calculation of mass-to-volume concentration.[5][6]
Unlabeled CAS # 6456-44-6Used to reference the non-deuterated parent compound.[5][6]
Purity >95% (typically >98%)Purity value from the CoA must be used to correct the weighed mass for an accurate final concentration.[6]
Storage Temperature -20°CProper storage is critical to prevent degradation and maintain the standard's integrity over time.[6]

Required Materials and Equipment

  • 1-Methyl-d3 Isonicotinamide Iodide analytical standard

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • LC-MS grade Methanol (or other suitable solvent like Acetonitrile or DMSO)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated precision pipettes (P200, P1000) with appropriate tips

  • Amber glass vials with PTFE-lined screw caps for storage

  • Laboratory spatula and weighing paper/boat

  • Ultrasonic bath

  • Vortex mixer

  • Anti-static device (recommended)

Protocol for Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the preparation of a 10 mL stock solution at a target concentration of 1 mg/mL. The principles can be adapted for different volumes and concentrations. The majority of analytical techniques used for quantification are comparative; therefore, the precise and accurate preparation of reference standards is of paramount importance.[7]

Step 3.1: Pre-Analysis and Calculation

The mass of the standard must be corrected for its purity as stated on the CoA.

Formula for Purity Correction:

Mass to Weigh (mg) = (Target Concentration (mg/mL) × Final Volume (mL)) / (Purity / 100)

Example Calculation: For a 1 mg/mL stock in a 10 mL flask, using a standard with a purity of 98.6%:

Mass to Weigh (mg) = (1 mg/mL × 10 mL) / (98.6 / 100) = 10.14 mg

Expert Insight: Failing to account for the purity of the standard is a common source of systematic error in quantitative assays. This correction ensures the final concentration reflects the true amount of the active compound.

Step 3.2: Weighing and Dissolution
  • Equilibration: Allow the container of the analytical standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid, which would introduce weighing errors.

  • Weighing: Place a weighing boat on the calibrated analytical balance and tare. If available, use an anti-static device to neutralize static charges on the powder and container. Carefully weigh out the calculated mass (e.g., 10.14 mg) of 1-Methyl-d3 Isonicotinamide Iodide. Record the exact mass weighed.

  • Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Rinse the weighing boat multiple times with small volumes (e.g., 1-2 mL) of the chosen solvent (e.g., Methanol) and transfer the rinsate into the flask. This ensures that no residual powder is left behind, which is critical for concentration accuracy.

Step 3.3: Sonication and Dilution
  • Initial Dissolution: Add solvent to the volumetric flask to bring the volume to approximately 70-80% of the final volume (7-8 mL for a 10 mL flask).

  • Sonication: Cap the flask and place it in a room temperature ultrasonic bath for 5-10 minutes. This uses high-frequency sound waves to break up any clumps and ensure complete dissolution.

  • Vortexing: After sonication, vortex the solution for 30 seconds to ensure homogeneity.

  • Final Dilution: Allow the solution to return to ambient temperature. Then, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the final solution is completely homogeneous.

Step 3.4: Aliquoting and Storage
  • Transfer & Labeling: Immediately transfer the stock solution into smaller, clearly labeled amber glass vials (e.g., 1 mL aliquots). Label each vial with the compound name, concentration, solvent, preparation date, and expiry date.

  • Storage: Store the aliquots in a freezer at -20°C or lower.[6]

Trustworthiness Principle: Aliquoting the primary stock prevents repeated freeze-thaw cycles, which can lead to solvent evaporation and potential degradation of the standard over time. Using amber vials protects the compound from potential light-induced degradation.

Quality Control and Best Practices

A prepared standard is only reliable if its integrity is verified and maintained.

  • Initial Verification: Perform a qualitative analysis of a fresh dilution of the stock solution via LC-MS. Confirm the presence of a strong signal at the expected mass-to-charge ratio (m/z) for 1-Methyl-d3 Isonicotinamide.

  • Concentration Verification: For highly regulated environments, the concentration of the stock solution can be verified by preparing a separate stock from a different lot of the standard or by cross-validating against a previously qualified standard.[8]

  • Stability Assessment: The stability of the stock solution under storage conditions should be periodically assessed. This can be done by comparing the response of an aged aliquot to a freshly prepared standard or a new aliquot stored at -80°C.

  • Documentation: Maintain a detailed logbook for all prepared standards.[8] This log should include the standard's name, lot number, purity, weighed mass, final volume, solvent, calculated concentration, preparation date, preparer's signature, and expiry date.

Application Workflow: Use in Quantitative Bioanalysis

The primary stock solution is the starting point for creating working solutions used in daily experiments. These working solutions are then spiked into samples.

G cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing Stock 1. Primary Stock Solution (e.g., 1 mg/mL) Working 2. Working IS Solution (e.g., 100 ng/mL) Stock->Working Serial Dilution Spike 4. Spike with Working IS Working->Spike Sample 3. Biological Sample (Plasma, Urine, etc.) Sample->Spike Extract 5. Sample Extraction (e.g., Protein Precipitation) Spike->Extract LCMS 6. LC-MS/MS Analysis Extract->LCMS Data 7. Peak Area Ratio Calculation (Analyte / IS) LCMS->Data Curve 8. Calibration Curve Plot Data->Curve Quant 9. Quantify Unknowns Curve->Quant

Caption: Workflow for using a deuterated internal standard in quantitative analysis.

Biochemical Context: Nicotinamide N-Methyltransferase Pathway

1-Methyl-d3 Isonicotinamide serves as an ideal internal standard for quantifying its unlabeled counterpart, a key product of the NNMT enzyme. This pathway is crucial in regulating the cellular pool of nicotinamide and S-adenosylmethionine (SAM).

G cluster_quant LC-MS Quantification Nicotinamide Nicotinamide NNMT NNMT (Enzyme) Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT SAH S-Adenosylhomocysteine (SAH) MNA 1-Methylnicotinamide (Analyte of Interest) IS 1-Methyl-d3 Isonicotinamide (Internal Standard) NNMT->SAH NNMT->MNA Methylation note Ratio of MNA to IS is measured

Caption: Role of 1-Methyl-d3 Isonicotinamide in quantifying NNMT activity.

References

  • A Guide to Using Analytical Standards. (2024, December 24). Vertex AI Search.
  • How Do You Prepare Reference Standards and Solutions? (2020, December 20). Spectroscopy Online.
  • Introduction to deuterated internal standards in mass spectrometry. (n.d.). BenchChem.
  • A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. (n.d.). BenchChem.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1).
  • 1-Methylnicotinamide-13C,d3 iodide. (n.d.). MedChemExpress.
  • 1-Methylnicotinamide-d3 Iodide. (n.d.). Santa Cruz Biotechnology.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • 1-Methylnicotinamide-d3 Iodide. (n.d.). LGC Standards.
  • Isonicotinamide. (n.d.). Wikipedia.
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2021, July 21).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. (2021, January 20). Science Advances.
  • 1-Methylnicotinamide – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Application Note: Optimized Solid Phase Extraction (SPE) of Methyl-Isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the extraction of Methyl-Isonicotinamide (and its structural isomers) from complex biological matrices (plasma, urine, or reaction media).

Introduction & Analyte Profiling

Methyl-isonicotinamide typically refers to


-methylisonicotinamide  (a metabolite of isoniazid) or 2-methylisonicotinamide  (a synthetic building block). Both share a critical structural motif: a basic pyridine nitrogen and a polar amide moiety.

Unlike lipophilic drugs, these compounds are highly polar and water-soluble, making traditional Liquid-Liquid Extraction (LLE) inefficient (poor recovery) and prone to emulsion formation. This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) , which exploits the basicity of the pyridine ring (pKa ~3.5–4.0) to achieve orthogonal selectivity—retaining the analyte by charge while washing away neutral interferences with organic solvents.

Physicochemical Profile
PropertyValue (Approx.)Implication for SPE
Structure Pyridine ring + AmideDual retention (Hydrophobic + Ionic)
pKa (Pyridine N) 3.6 – 4.2Basic: Protonates at pH < 2.5; Neutral at pH > 6.
LogP 0.2 – 0.6Polar: Requires high aqueous stability; poorly retained on C18 alone.
Solubility High in Water/MeOHRisk of breakthrough on standard C18 silica.

Method Selection Strategy

Why Mixed-Mode Cation Exchange (MCX)? Standard HLB (Hydrophilic-Lipophilic Balance) sorbents rely solely on reversed-phase retention. Due to the high polarity of methyl-isonicotinamide, "breakthrough" (analyte eluting during loading/washing) is a common failure mode on HLB.

The MCX Solution:

  • Acidic Load (pH 2): The pyridine nitrogen becomes positively charged (

    
    ).
    
  • Ionic Retention: The analyte binds electrostatically to the sulfonate groups on the sorbent.

  • Organic Wash: Since the analyte is "locked" by charge, you can wash with 100% Methanol , removing hydrophobic contaminants (lipids, neutral drugs) that would otherwise co-elute.

  • Basic Elution: pH adjustment neutralizes the pyridine, breaking the ionic bond and releasing the pure analyte.

Materials & Reagents

  • SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL or 60 mg / 3 mL.

  • Sample Matrix: Plasma, Urine, or Cell Media.

  • Reagents:

    • Formic Acid (FA) or Phosphoric Acid (

      
      ).
      
    • Methanol (MeOH), HPLC Grade.

    • Ammonium Hydroxide (

      
      ), 28-30%.
      
    • Water, HPLC Grade.

Detailed Experimental Protocol

Step 1: Sample Pre-treatment (Critical)
  • Objective: Disrupt protein binding and ensure 100% ionization of the pyridine ring.

  • Procedure:

    • Aliquot 200 µL of plasma/urine.

    • Add 200 µL of 4%

      
        in water.
      
    • Note: Final pH must be < 2.5 (at least 2 pH units below pKa).

    • Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 mins if precipitate forms.

Step 2: Conditioning & Equilibration
  • Condition: Add 1 mL MeOH . (Activates the hydrophobic backbone).

  • Equilibrate: Add 1 mL Water (acidified with 2% FA) . (Creates the acidic environment for ion exchange).

  • Precaution: Do not let the cartridge run dry after equilibration.[1]

Step 3: Sample Loading
  • Load the pre-treated sample (supernatant) at a slow flow rate (~1 mL/min ).

  • Mechanism:[2] The protonated methyl-isonicotinamide binds to the sulfonate groups (

    
    ) of the sorbent.
    
Step 4: Washing (The "Orthogonal" Clean-up)
  • Wash 1 (Aqueous): Add 1 mL 2% Formic Acid in Water .

    • Removes: Salts, proteins, and highly polar interferences.

  • Wash 2 (Organic): Add 1 mL 100% Methanol .

    • Removes: Neutral hydrophobic compounds, lipids, and non-basic drugs.

    • Why this works: The analyte remains bound via the ionic interaction, so it does not elute even in 100% organic solvent.

Step 5: Elution
  • Eluent: 5%

    
     in Methanol  (Freshly prepared).
    
  • Volume: 2 x 250 µL (Total 500 µL).

  • Mechanism:[2] The base neutralizes the pyridine (

    
    ), breaking the ionic bond. The methanol then solvates the neutral molecule.
    
  • Optimization: Apply the first aliquot, wait 30 seconds for soak, then elute.

Step 6: Post-Elution Processing
  • Evaporate eluate to dryness under

    
     stream at 40°C.
    
  • Reconstitute in 100 µL Mobile Phase (e.g., 95:5 Water:Acetonitrile + 0.1% FA).

LC-MS/MS Analysis Parameters

  • Column: HILIC (e.g., BEH Amide) or Aqueous-Stable C18 (e.g., Polar RP).

    • Recommendation: HILIC is preferred for methyl-isonicotinamide due to superior retention of polar heterocycles.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient (HILIC): Start High Organic (95% B)

    
     50% B over 5 mins.
    
  • Detection: MRM Mode (Positive ESI).

    • Precursor:

      
       (Calc. MW + 1).[4][5]
      
    • Fragment: Loss of amide group (

      
       or 
      
      
      
      ).

Mechanism Visualization

The following diagram illustrates the "Lock-and-Key" mechanism of the Mixed-Mode extraction, highlighting why the organic wash step is safe.

SPE_Workflow cluster_mechanism Retention Mechanism Start Biological Sample (Plasma/Urine) Acidify Acidify (pH 2.0) Protonates Pyridine Nitrogen (PyH+) Start->Acidify + 4% H3PO4 Load Load onto MCX Sorbent (Ionic Binding to SO3-) Acidify->Load Wash1 Aqueous Wash (Acidic) Removes Salts/Proteins Load->Wash1 Hydrophilic impurities out Wash2 Organic Wash (100% MeOH) Removes Neutrals/Lipids (Analyte LOCKED by Charge) Wash1->Wash2 Hydrophobic impurities out Elute Elution (5% NH4OH in MeOH) Deprotonates Pyridine -> Release Wash2->Elute pH Shift > 6 Analysis LC-MS/MS Analysis (HILIC or Polar C18) Elute->Analysis Mech1 Acidic pH: Pyridine-H+ <---> Sorbent-SO3- Mech2 Basic pH: Pyridine (Neutral) released Mech1->Mech2 Addition of NH4OH

Caption: Workflow for Mixed-Mode Cation Exchange (MCX) of Methyl-Isonicotinamide. The "Lock" step (Acidic Load) allows aggressive organic washing before the "Key" (Basic Elution) releases the analyte.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Recovery (< 60%) Incomplete ElutionIncrease

concentration to 5-10% or soak cartridge for 1 min before eluting.
Early Elution (Breakthrough) Sample pH too highEnsure sample pH < 2.5 before loading. The pyridine must be charged.
High Matrix Background Insufficient WashIncrease Wash 2 volume or use Acetonitrile instead of MeOH for stronger lipid removal.
Peak Tailing (LC-MS) Secondary InteractionsUse Ammonium Formate buffer in mobile phase to mask residual silanols.

References

  • Waters Corporation. "Oasis Sample Extraction Products: Method Development Guide." Waters.com. Available at: [Link]

  • PubChem. "1-Methylnicotinamide (Compound Summary)." National Library of Medicine. Available at: [Link]

  • Alwsci. "Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol." Alwsci.com. Available at: [Link]

Sources

Application Note: High-Precision Quantitation of Isonicotinamide in Plasma using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and drug development professionals. It prioritizes the critical challenge of quantifying Isonicotinamide (INA) in the presence of its endogenous isomer, Nicotinamide (NAM), using a deuterated internal standard (INA-d4) to ensure data integrity.

Abstract

Isonicotinamide (INA), a primary metabolite of the anti-tuberculosis drug Isoniazid and a key intermediate in NAD+ salvage pathways, presents a unique bioanalytical challenge: it is a structural isomer of the abundant endogenous compound Nicotinamide (NAM). Both share the same molecular weight (122.12 g/mol ) and primary fragmentation patterns (m/z 123.1 → 80.1), making mass spectrometry alone insufficient for selectivity.

This protocol details a rigorous LC-MS/MS workflow utilizing Isonicotinamide-d4 as a stable isotope-labeled internal standard (SIL-IS). Key features include a chromatographic method optimized for isomer resolution and a "self-validating" spiking protocol that corrects for matrix effects and recovery variability.

Introduction & Scientific Rationale

The Isomer Challenge

In bioanalysis, specificity is paramount. INA (pyridine-4-carboxamide) and NAM (pyridine-3-carboxamide) are positional isomers. Standard C18 chromatography often fails to resolve them adequately, leading to false-positive quantitation of INA due to the high endogenous background of NAM in human plasma.

  • Solution: This method utilizes a High-Strength Silica (HSS) T3 column chemistry, designed to retain and separate polar compounds, ensuring baseline resolution between INA and NAM.

Why Deuterated Isonicotinamide (INA-d4)?

Using a structural analog (e.g., Isoniazid-d4) is insufficient for this workflow. INA-d4 is required because:

  • Co-elution: It co-elutes perfectly with INA, experiencing the exact same moment of ion suppression/enhancement in the electrospray source.

  • Compensation: It corrects for variations in protein precipitation recovery, which can be significant for polar analytes in plasma.

Materials & Reagents

ReagentGrade/SpecificationNotes
Isonicotinamide (INA) Reference Standard (>99%)Analyte.[1] Store at -20°C.
Isonicotinamide-d4 (INA-d4) Stable Isotope Standard (>98% isotopic purity)Internal Standard. 4 Deuteriums on the pyridine ring.
Acetonitrile (ACN) LC-MS GradePrecipitation solvent.[2][3]
Formic Acid (FA) LC-MS GradeMobile phase additive.[1][3][4]
Water LC-MS Grade (Milli-Q)Mobile phase / Diluent.
Blank Plasma Human K2EDTAFree of significant drug interference.

Experimental Protocol

Phase 1: Preparation of Stock & Working Solutions

Causality: Methanol is chosen for stock preparation to ensure solubility and stability, while water/methanol mixtures are used for working solutions to match the initial mobile phase conditions, preventing peak distortion during injection.

  • Primary Stock Solutions (1.0 mg/mL):

    • Weigh 10.0 mg of INA and INA-d4 into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with Methanol .[4]

    • Storage: Stable for 3 months at -20°C.

  • Intermediate Stock Solution (100 µg/mL):

    • Dilute 100 µL of Primary Stock into 900 µL of Water:Methanol (50:50 v/v).

  • Working Standard Solutions (Spiking Solutions):

    • Prepare serial dilutions in Water:Methanol (50:50 v/v) to generate spiking concentrations at 20x the final plasma concentration.

    • Range: 10 ng/mL to 10,000 ng/mL (Final plasma concentrations: 0.5 ng/mL to 500 ng/mL).

  • Internal Standard Working Solution (ISWS):

    • Dilute INA-d4 stock to a concentration of 200 ng/mL in 100% Acetonitrile .

    • Note: The IS is prepared in the precipitation solvent (ACN) to combine the spiking and precipitation steps, reducing pipetting error.

Phase 2: Sample Spiking & Preparation

Trustworthiness: This protocol uses a "crash and shoot" approach where the IS is integrated into the precipitation solvent. This ensures that any loss during the protein crash is tracked by the IS.

Step-by-Step Workflow
  • Plasma Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Calibration/QC Spiking (For Standards only):

    • Add 2.5 µL of the respective Working Standard Solution to the 50 µL plasma aliquot.

    • Note: This keeps the organic solvent load <5%, preventing premature protein precipitation.

  • Protein Precipitation (The Critical Step):

    • Add 200 µL of ISWS (INA-d4 in Acetonitrile) to every sample (Standards, QCs, and Unknowns).

    • Mechanism: The 1:4 ratio (Plasma:ACN) ensures >98% protein removal.

  • Mixing: Vortex vigorously for 2 minutes (1200 rpm).

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean plate/vial.

  • Dilution (Optional but Recommended):

    • Add 150 µL of Water (0.1% Formic Acid) to the supernatant.

    • Reasoning: This reduces the solvent strength, allowing the polar INA to focus on the head of the column, improving peak shape.

Phase 3: LC-MS/MS Methodology

Chromatographic Conditions:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.[5]

    • Why T3? It uses a trifunctional C18 bonding that resists phase collapse in 100% aqueous conditions, essential for retaining polar isomers like INA.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)%A%BCurveEvent
0.00982InitialLoad/Focus
1.009826Isocratic hold for polar retention
3.5060406Elution of INA/NAM
3.605951Wash
4.505951Wash Hold
4.609821Re-equilibration
6.009821End

MS/MS Parameters (ESI Positive):

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Dwell (ms)
Isonicotinamide 123.180.1302250
Isonicotinamide (Conf)123.153.0303550
INA-d4 (IS) 127.184.1302250
Nicotinamide (Monitor)123.180.1302250

Note: Monitor Nicotinamide to confirm chromatographic separation. It should elute slightly later than INA on the HSS T3 column.

Visual Workflow & Logic

The following diagram illustrates the self-validating extraction logic. The IS is added during precipitation, locking in the ratio of Analyte:IS before any physical losses occur.

ExtractionWorkflow Start Plasma Sample (50 µL) Spike Add Spiking Std (2.5 µL) (Only for Cal/QC) Start->Spike Standards/QCs Precip Add 200 µL ISWS (INA-d4 in ACN) Start->Precip Unknowns Spike->Precip Vortex Vortex (2 min) & Centrifuge Precip->Vortex Protein Crash Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water (Focusing Step) Supernatant->Dilution Inject LC-MS/MS Injection Dilution->Inject

Figure 1: Protein Precipitation Workflow with Integrated Internal Standard Spiking.

Validation & Troubleshooting

Self-Validating Checks
  • Isomer Resolution: Inject a mixture of INA and NAM during system suitability. The resolution (

    
    ) must be 
    
    
    
    . If peaks merge, lower the initial %B or increase the equilibration time.
  • IS Interference: Inject a "Double Blank" (Plasma without Analyte or IS) and a "Blank + IS" (Plasma with IS only).

    • Requirement: The analyte channel (123.1 > 80.[2]1) in the "Blank + IS" sample must show <20% of the LLOQ signal. If high signal is observed, check the isotopic purity of your INA-d4 source (it may contain d0 impurities).

Common Pitfalls
  • Ion Suppression: Phospholipids can co-elute with INA. The HSS T3 column usually separates them (phospholipids elute late, during the 95% B wash). Ensure the wash step (3.60 - 4.50 min) is robust.

  • Cross-Talk: Ensure the mass spectrometer resolution is set to "Unit" or "High" to prevent overlap between the d0 and d4 isotopes, although a 4 Da mass difference is usually sufficient.

References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Validates the requirement for IS use in LC-MS. Link

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Establishes acceptance criteria for chromatographic separation and IS response. Link

  • Qi, W., et al. "Determination of nicousamide in human plasma by liquid chromatography-tandem mass spectrometry."[6] Journal of Pharmaceutical and Biomedical Analysis 77 (2013): 158-162.[6] Demonstrates LC-MS conditions for pyridine-carboxamide derivatives. Link

  • Liu, J., et al. "Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS." Journal of Chromatography B (2012). Provides basis for separation of nicotinamide-related isomers.[1][2][3] Link

  • Hara, N., et al. "Nicotinamide Phosphoribosyltransferase/Visfatin Does Not Catalyze Nicotinamide Mononucleotide Formation in Blood Plasma."[7] PLOS One (2011). Discusses stability and endogenous levels of nicotinamide metabolites. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 1-Methyl Isonicotinamide & Nicotinamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Support Level: Tier 3 (Method Development & Optimization) Subject: HPLC Protocol Design for Pyridinium/Pyridine Carboxamide Separation

Introduction: The Separation Challenge

Welcome to the technical guide for separating 1-Methyl Isonicotinamide (1-MINA) from Nicotinamide (NAM) and its isomers (e.g., Isonicotinamide, INAM).

As a researcher, you are likely facing a "retention vs. resolution" conflict.

  • Polarity: All targets are highly polar. Standard C18 columns often fail to retain them, leading to elution at the void volume (

    
    ).
    
  • Charge Disparity:

    • 1-MINA: A quaternary ammonium cation (permanently charged).

    • NAM/INAM: Neutral or weakly basic amides (pKa ~3.3).

  • Isomerism: INAM and NAM differ only by the nitrogen position (para vs. meta), making their hydrophobic selectivity (

    
    ) extremely narrow.
    

This guide provides two validated workflows: Ion-Pairing RP-HPLC (Robust, UV-only) and HILIC/Mixed-Mode (MS-compatible).

Module 1: Method Selection Strategy

Before selecting a column, determine your detection method. The presence of non-volatile salts in Ion-Pairing makes it unsuitable for Mass Spectrometry (MS).

Decision Logic

MethodSelection Start Start: Define Detection Mode Detector Is Mass Spectrometry (MS) required? Start->Detector UV_Only UV / Fluorescence Only Detector->UV_Only No MS_Req LC-MS / LC-MS/MS Detector->MS_Req Yes IonPair Method A: Ion-Pairing RP-HPLC (C18 + Sulfonate) UV_Only->IonPair Highest Resolution HILIC Method B: HILIC or Mixed-Mode (Ammonium Formate) MS_Req->HILIC Volatile Buffer Required

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection requirements.

Module 2: Ion-Pairing RP-HPLC (The "Gold Standard" for UV)

Context: This method uses an anionic surfactant (Sodium Heptanesulfonate) to form a neutral ion-pair with the cationic 1-MINA, allowing it to retain on a hydrophobic C18 column.

Q: What is the recommended starting protocol?
ParameterSpecification
Column C18 End-capped (e.g., 250 x 4.6 mm, 5 µm). Examples: Waters Spherisorb ODS-1, Nucleosil 100-C18.
Mobile Phase Buffer: 10 mM Sodium Heptanesulfonate + 20 mM Phosphate Buffer (pH 3.0 - 3.2).Organic: Acetonitrile (ACN).Ratio: 90% Buffer / 10% ACN (Isocratic).
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (or Fluorescence Ex: 366nm / Em: 418nm if derivatized).
Temperature 25°C - 30°C
Q: Why is the pH critical at 3.0–3.2?

At pH 3.2, Nicotinamide (pKa ~3.3) is partially protonated, but the Ion-Pairing reagent (Heptanesulfonate) specifically targets the permanent positive charge on 1-MINA.

  • Mechanism: The sulfonate tail binds to the C18 stationary phase, creating a dynamic "pseudo-cation-exchange" surface. 1-MINA interacts strongly with this surface, while NAM and INAM elute earlier based on simple hydrophobic partitioning.

Troubleshooting Ion-Pairing

Issue: Baseline drift or "Ghost Peaks".

  • Cause: Ion-pairing reagents are notoriously difficult to equilibrate and often contain UV-absorbing impurities.

  • Fix: Use "HPLC Grade" reagents only. Flush the column with 20 column volumes of mobile phase before the first injection. Never switch this column back to standard RP-HPLC without an extensive wash (50:50 Water/Methanol) to remove the surfactant.

Module 3: HILIC / Mixed-Mode (MS Compatible)

Context: If you are using LC-MS, you cannot use sulfonates. You must use HILIC (Hydrophilic Interaction) or Mixed-Mode (RP + Cation Exchange) columns.

Q: How do I separate these isomers without ion-pairing?

Option A: HILIC (Zwitterionic or Amide) HILIC separates based on polarity. 1-MINA (most polar/charged) will elute last.

  • Mobile Phase: 90% ACN / 10% Ammonium Formate (10mM, pH 3.5).

  • Elution Order: NAM (least polar)

    
     INAM 
    
    
    
    1-MINA (most polar).

Option B: Mixed-Mode (Recommended) Columns like Primesep 100 or Coresep 100 (SIELC) have embedded cation-exchange groups.

  • Mechanism: The embedded acidic groups retain 1-MINA via ionic interaction, while the alkyl chains separate the NAM/INAM isomers via hydrophobicity.

Protocol: Mixed-Mode Separation
ParameterSpecification
Column Mixed-Mode RP/Cation Exchange (e.g., Primesep 100).
Mobile Phase ACN / Water / 0.1% Formic Acid (Gradient or Isocratic).
Gradient Start: 10% ACN. Ramp to 40% ACN over 15 mins.
Why it works 1-MINA is retained by the cation-exchange mechanism (independent of ACN), while NAM/INAM are separated by the reverse-phase mechanism.

Module 4: Troubleshooting & FAQs

Visualizing the Resolution Failure

Use this flow to diagnose poor separation between Nicotinamide (NAM) and Isonicotinamide (INAM).

Troubleshooting Problem Problem: NAM & INAM co-elute Is_IP Using Ion-Pairing? Problem->Is_IP Check_pH Check pH Action1 Lower pH to 2.5 (Suppress silanol activity) Check_pH->Action1 pH > 3.5 Action2 Decrease ACN by 2% (Increase retention factor k) Check_pH->Action2 pH is OK Is_IP->Check_pH Yes Action3 Switch to Phenyl-Hexyl Column (Pi-Pi interaction selectivity) Is_IP->Action3 No (Standard RP)

Figure 2: Diagnostic workflow for resolving structural isomers (NAM vs INAM).

Common Questions

Q: My 1-MINA peak is tailing severely. Why?

  • Answer: This is "Secondary Interaction." The cationic 1-MINA is interacting with residual silanols on the silica surface.

  • Fix:

    • Increase Buffer Strength: If using 10mM, go to 25mM or 50mM (competes for silanol sites).

    • Add Modifier: In HILIC, adding 0.1% Triethylamine (TEA) can mask silanols (UV only, not recommended for MS).

Q: Can I use a standard C18 column without Ion-Pairing?

  • Answer: Generally, no . 1-MINA is too polar and will elute with the solvent front (

    
    ), making quantification impossible. You must use Ion-Pairing, HILIC, or a specialized "Aqueous Stable" C18 with polar-embedded groups, though the latter often still yields poor retention for quaternary amines.
    

Q: How do I distinguish NAM from INAM?

  • Answer: These are structural isomers. On a C18 column, INAM (para) usually elutes slightly before NAM (meta) due to polarity differences, but the window is small. A Phenyl-Hexyl column provides better selectivity for these isomers due to

    
     interactions with the pyridine ring.
    

References

  • Musfeld, C., et al. (2001).[1][2] "Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide." Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Defines the standard Ion-Pairing protocol (Sodium Heptanesulfonate + pH 3.2)
  • SIELC Technologies. (2024).[3] "HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column."

    • Relevance: Validates Mixed-Mode chromatography (Cation Exchange + RP)
  • Thermo Fisher Scientific.

    • Relevance: Provides the mechanism for separating polar basic compounds using Ammonium Formate/Acet

Sources

Technical Support Center: 1-Methyl Isonicotinamide (1-MINA) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Matrix Effects & Isomeric Separation in LC-MS/MS

Introduction: The Analyst's Challenge

Welcome to the Advanced Applications Support Center. You are likely here because your analysis of 1-Methyl Isonicotinamide (1-MINA) is suffering from signal instability, poor reproducibility, or questionable quantitation data.

As a Senior Application Scientist, I recognize the specific chemical behavior of this analyte. 1-MINA is a permanently charged quaternary pyridinium cation. It is highly polar, making it difficult to retain on standard C18 columns, and it is isobaric with the biologically abundant 1-Methylnicotinamide (1-MN) .

The "matrix effect" you are observing is likely a combination of two failures:

  • Ion Suppression: Co-eluting phospholipids from biological matrices (plasma/urine) quenching the electrospray ionization (ESI) signal.

  • Isomeric Interference: Cross-talk from 1-MN, which often co-elutes with 1-MINA if the chromatography is not optimized.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate these errors.

Part 1: The Diagnostic Workflow

Before altering your method, you must visualize the invisible matrix attack. Do not rely solely on Internal Standard (IS) response variation; use Post-Column Infusion .

Experiment 1: Post-Column Infusion (The "Matrix Map")

Goal: To visualize exactly where in your chromatogram the suppression occurs.

Protocol:

  • Setup: Tee-in a steady flow (10 µL/min) of 1-MINA standard (100 ng/mL) into the effluent of your LC column before it enters the MS source.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte).

  • Observation: Monitor the baseline of the specific MRM transition for 1-MINA.

    • Result: You will see a steady baseline (from the infusion) that "dips" or "spikes" when matrix components elute.

    • Analysis: If the dip aligns with your analyte's retention time, you have active ion suppression.

Troubleshooting Logic Tree

MatrixTroubleshooting Start Symptom: Low/Variable Sensitivity PCI Run Post-Column Infusion Start->PCI Result1 Suppression at Analyte RT? PCI->Result1 Yes Yes: Active Matrix Effect Result1->Yes No No: Source/Method Issue Result1->No Action1 Check Phospholipids (m/z 184) Yes->Action1 Action2 Switch Sample Prep (PPT -> Mixed Mode SPE) Action1->Action2 High Lipid Load Action3 Optimize Chromatography (Shift RT away from suppression) Action1->Action3 Co-eluting Salts caption Figure 1: Diagnostic Logic for Matrix Effects

Figure 1: Step-by-step logic for diagnosing signal suppression using post-column infusion.

Part 2: Sample Preparation (The Root Cause)

The most common error in 1-MINA analysis is relying on Protein Precipitation (PPT) with acetonitrile. While simple, PPT leaves behind >90% of phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI+.

Recommendation: Switch to Mixed-Mode Weak Cation Exchange (WCX) SPE . Because 1-MINA is a quaternary amine (permanently positive), it will bind strongly to a cation exchange sorbent, allowing you to wash away neutral lipids and interferences.

Comparative Protocol: PPT vs. WCX-SPE
FeatureProtein Precipitation (PPT)Mixed-Mode SPE (WCX)
Mechanism Solubility exclusionIonic interaction + Hydrophobicity
Phospholipid Removal < 15%> 95%
Sensitivity Low (High noise)High (Enrichment possible)
Protocol 1. Add 3:1 ACN:Sample2. Vortex & Centrifuge3. Inject Supernatant1. Load Sample (pH 7)2. Wash 1: NH4Ac (remove salts)3. Wash 2: MeOH (remove lipids)4. Elute: 2% Formic Acid in MeOH
Verdict NOT RECOMMENDED GOLD STANDARD

Part 3: Chromatography & Isomer Separation

Critical Alert: You must distinguish 1-Methyl Isonicotinamide (1-MINA) from 1-Methylnicotinamide (1-MN) . 1-MN is a major metabolic product of Nicotinamide N-methyltransferase (NNMT) and is often present at concentrations 10-100x higher than 1-MINA. They have the same molecular weight (137.1 Da) and similar fragmentation patterns.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) Reverse Phase (C18) columns fail here because quaternary amines elute in the void volume (dead time), exactly where salts and suppression are highest.

Recommended HILIC Conditions
  • Column: Silica-based Amide or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start high organic (90% B) to retain the polar cation, then gradient down to 50% B.

Why this works:

  • Retention: The high organic start forces the polar 1-MINA to partition into the water layer on the silica surface, moving it away from the void volume.

  • Selectivity: Amide columns provide specific hydrogen bonding interactions that resolve the structural difference between the isonicotinamide and nicotinamide isomers.

Isomer Resolution Workflow

IsomerSeparation Sample Sample Injection Column HILIC Column (Amide Phase) Sample->Column Separation Chromatographic Resolution Column->Separation Peak1 1-Methylnicotinamide (1-MN) Major Peak Separation->Peak1 Elutes First Peak2 1-Methyl Isonicotinamide (1-MINA) Target Peak Separation->Peak2 Elutes Second MS MS/MS Detection (m/z 137 -> 94) Peak1->MS Peak2->MS caption Figure 2: HILIC separation is required to distinguish the target 1-MINA from the isobaric 1-MN.

Figure 2: Separation strategy for isobaric interferences.

Part 4: Frequently Asked Questions (FAQs)

Q1: My Internal Standard (IS) response varies significantly between samples. Why? A: This is the hallmark of matrix effects. If you are using an analog IS (different chemical structure), it does not co-elute with your analyte and therefore experiences different suppression.

  • Correction: You must use a Stable Isotope Labeled (SIL) IS, preferably 1-Methyl Isonicotinamide-d3 or -13C .

  • Warning: In HILIC, deuterium-labeled IS (d3) can sometimes separate slightly from the analyte due to the "deuterium isotope effect." If this happens, the IS will not perfectly correct for matrix effects at the exact moment of elution. 13C-labeled IS is superior as it co-elutes perfectly.

Q2: Can I use Ion-Pairing reagents (like TFA or HFBA) on a C18 column instead of HILIC? A: Technically, yes, but I strongly advise against it for MS applications.

  • Reason: Ion-pairing agents are "sticky" and cause severe signal suppression in the MS source (often >50% signal loss). They also permanently contaminate the LC system, making it unusable for other methods. Stick to HILIC or Mixed-Mode chromatography.

Q3: I see a peak in my blank samples. Is it carryover? A: It could be carryover, but check if it is 1-Methylnicotinamide (1-MN) . 1-MN is endogenous and ubiquitous. If your "blank" is a stripped biological matrix (e.g., charcoal-stripped plasma), it may still contain traces of 1-MN. Ensure your chromatography resolves the two isomers so you aren't integrating the wrong peak.

References

  • Matrix Effect Assessment: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • HILIC Separation of Pyridines: O'Shea, K., et al. (2018). LC–MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis.

  • Isotope Effects in HILIC: Bhandari, D., et al. (2020). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis... Comparison of deuterated vs 13C Internal Standards. Journal of Analytical Toxicology.

  • NNMT Pathway Context: Ulanovskaya, O. A., et al. (2013). NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink. Nature Chemical Biology.

This guide was generated by the Senior Application Science Team. For further method development assistance, please verify your column chemistry specifications.

Sources

Technical Support Center: Optimizing Retention for Hydrophilic Pyridinium Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of hydrophilic pyridinium compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate retention, optimal peak shape, and robust separation for this class of polar molecules. As permanently charged or readily ionizable species, pyridinium compounds present unique challenges in liquid chromatography.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and develop reliable analytical methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the analysis of hydrophilic pyridinium compounds. Each issue is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying chromatographic principles.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

One of the most common challenges with hydrophilic pyridinium compounds is their limited retention on traditional nonpolar stationary phases like C18.[2][4][5] These polar analytes have a stronger affinity for the polar mobile phase and elute at or near the void volume.

G A Start: Poor Retention in RP-HPLC B Is your compound permanently charged or ionizable at your mobile phase pH? A->B C Option 1: Modify Mobile Phase (Ion-Pairing Chromatography) B->C Ionizable D Option 2: Switch to an Alternative Stationary Phase (HILIC or Mixed-Mode) B->D Permanently Charged or Ionizable E Add an ion-pairing reagent to the mobile phase. For cationic pyridinium compounds, use an anionic reagent (e.g., alkyl sulfonates).[6][7] C->E G Select a HILIC column. HILIC uses a polar stationary phase and a high organic mobile phase to retain polar compounds.[1][9] D->G H Consider a mixed-mode column that combines reversed-phase and ion-exchange mechanisms.[1][3] D->H F The ion-pairing reagent forms a neutral complex with the pyridinium ion, increasing its hydrophobicity and retention on the C18 phase.[6][8] E->F K End: Improved Retention F->K I HILIC promotes partitioning into a water-enriched layer on the stationary phase surface, which is ideal for polar analytes.[9][10][11] G->I J Mixed-mode phases offer dual retention mechanisms, providing more flexibility for method development.[1][3] H->J I->K J->K

Protocol 1: Implementing Ion-Pair Chromatography (IPC)

  • Reagent Selection: For positively charged pyridinium compounds, select an anionic ion-pairing reagent. Common choices include alkyl sulfonates such as sodium dodecyl sulfate (SDS) or heptafluorobutyric acid (HFBA). The hydrophobicity of the ion-pairing reagent can be adjusted to fine-tune retention.

  • Mobile Phase Preparation: Add the ion-pairing reagent to the aqueous component of your mobile phase at a concentration typically ranging from 5 to 50 mM. Ensure the reagent is fully dissolved and the pH is adjusted as needed.

  • Column Equilibration: IPC requires a longer equilibration time for the ion-pairing reagent to adsorb onto the stationary phase surface.[6] Equilibrate the column with at least 20-30 column volumes of the ion-pairing mobile phase before the first injection.

  • Important Considerations: Be aware that ion-pairing reagents can be difficult to remove from the column and the HPLC system, and are often not compatible with mass spectrometry (MS) detection due to their non-volatile nature.[1][6][7]

Protocol 2: Switching to Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column Selection: Choose a HILIC stationary phase. Options include bare silica, amide, diol, or zwitterionic phases.[8][9] Zwitterionic columns can be particularly effective for separating charged compounds.[10][11]

  • Mobile Phase Composition: HILIC mobile phases consist of a high percentage of a non-polar organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer.[1][12] A typical starting point is 95% acetonitrile and 5% aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Gradient Elution: In HILIC, increasing the aqueous content of the mobile phase decreases retention (the opposite of reversed-phase).[12][10] A gradient will typically start with a high organic percentage and ramp to a higher aqueous percentage.

  • Sample Diluent: The injection solvent should ideally match the initial mobile phase conditions to avoid peak distortion.[4][13] Injecting a sample in a high-aqueous diluent can lead to poor peak shape.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks can compromise resolution and lead to inaccurate quantification.[14] For basic compounds like pyridines, peak tailing is a frequent problem, often caused by secondary interactions with the stationary phase.[15]

G A Start: Poor Peak Shape B Is the peak tailing or fronting? A->B C Tailing: Likely secondary interactions or mismatched sample solvent. B->C Tailing D Fronting: Often due to column overload or injection solvent effects. B->D Fronting E Adjust Mobile Phase pH: Lowering the pH can protonate residual silanols, reducing their interaction with cationic analytes.[19][20] C->E F Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to block active sites on the stationary phase.[19] C->F G Use a High-Purity, End-Capped Column: Modern columns have fewer residual silanols, leading to better peak shape for basic compounds.[18][19] C->G H Reduce Sample Concentration/Injection Volume: Overloading the column can lead to fronting.[16][17] D->H I Match Injection Solvent to Mobile Phase: A stronger injection solvent can cause peak distortion.[4][16] D->I J End: Improved Peak Shape E->J F->J G->J H->J I->J

Protocol 3: Optimizing Mobile Phase pH for Better Peak Shape

  • Determine Analyte pKa: If known, the pKa of your pyridinium compound can guide pH selection. Most simple pyridines have a pKa around 5-6.[15]

  • Adjust pH: For reversed-phase analysis of basic pyridinium compounds, lowering the mobile phase pH to around 2-3 is often beneficial.[16] At this pH, the pyridine nitrogen is protonated (cationic), and the residual silanol groups on the silica surface are also protonated (neutral), which minimizes strong secondary ionic interactions that cause tailing.[15][17]

  • Buffer Selection: Use a buffer to maintain a stable pH. For MS compatibility, volatile buffers like formic acid or acetic acid are preferred.[4][18] For UV detection, non-volatile buffers like phosphate can be used.[7]

Table 1: Impact of Mobile Phase Additives on Peak Shape

AdditiveTypical ConcentrationMechanism of ActionCompatibility
Formic Acid/Acetic Acid 0.1% (v/v)Lowers mobile phase pH, protonating silanol groups to reduce tailing for basic compounds.[15][17]MS-compatible
Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v)Acts as both a pH modifier and a strong ion-pairing agent. Can significantly improve peak shape but may cause ion suppression in MS.[6]UV, potential MS ion suppression
Triethylamine (TEA) 5-10 mMActs as a competing base, binding to active silanol sites and preventing interaction with the analyte.[15]Not MS-compatible
Ammonium Formate/Acetate 10-20 mMProvides buffering capacity and can improve peak shape in both HILIC and reversed-phase.[12][18]MS-compatible

Frequently Asked Questions (FAQs)

Q1: When should I choose HILIC over reversed-phase chromatography for my pyridinium compound?

A: HILIC is generally the preferred technique when your pyridinium compound is highly polar and shows little to no retention in reversed-phase, even with mobile phase modifications.[4][19] HILIC excels at retaining and separating very polar analytes that would otherwise elute in the void volume of a C18 column.[1][8] It is also highly compatible with mass spectrometry due to the use of volatile mobile phases with high organic content, which aids in desolvation and ionization.[4]

Q2: How does the buffer concentration affect retention in HILIC?

A: Buffer concentration in HILIC can have a significant impact on retention and selectivity, primarily through its influence on electrostatic interactions.[9][20] For charged analytes like pyridinium compounds, increasing the buffer salt concentration generally leads to a decrease in retention time.[20] This is because the salt ions in the mobile phase can shield the charged sites on the stationary phase, reducing the electrostatic attraction between the stationary phase and the cationic analyte.[9]

Q3: Can I use a gradient in ion-pair chromatography?

A: While possible, running a gradient in IPC can be challenging. Changes in the mobile phase composition during a gradient can disrupt the equilibrium of the ion-pairing reagent adsorbed on the stationary phase, leading to long re-equilibration times and potential reproducibility issues.[6] Isocratic methods are often more robust for IPC.

Q4: My pyridinium compound is part of a complex mixture with both polar and non-polar compounds. What is the best approach?

A: For mixtures with a wide range of polarities, mixed-mode chromatography is an excellent choice.[1] These columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities.[1][3] This allows for the simultaneous retention of non-polar compounds through hydrophobic interactions and polar, charged compounds like pyridinium ions through ion exchange, often providing unique selectivity that cannot be achieved with a single retention mechanism.[3]

Q5: What are some key considerations for method development when using mass spectrometry (MS) detection?

A: When using MS detection, it is crucial to use volatile mobile phase additives to avoid contaminating the ion source.[4]

  • Buffers: Use volatile buffers like ammonium formate or ammonium acetate.[18]

  • Acids/Bases: Formic acid and acetic acid are preferred for pH adjustment.[15]

  • Ion-Pairing Reagents: Avoid non-volatile ion-pairing reagents like alkyl sulfonates. If ion-pairing is necessary, consider volatile reagents like TFA, but be mindful of potential ion suppression.[6][21]

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • David, V., et al. RETENTION MECHANISM IN ZWITTERIONIC HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY (ZIC-HILIC) STUDIED FOR HIGHLY POLAR COMPOUNDS. Revue Roumaine de Chimie. [Link]

  • LabRulez LCMS. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Capacio, B. R., et al. (2010). A Liquid Chromatographic-Mass Spectrometric (LC-MS) Method for the Analysis of the Bis-pyridinium Oxime ICD-585 in Plasma. DTIC. [Link]

  • Rutan, D. L. (2020, December 19). Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International. [Link]

  • Wyndham, D. (2014). STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS. Waters Corporation. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Iraguha, R., et al. (2017). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. [Link]

  • LCGC International. (2018, June 12). The LCGC Blog: Understanding Stationary Phases for HILIC Separations. [Link]

  • Zhao, L., et al. (2010). Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Journal of Chromatography A, 1217(11), 1773-1779. [Link]

  • Long, W. J., et al. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Shafaei, A., et al. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Journal of Chromatography B, 1144, 122078. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]

  • Liu, A., et al. (2006). Evaluation of volatile ion-pair reagents for the liquid chromatography-mass spectrometry analysis of polar compounds and its application to the determination of methadone in human plasma. Journal of Chromatography B, 832(1), 32-39. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Capacio, B. R., et al. (2010). A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma: application in a guinea pig model. Journal of Chromatography B, 878(17-18), 1449-1455. [Link]

  • Murata, T., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1492-1498. [Link]

  • ResearchGate. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Musial, J., et al. (2016). Retention Behavior of Pyridinium Oximes on PFP Stationary Phase in High-Performance Liquid Chromatography. Journal of Chromatographic Science, 54(8), 1333-1341. [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Quora. (2021, June 5). How does pH affect the results of HPLC results?. [Link]

  • Li, Y., et al. (2017). Accurate Prediction of Retention in Hydrophilic Interaction Chromatography (HILIC) by Back Calculation of High Pressure Liquid Chromatography (HPLC) Gradient Profiles. PMC. [Link]

  • Chhuan, T. (2024, June 26). HILIC Retention Time Issues Addressed with New Approach. LCGC International. [Link]

  • MDPI. (2022, October 6). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. [Link]

Sources

Preventing deuterium exchange in 1-Methyl-d3 Isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isotopic Purity

Welcome to the technical support center for 1-Methyl-d3 Isonicotinamide. As researchers and drug development professionals, you understand that the integrity of isotopically labeled compounds is paramount for generating accurate and reproducible data. 1-Methyl-d3 Isonicotinamide is a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry. However, the deuterium labels on the N-methyl group are not impervious to exchange with protons from their environment.

This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting workflows necessary to prevent unintended deuterium-hydrogen (D-H) exchange and ensure the isotopic purity of your compound throughout your experiments.

Part 1: Core Principles of Deuterium Stability in 1-Methyl-d3 Isonicotinamide

The key to preventing deuterium exchange is understanding the underlying chemical mechanism. The methyl group in 1-Methyl-d3 Isonicotinamide is not attached to a simple aromatic ring; it is bonded to a positively charged pyridinium nitrogen atom. This has profound implications for the stability of the C-D bonds.

The pyridinium ring is a powerful electron-withdrawing group. This positive charge significantly increases the acidity of the protons (or deuterons) on the attached methyl group. Consequently, these deuterons are susceptible to abstraction by a base, forming a neutral ylide intermediate. This intermediate can then be re-protonated by a proton source in the environment (e.g., water, alcohol), leading to the loss of the deuterium label.[1] This entire process is known as base-catalyzed hydrogen-deuterium exchange.[2]

The rate of this exchange is highly dependent on several factors, which we will explore in detail throughout this guide.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 1-Methyl-d3 Isonicotinamide.

Q1: What are the ideal storage conditions for 1-Methyl-d3 Isonicotinamide? A1: To ensure long-term stability, the compound should be stored under conditions that minimize exposure to moisture and basic contaminants. The ideal storage protocol is:

  • Temperature: ≤ -20°C.

  • Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Container: A tightly sealed, amber glass vial to protect from light and moisture.[3] For highly sensitive applications, storing inside a desiccator is recommended.

Q2: Can I dissolve 1-Methyl-d3 Isonicotinamide in aqueous buffers? A2: Extreme caution is advised. Protic solvents like water (H₂O) are a direct source of protons for exchange.[4] The exchange rate is significantly accelerated in basic (high pH) conditions. If an aqueous system is unavoidable:

  • Use D₂O-based buffers to minimize the proton source.

  • Maintain a neutral or slightly acidic pH (pH < 7). The rate of base-catalyzed exchange is pH-dependent.[2]

  • Prepare solutions immediately before use and keep them cold to minimize the exchange reaction time.

Q3: Which solvents are recommended for this compound? A3: Anhydrous aprotic solvents are highly recommended. These solvents do not have exchangeable protons and will preserve the isotopic label. Examples include:

  • Acetonitrile-d3 (CD₃CN)

  • Dimethyl sulfoxide-d6 (DMSO-d6)

  • Chloroform-d (CDCl₃)

  • Dichloromethane-d2 (CD₂Cl₂)

Always use high-purity, anhydrous grade solvents from a reputable supplier.

Q4: How can I verify the isotopic purity of my sample? A4: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques.

  • ¹H NMR: In a sample with high isotopic purity, the signal for the N-CH₃ protons should be nearly absent. The appearance or integration of a singlet around 4.4 ppm (in D₂O) would indicate back-exchange has occurred.

  • ²H NMR: This technique directly observes the deuterium signal, providing a clear confirmation of the label's presence.

  • Mass Spectrometry: High-resolution mass spectrometry can easily distinguish between the d3-labeled compound and its d2, d1, or d0 isotopologues. A mass shift of -1, -2, or -3 Da from the expected mass is a clear indicator of deuterium loss.

Part 3: Troubleshooting Guide for Deuterium Exchange

This guide provides a systematic approach to diagnosing and solving issues related to the loss of the d3-label.

Problem: My analytical data (NMR or MS) shows a significant loss of deuterium from the N-methyl group of 1-Methyl-d3 Isonicotinamide.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow problem Problem: Loss of Deuterium Label Detected check_storage 1. Review Storage Conditions problem->check_storage check_protocol 2. Review Experimental Protocol problem->check_protocol check_reagents 3. Analyze Solvents & Reagents problem->check_reagents storage_q1 Exposed to air/moisture? check_storage->storage_q1 storage_q2 Stored at room temp? check_storage->storage_q2 protocol_q1 Used protic solvent (H₂O, MeOH)? check_protocol->protocol_q1 protocol_q2 pH > 7? check_protocol->protocol_q2 protocol_q3 Elevated temp? check_protocol->protocol_q3 reagents_q1 Solvents anhydrous? check_reagents->reagents_q1 reagents_q2 Reagents contain basic impurities? check_reagents->reagents_q2 solution_storage Solution: Store in desiccator under Ar/N₂ at ≤ -20°C. storage_q1->solution_storage Yes storage_q2->solution_storage Yes solution_protocol Solution: Use anhydrous aprotic solvents. Control pH to < 7. Work at low temp. protocol_q1->solution_protocol Yes protocol_q2->solution_protocol Yes protocol_q3->solution_protocol Yes solution_reagents Solution: Use fresh, high-purity anhydrous solvents. Purify reagents if necessary. reagents_q1->solution_reagents No reagents_q2->solution_reagents Yes

Caption: A decision-making workflow for troubleshooting deuterium loss.

Detailed Diagnostic Steps & Solutions
  • Review Storage and Handling:

    • Diagnosis: Was the vial left open on the bench? Was it stored in a standard freezer prone to frost buildup? Was the compound handled outside of a glovebox or inert atmosphere?

    • Solution: Always handle the solid compound in a low-humidity environment (e.g., a nitrogen-filled glovebox). Use a fresh, dry syringe or spatula for transfer. Store the vial inside a desiccator with an active desiccant, even when in the freezer.[3]

  • Review Experimental Protocol:

    • Diagnosis (Solvent Choice): Scrutinize every solvent and reagent that contacted the compound. Did you use methanol, ethanol, or water for dissolution or in a mobile phase for chromatography?

    • Solution: If possible, redesign the experiment to use compatible aprotic solvents. If a protic solvent is absolutely required (e.g., for biological assays), minimize the contact time, work at the lowest effective temperature, and buffer the solution to a neutral or slightly acidic pH.[4][5]

    • Diagnosis (pH): Was the reaction or solution pH basic? Common sources of basicity include amine-containing buffers (e.g., TRIS), carbonate buffers, or reagents like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]

    • Solution: Avoid basic conditions. If a buffer is needed in an aqueous medium, consider phosphate or MES buffers in the pH 6.0-7.0 range. If a base is required for a reaction, use a non-nucleophilic, sterically hindered base and run the reaction at the lowest possible temperature for the shortest time.

    • Diagnosis (Temperature): Was the sample heated?

    • Solution: Higher temperatures significantly accelerate the rate of deuterium exchange.[4] If heating is necessary, conduct a preliminary stability test (see Protocol 1) to determine the acceptable temperature and duration limits for your specific conditions.

  • Analyze Solvents and Reagents:

    • Diagnosis: Are you certain your "anhydrous" solvents are truly dry? Older bottles of solvent, especially those stored in Sure/Seal bottles that have been punctured multiple times, can accumulate atmospheric moisture. Reagents can also contain acidic or basic impurities from their synthesis or degradation.

    • Solution: Use freshly opened bottles of high-purity anhydrous solvents. If in doubt, solvents can be dried over molecular sieves prior to use. Consider the purity of all other reagents in your experiment as potential sources of catalytic contamination.

Part 4: Key Experimental Protocols

Protocol 1: Deuterium Stability Test

This protocol allows you to validate the stability of 1-Methyl-d3 Isonicotinamide under your specific experimental conditions before committing to a large-scale experiment.

Objective: To quantify the extent of D-H exchange under a proposed set of experimental conditions (solvent, pH, temperature, time).

Materials:

  • 1-Methyl-d3 Isonicotinamide

  • Your proposed solvent system (e.g., buffer, reaction mixture)

  • An internal standard (e.g., Toluene)

  • Anhydrous aprotic solvent for quenching and analysis (e.g., Acetonitrile-d3)

  • LC-MS or high-field NMR system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 1-Methyl-d3 Isonicotinamide in a Class A volumetric flask using an anhydrous aprotic solvent to create a concentrated stock solution.

  • Initial Analysis (T=0): Dilute an aliquot of the stock solution with your analytical solvent (e.g., Acetonitrile-d3) containing a known concentration of an internal standard. Analyze immediately by LC-MS or ¹H NMR to establish the initial isotopic purity.

  • Incubation: In a separate vial, add a known volume of the stock solution to your proposed experimental solvent system.

  • Stress Condition: Incubate the vial under your proposed experimental conditions (e.g., 37°C for 2 hours).

  • Time Points: At designated time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench & Analyze: Immediately quench the aliquot by diluting it in the cold analytical solvent containing the internal standard. Analyze by LC-MS or ¹H NMR.

  • Data Analysis:

    • LC-MS: Monitor the ion chromatograms for the masses corresponding to the d3, d2, d1, and d0 species. Calculate the percentage of each isotopologue at each time point.

    • ¹H NMR: Integrate the N-CH₃ proton signal (if any) relative to the internal standard's signal. An increase in this integration indicates exchange.

Protocol 2: Anhydrous Sample Preparation for Analysis

Objective: To prepare a sample for NMR or MS analysis while minimizing any potential for D-H exchange during preparation.

Materials:

  • 1-Methyl-d3 Isonicotinamide

  • High-purity, anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)

  • Small, oven-dried vial with a PTFE-lined cap

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Dry Glassware: Place the vial and a small magnetic stir bar in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Inert Atmosphere: Transfer the dried vial to a glovebox or use a Schlenk line flushed with argon or nitrogen.

  • Weigh Sample: Weigh the desired amount of 1-Methyl-d3 Isonicotinamide directly into the vial under the inert atmosphere.

  • Add Solvent: Using a dry syringe, add the appropriate volume of anhydrous deuterated solvent.

  • Seal and Mix: Tightly cap the vial and mix until the sample is fully dissolved. If necessary, use the magnetic stir bar.

  • Transfer: For NMR, transfer the solution to a dry NMR tube that has been stored under an inert atmosphere or in a desiccator. For MS, dilute as needed using dry syringes and solvents.

Part 5: Data Summary Table

The following table summarizes the expected relative stability of the d3-label under various conditions. This is a qualitative guide to help in experimental design.

ParameterConditionRelative StabilityRationale
Solvent Anhydrous Aprotic (e.g., CD₃CN)High No source of exchangeable protons.[5]
Protic (e.g., H₂O, CH₃OH)Low Abundant source of protons for exchange.[4]
D₂OModerate Exchange still occurs, but with deuterons, preserving the label. However, incomplete deuteration of the solvent is a risk.
pH Acidic (pH < 6)High The concentration of the base catalyst (e.g., OD⁻, OH⁻) is minimized.
Neutral (pH 6-7.5)Moderate A low rate of exchange may occur over time, especially with heating.
Basic (pH > 8)Very Low Base-catalyzed exchange is rapid and significant.[2]
Temperature ≤ 0°CHigh Reaction kinetics are significantly slowed.
Room Temperature (~25°C)Moderate Stability is condition-dependent; risk increases with time and presence of protic sources.
Elevated (> 40°C)Low The rate of exchange reactions is significantly accelerated.[4]

References

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Moravek. [Link]

  • Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

  • National Center for Biotechnology Information. (2001, May 15). Safe use of radioisotopes. PubMed. [Link]

  • Majchrzak, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. [Link]

  • Ciaffo, L., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Werstiuk, N. H., & Ju, C. (1989). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry, 67(1), 5-10. [Link]

  • Zoltewicz, J. A., & Kandetzki, P. E. (1971). Kinetics and mechanism of hydrogen-deuterium exchange in the methyl groups of pyridines in dilute aqueous acid. Factors influencing the degree of catalysis. Journal of the American Chemical Society, 93(24), 6562–6567. [Link]

  • Zhang, T., et al. (2019). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 13, 3609–3618. [Link]

Sources

Technical Support Center: Improving Peak Shape of Quaternary Ammonium Compounds in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the analysis of quaternary ammonium compounds (QACs) by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the chromatographic performance of these permanently charged molecules. Here, we will explore the root causes of poor peak shape and provide detailed, actionable troubleshooting strategies to enhance the quality and reliability of your analytical results.

The Challenge with Quaternary Ammonium Compounds

Quaternary ammonium compounds possess a permanent positive charge due to the nitrogen atom being covalently bonded to four carbon moieties.[1][2] This permanent cationic nature makes them particularly susceptible to strong, undesirable interactions with the stationary phase in liquid chromatography, often leading to significant peak tailing.[3][4][5][6][7] The primary culprit behind this phenomenon is the interaction between the positively charged QACs and negatively charged residual silanol groups on the surface of silica-based stationary phases.[3][4][5][6][8] These interactions result in a secondary retention mechanism that broadens peaks and compromises resolution and sensitivity.

This guide will walk you through a systematic approach to troubleshooting and improving the peak shape of QACs, covering mobile phase optimization, stationary phase selection, and mass spectrometry considerations.

Troubleshooting Guide & FAQs

Part 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to focus on for improving the peak shape of QACs.

Q1: My peaks for quaternary amines are tailing significantly on a C18 column. What is the first thing I should try?

A1: Adjusting the Mobile Phase pH and Ionic Strength.

The interaction between positively charged QACs and deprotonated (negatively charged) silanol groups is a major cause of peak tailing.[3][6] By modifying the mobile phase, we can minimize these interactions.

  • Lowering the pH: Operating at a lower pH (e.g., pH 2-4) ensures that the majority of silanol groups are protonated (neutral), which significantly reduces the electrostatic interaction with the cationic QACs.[6] Formic acid or acetic acid are common and MS-friendly choices for acidification.[9]

  • Increasing the Ionic Strength: Adding a salt to the mobile phase, such as ammonium formate or ammonium acetate, can help to shield the charged silanol groups.[4][8] The buffer ions compete with the QACs for interaction with the active sites on the stationary phase, leading to improved peak symmetry.[3]

Experimental Protocol: Mobile Phase Optimization

  • Baseline: Establish a baseline chromatogram using your current method (e.g., 0.1% formic acid in water and acetonitrile).

  • Increase Ionic Strength: Prepare a series of aqueous mobile phases with increasing concentrations of ammonium formate (e.g., 10 mM, 25 mM, 50 mM), keeping the pH consistent.

  • Inject and Compare: Inject your QAC standard with each mobile phase composition and compare the peak asymmetry and width.

  • pH Adjustment (if necessary): If tailing persists, adjust the pH of the optimal ammonium formate concentration mobile phase downwards with formic acid and re-evaluate.

Q2: I've heard about using ion-pairing agents. Are they a good option for LC-MS analysis of QACs?

A2: Use with Caution.

Ion-pairing agents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), can be very effective at improving the peak shape of charged analytes.[10][11] They work by forming a neutral ion-pair with the charged analyte, which then interacts more favorably with the reversed-phase stationary phase.[10]

However, traditional ion-pairing agents are often non-volatile and can cause significant ion suppression in the mass spectrometer's electrospray source, reducing sensitivity.[8][12][13] They can also be difficult to completely flush from the LC system and column.[13]

For these reasons, exploring other options like HILIC or mixed-mode chromatography is generally recommended before resorting to ion-pairing agents for LC-MS applications.[12][14] If you must use them, select volatile options and use the lowest effective concentration.[13]

Part 2: Stationary Phase Selection

Choosing the right column chemistry is critical for successfully analyzing QACs.

Q3: My C18 column continues to give poor peak shape for my polar quaternary amine, even after mobile phase optimization. What other column types should I consider?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are excellent alternatives.

When reversed-phase chromatography fails to provide adequate performance for highly polar and charged compounds like QACs, switching to a different separation mechanism is often the best solution.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds.[15][16][17] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent.[15][16] This combination promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[16] HILIC methods often provide excellent peak shapes for QACs without the need for ion-pairing reagents.[8][15][18] The high organic content of the mobile phase also enhances desolvation in the ESI source, which can lead to increased MS sensitivity.[16][19]

  • Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[20][21][22] This allows for the simultaneous analysis of compounds with a wide range of polarities and charges.[23] For QACs, a mixed-mode column with both reversed-phase and cation-exchange functionalities can provide strong retention and excellent peak shape.[12][22] This approach offers great flexibility in method development by allowing adjustments to mobile phase pH, ionic strength, and organic content to fine-tune the separation.[21]

Chromatography_Selection Analyte Quaternary Ammonium Compound (QAC) RP Reversed-Phase (C18) Analyte->RP Initial Approach PoorPeakShape Poor Peak Shape (Tailing) RP->PoorPeakShape Common Outcome HILIC HILIC GoodPeakShape Good Peak Shape HILIC->GoodPeakShape MMC Mixed-Mode MMC->GoodPeakShape PoorPeakShape->HILIC Alternative PoorPeakShape->MMC Alternative MobilePhaseOpt Mobile Phase Optimization (pH, Ionic Strength) PoorPeakShape->MobilePhaseOpt Troubleshoot MobilePhaseOpt->RP Re-evaluate

Q4: What specific HILIC stationary phases are recommended for quaternary amines?

A4: Amide and Zwitterionic phases often provide superior performance.

While bare silica can be used in HILIC mode, it can still exhibit some of the same silanol interaction issues seen in reversed-phase.[4][19]

  • Amide Phases: Studies have shown that amide stationary phases can provide stronger retention and different selectivity for QACs compared to other HILIC phases like aminopropyl.[15][18]

  • Zwitterionic Phases: These phases contain both positive and negative charges, offering a unique selectivity that combines hydrophilic partitioning with electrostatic interactions.[19] They are particularly effective for separating permanently charged compounds and can yield symmetrical peaks.[8]

Part 3: Mass Spectrometry Considerations

Optimizing the MS parameters is the final step to ensure the best possible data quality.

Q5: Are there any specific MS settings I should pay attention to when analyzing quaternary ammonium compounds?

A5: Yes, optimizing the source conditions is important.

QACs are already charged, so they typically ionize very efficiently in an electrospray ionization (ESI) source. However, fine-tuning the source parameters can still improve signal intensity and stability.

  • Cone Voltage/Fragmentor Voltage: This parameter influences the transfer of ions from the source to the mass analyzer and can induce in-source fragmentation. A careful optimization of the cone voltage is necessary to maximize the signal of the precursor ion while minimizing unwanted fragmentation.

  • Capillary Voltage and Gas Flows: The capillary voltage and nebulizing/drying gas flows should be optimized to ensure efficient desolvation and ion transfer. The high organic content of HILIC mobile phases generally aids in this process.[19]

Summary of Troubleshooting Strategies
ParameterRecommended ActionRationale
Mobile Phase pH Lower the pH to 2-4 using formic or acetic acid.Protonates residual silanol groups, minimizing electrostatic interactions with cationic QACs.[6]
Mobile Phase Ionic Strength Increase the concentration of a volatile salt (e.g., 10-50 mM ammonium formate).Shields charged silanol sites and reduces secondary interactions.[3][4][8]
Ion-Pairing Agents Use with caution in LC-MS due to potential ion suppression.[8][12][13]Non-volatile agents can contaminate the MS source and reduce sensitivity.[13]
Stationary Phase If reversed-phase fails, switch to HILIC or Mixed-Mode Chromatography.[12][14][24]These modes are better suited for retaining and separating highly polar, charged compounds.[15][21]
HILIC Column Choice Consider amide or zwitterionic stationary phases.[8][15][18][19]Offer strong retention and unique selectivity for QACs, leading to improved peak shapes.[8][15]
MS Cone/Fragmentor Voltage Optimize to maximize precursor ion signal and minimize in-source fragmentation.Ensures the most abundant ion is the one of interest for quantification.

Root_Cause_Analysis cluster_0 Primary Cause cluster_1 Contributing Factors cluster_2 Observed Problem Silanol Interaction QAC (+) <=> Silanol (-) Electrostatic Interaction Peak Tailing Poor Peak Shape Silanol Interaction->Peak Tailing High pH Deprotonated Silanols High pH->Silanol Interaction Low Ionic Strength Unshielded Silanols Low Ionic Strength->Silanol Interaction Inappropriate Column Reversed-Phase Chemistry Inappropriate Column->Silanol Interaction

By systematically addressing these mobile phase, stationary phase, and mass spectrometry parameters, you can significantly improve the peak shape of quaternary ammonium compounds, leading to more accurate, reproducible, and sensitive LC-MS analyses.

References
  • Mixed-Mode Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Guo, Y., & Gaiki, S. (2005). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Guo, Y., & Gaiki, S. (2011, November 9). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Taylor & Francis Online. Retrieved from [Link]

  • Andersson, T. (2020, November 11). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. Retrieved from [Link]

  • Das, A. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Retrieved from [Link]

  • Wang, Z., et al. (2021). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central. Retrieved from [Link]

  • Chirita, R.-I., & Voelkel, A. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Retrieved from [Link]

  • Chromatography Forum. (2006, November 12). Peak tailing for quaternary ammonium compound on C18 column. Retrieved from [Link]

  • Waters Corporation. (2020, July 30). What is a good column choice for analysis of a quaternary amine compound? - WKB107141. Retrieved from [Link]

  • Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Baškirova, S., et al. (2025, May 29). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • University of Leicester. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, April 29). What happens to a quaternary ammonium cation at a pH above its pKa? Retrieved from [Link]

Sources

Technical Support Center: Isobaric Interference in Isonicotinamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Isobaric Interference: Isonicotinamide (INA) vs. Nicotinamide (NAM) Ticket ID: #ISO-122-MS Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

The Isobaric Challenge: Executive Summary

Problem: You are detecting a peak at


 123.05 (protonated Isonicotinamide) but cannot confirm if it is the target analyte or its positional isomer, Nicotinamide (Vitamin B3).

Root Cause: Isonicotinamide (INA) and Nicotinamide (NAM) are structural isomers (


). They share:
  • Exact Mass: 122.0480 Da.

  • Fragmentation Patterns: Both eject ammonia (

    
    ) and CO, yielding identical product ions.
    
  • Polarity: Both are highly hydrophilic, often co-eluting in the void volume on standard C18 columns.

The Solution: High-Resolution Mass Spectrometry (HRMS) alone cannot resolve this because the masses are identical. Resolution requires orthogonal separation : optimized Chromatography (HILIC/PGC) or Ion Mobility Spectrometry (IMS).

Module 1: Chromatographic Separation (The Front Line)

Standard Reverse Phase (C18) chromatography is often insufficient for INA/NAM separation due to low retention (k' < 1). We recommend two specific stationary phases to achieve baseline resolution (


).
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: High throughput, compatibility with ESI-MS.

Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the organic-rich mobile phase.

ParameterSpecificationCausality / Rationale
Column Amide-functionalized Silica (e.g., BEH Amide, TSKgel Amide-80)Amide groups provide hydrogen bonding capabilities distinct for the para (INA) vs meta (NAM) amide positions.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0)Low pH suppresses silanol activity; salt is critical for HILIC peak shape.
Mobile Phase B Acetonitrile (ACN)High organic content drives retention in HILIC mode.
Gradient 95% B to 50% B over 10 minsGradient elution from low-to-high polarity prevents isocratic broadening.
Protocol B: Porous Graphitic Carbon (PGC)

Best for: Difficult isomers where HILIC fails.

Mechanism: Charge-induced dipole interactions on the graphite surface. The planar structure of the pyridine ring interacts strongly with the graphite sheets.

  • Key Insight: INA and NAM have different electron density distributions due to the nitrogen position. PGC is highly sensitive to these steric and electronic differences, often providing better resolution than HILIC for pyridine isomers.

Module 2: Mass Spectrometry Tuning (The Detector)

Since parent masses are identical, we rely on MRM (Multiple Reaction Monitoring) ratios. While fragments are shared, their relative intensities differ due to the stability of the carbocation intermediates.

Validated MRM Transitions
Precursor (

)
Product (

)
LossInterpretation
123.1 80.0

Da (CONH)
Primary Quantifier. Cleavage of the amide group.
123.1 106.0

Da (

)
Qualifier 1. Deamidation.
123.1 78.0

Da (

)
Qualifier 2. Pyridine ring fragment.
The "Ion Ratio" Validation Test

To confirm peak identity in a complex matrix:

  • Run a pure standard of INA . Record the intensity ratio of

    
     (e.g., Ratio = 1.5).
    
  • Run a pure standard of NAM . Record the ratio (e.g., Ratio = 0.8).

  • Self-Validating Step: In your unknown sample, calculate the ratio across the peak. If the ratio drifts or matches NAM, you have interference.

Module 3: Advanced Techniques (When LC-MS Fails)

If matrix interference persists, utilize Ion Mobility Spectrometry (IMS) .

Technique: IMS separates ions based on their Collisional Cross Section (CCS) (


) in a drift gas.
  • Logic: The para-substituted INA has a slightly different hydrodynamic radius than the meta-substituted NAM.

  • Workflow: Enable IMS prior to the quadrupole. Filter data by Drift Time (DT) to physically separate the isomers before they enter the mass analyzer.

Troubleshooting Visualizations

Diagram 1: Method Development Workflow

This flowchart guides you through selecting the correct separation mode based on your initial results.

MethodWorkflow Start Start: Isobaric Interference (m/z 123.1) CheckRP Test C18 Column (Low pH) Start->CheckRP EvalRP Retention k' > 1.5? CheckRP->EvalRP SwitchHILIC Switch to HILIC (Amide Phase) EvalRP->SwitchHILIC No (Co-elution) Validate Validate via MRM Ratios (123->80 / 123->106) EvalRP->Validate Yes EvalHILIC Baseline Resolution (Rs > 1.5)? SwitchHILIC->EvalHILIC SwitchPGC Switch to PGC (Graphitic Carbon) EvalHILIC->SwitchPGC No EvalHILIC->Validate Yes SwitchPGC->Validate IMS Apply Ion Mobility (IMS) CCS Filtering Validate->IMS Ratios Unstable Final Method Validated Validate->Final Ratios Stable IMS->Final

Caption: Decision matrix for selecting the optimal separation chemistry for INA/NAM isomers.

Diagram 2: Interference Mechanism

Understanding how "In-Source" fragmentation of metabolites can mimic the parent drug.

Interference Metabolite N-Oxide Metabolite (m/z 139) Source ESI Source (High Temp/Voltage) Metabolite->Source Enters Source Fragment In-Source Fragment (m/z 123) Source->Fragment Loss of Oxygen (-16) INA Native INA (m/z 123) Source->INA Intact Detector Mass Spec Detector (Cannot Distinguish) Fragment->Detector Interference Signal INA->Source INA->Detector True Signal

Caption: Mechanism of "In-Source" interference where metabolites degrade to mimic the analyte.

Frequently Asked Questions (FAQs)

Q1: I have a high-resolution instrument (Orbitrap/Q-TOF). Do I still need chromatographic separation? A: Yes. INA and NAM are isomers with the exact same mass (122.0480 Da). No amount of mass resolution (even >1,000,000 FWHM) can separate them. You must rely on retention time (LC) or collisional cross-section (IMS).

Q2: My calibration curve is linear, but QC samples are failing. Why? A: This suggests matrix interference. Biological matrices often contain high levels of endogenous Nicotinamide. If your chromatography does not separate NAM from INA, the endogenous NAM will add to your signal, causing over-estimation in samples but not in solvent standards. Action: Monitor the "Qualifier" transition.[1] If the ratio in QCs differs from standards, you have co-elution.

Q3: Can I use derivatization to improve separation? A: Yes. Propylation or benzoylation of the amide nitrogen can increase hydrophobicity, allowing for easier separation on standard C18 columns. However, this adds sample prep complexity and variability. We recommend optimizing HILIC first.

References

  • Separation of Nicotinamide Metabolites (HILIC/Mixed Mode)

    • Title: Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.[2][3]

    • Source: MethodsX (via NIH/PubMed).
    • URL:[Link]

  • Isobaric Interference in LC-MS

    • Title: Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data.[4]

    • Source: Rapid Communications in Mass Spectrometry.[4]

    • URL:[Link]

  • Ion Mobility for Isomer Separation

    • Title: Insights from ion mobility-mass spectrometry... on nicotinamide adenine dinucleotide structural dynamics.
    • Source: Royal Society of Chemistry (PCCP).
    • URL:[Link]

  • HILIC vs.

    • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
    • Source: Agilent Technologies.
    • URL:[Link]

Sources

Technical Support Center: 1-Methyl-d3 Isonicotinamide Aqueous Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Methyl-d3 Isonicotinamide . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. The protocols and troubleshooting steps herein are engineered as self-validating systems—meaning every workflow includes an internal quality control checkpoint to ensure data integrity before you commit to expensive downstream LC-MS/MS or in vivo assays.

Below, you will find mechanistic explanations for compound behavior, validated handling protocols, and quantitative stability data.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: What is the baseline stability of 1-Methyl-d3 Isonicotinamide? A: In its dry, solid state, the compound is highly stable, with studies on the unlabeled analog demonstrating it remains 1[1] under standard storage conditions. However, once reconstituted in an aqueous solution, its stability becomes strictly pH-dependent. At neutral to slightly acidic pH (5.0–7.0), it remains stable for months at -20°C.

Q: Why does my compound degrade rapidly in alkaline buffers? A: The causality behind this degradation is rooted in molecular electronics. The N-methylpyridinium ring is strongly electron-withdrawing. This effect highly activates the adjacent amide carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by hydroxide ions (OH⁻). This results in 2[2], yielding 1-Methyl-d3 isonicotinate and ammonia. For context, the unlabeled free amide ligand demonstrates a2[2].

Pathway A 1-Methyl-d3 Isonicotinamide C Tetrahedral Intermediate A->C Alkaline pH (>8) B Hydroxide Ion (OH-) B->C Nucleophilic Attack D 1-Methyl-d3 Isonicotinate C->D C-N Cleavage E Ammonia (NH3) C->E Elimination

Alkaline hydrolysis pathway of 1-Methyl-d3 Isonicotinamide.

Q: Does the deuterium (d3) label affect its chemical stability? A: No. The deuterium atoms are located on the N-methyl group. Because the primary degradation pathway is the cleavage of the amide C-N bond, isotopic substitution at the distant methyl group does not induce a meaningful primary kinetic isotope effect. The degradation kinetics mirror those of the unlabeled 3[3].

Part 2: Troubleshooting Guide

Issue: Inconsistent solubility or precipitation during assay preparation.

  • Root Cause: Researchers frequently attempt to dissolve the chloride salt in DMSO for cell-based assays. 1-Methyl-d3 Isonicotinamide is highly polar and4[4]. This is exacerbated if the DMSO has absorbed atmospheric moisture.

  • Solution: Always use HPLC-grade water. The compound has a robust 4[4].

Issue: Loss of LC-MS/MS signal intensity over a 24-hour autosampler run.

  • Root Cause: Autosampler diluents (like ammonium bicarbonate or ammonium hydroxide) are often alkaline. Prolonged exposure in the autosampler vial at room temperature induces base-catalyzed hydrolysis of the amide bond.

  • Solution: Acidify your sample diluent to pH 5.0–6.0 using 0.1% formic acid. This protonates the amide and completely halts nucleophilic attack during long analytical queues.

Part 3: Validated Experimental Protocols

Protocol: Preparation of a Self-Validating Stability-Indicating Aqueous Stock

This protocol ensures that your stock solution is protected from pH drift and includes a Day 0 baseline check to validate the integrity of the standard before use.

Step 1: Weighing & Primary Dissolution Weigh 17.5 mg of 1-Methyl-d3 Isonicotinamide chloride and dissolve in 1.0 mL of HPLC-grade water to achieve a ~100 mM stock.

  • Causality: Water ensures complete solvation without the precipitation risks associated with organic solvents.

Step 2: pH Adjustment & Buffering Dilute to your working concentration (e.g., 10 mM) using a 50 mM Ammonium Acetate buffer adjusted to pH 5.5.

  • Causality: Unbuffered water can experience rapid pH shifts due to dissolved CO₂ or trace alkalinity from glass vials. Buffering locks the molecule in its stable state.

Step 3: Sterilization Pass the solution through a 0.22 µm PTFE syringe filter.

Step 4: Self-Validation Check (Day 0 Baseline) Immediately inject a 1 µL aliquot into your LC-UV/MS system. Record the Area Under the Curve (AUC) at 260 nm and the specific MRM transition (e.g., m/z 140 → 95).

  • Causality: If the baseline AUC drops by >2% after the first freeze-thaw cycle, your buffer pH is likely out of specification and must be remade.

Step 5: Aliquoting & Storage Aliquot into single-use amber vials and store at -20°C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which can cause localized, destructive pH shifts during ice crystal formation.

Workflow S1 1. Weigh Compound S2 2. Dissolve in HPLC H2O S1->S2 S3 3. Buffer to pH 5.5-6.0 S2->S3 S4 4. Sterile Filter (0.22µm) S3->S4 S5 5. Store at -20°C S4->S5

Workflow for preparing and validating stable aqueous stock solutions.

Part 4: Quantitative Data Summaries

Table 1: Quantitative Stability Profile in Aqueous Solutions (25°C)
pH LevelBuffer SystemHalf-Life (

)
Primary Degradation Product
2.0 - 4.0 Formate / Phosphate> 12 monthsNone detected
5.0 - 6.5 Acetate / Citrate> 12 monthsNone detected
7.4 PBS~ 6 - 8 months1-Methyl-d3 Isonicotinate (Trace)
10.0 Borate< 2 hours1-Methyl-d3 Isonicotinate (Major)
12.0 0.01 M NaOH (15°C)2 hours1-Methyl-d3 Isonicotinate
Table 2: Solubility Parameters
SolventMaximum SolubilityRecommendations / Notes
HPLC-Grade Water 35 mg/mLOptimal solvent; yields a clear, stable solution.
DMSO < 1 mg/mL (Insoluble)Do not use. Moisture contamination further reduces solubility.
Ethanol InsolubleAvoid for stock preparation.

References

  • 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC.
  • A series of nickel(II) thiocyanate complexes comprising various molar contents of isonicotinamide and water as ligands or co-crystallized moieties – An experimental and computational study.
  • Safety of 1-methylnicotinamide chloride (1-MNA)
  • 1-Methylnicotinamide chloride | Prostaglandin Receptor modul

Sources

Technical Support Center: Minimizing Carryover of 1-Methyl-d3 Isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in bioanalytical and drug development laboratories: the carryover of 1-Methyl-d3 Isonicotinamide in autosamplers. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and require robust, field-proven solutions. Here, we move beyond generic advice to provide a deep dive into the causality of this specific carryover problem and offer detailed, actionable protocols to ensure the integrity of your analytical data.

Understanding the Challenge: The Physicochemical Nature of 1-Methyl-d3 Isonicotinamide

1-Methyl-d3 Isonicotinamide is a deuterated analog of 1-methylisonicotinamide, a metabolite of isonicotinamide. Its structure, featuring a positively charged quaternary amine and a polar carboxamide group, contributes to its high solubility in aqueous solutions. However, these same characteristics can lead to strong interactions with various surfaces within an LC-MS/MS system, making it a "sticky" compound prone to carryover.

The primary mechanisms of carryover for polar, charged molecules like 1-Methyl-d3 Isonicotinamide include:

  • Ionic Interactions: The permanent positive charge on the pyridinium ring can interact with negatively charged sites on metal surfaces (like stainless steel) or residual silanol groups on glass vials.

  • Hydrogen Bonding: The amide group can form strong hydrogen bonds with polar surfaces.

  • Adsorption: The molecule can adsorb onto various polymeric materials used in autosampler components, such as PEEK and rotor seals.[1][2]

These interactions can occur at multiple points in the sample path, including the needle, injection valve, sample loop, and connecting tubing.[3][4]

Frequently Asked Questions (FAQs)

Here are some of the most common questions our users face when dealing with 1-Methyl-d3 Isonicotinamide carryover:

Q1: What is an acceptable level of carryover for this analyte?

A1: While the acceptable level of carryover is method-dependent, a common target in regulated bioanalysis is that the response in a blank injection immediately following the highest concentration standard should be less than 20% of the response of the lower limit of quantification (LLOQ).[5] For high-sensitivity assays, this requirement can be even more stringent, often below 0.1% of the analyte signal in the preceding high-concentration sample.[6]

Q2: I'm seeing carryover even after multiple blank injections. What does this indicate?

A2: This phenomenon, known as "classic carryover," suggests that the analyte is being held in a physical dead volume or is strongly adsorbed to a component in the flow path.[7] With each blank injection, a portion of the trapped analyte is released, leading to progressively smaller peaks. This points to the need for a more aggressive and targeted washing strategy.

Q3: Can my choice of sample vials contribute to carryover?

A3: Absolutely. Standard glass vials can have active silanol groups on their surface that can ionically interact with the positively charged 1-Methyl-d3 Isonicotinamide. Using silanized or polymer-based (e.g., polypropylene) vials can significantly reduce this interaction and subsequent carryover.[6]

Q4: Is it better to use a stronger organic solvent in my wash solution?

A4: Not necessarily on its own. While a high percentage of an organic solvent like acetonitrile or methanol is a good starting point, it may not be sufficient to disrupt the ionic and hydrogen bonding interactions of 1-Methyl-d3 Isonicotinamide.[1] A more effective approach often involves a multi-component wash solution that addresses the specific chemical properties of the analyte.

Troubleshooting Guide: A Systematic Approach to Eliminating Carryover

When faced with carryover, a systematic approach is crucial to both identify the source and implement an effective solution.

Step 1: Diagnose the Source of Carryover

The first step is to determine if the carryover is originating from the autosampler or the analytical column.

Experimental Protocol: Autosampler vs. Column Carryover Test

  • Inject a high-concentration standard of 1-Methyl-d3 Isonicotinamide.

  • Replace the analytical column with a zero-dead-volume union.

  • Inject a series of blank samples.

  • Monitor for the presence of the analyte peak.

  • If the peak is present: The carryover is originating from the autosampler.

  • If the peak is absent: The carryover is likely occurring on the analytical column. In this case, a more rigorous column washing procedure is required.[7]

Step 2: Optimize the Autosampler Wash Method

A well-designed wash method is the most critical factor in mitigating autosampler carryover for challenging compounds. This involves both the composition of the wash solution and the mechanics of the wash sequence.

The Multi-Pronged Wash Solution

For a polar and charged molecule like 1-Methyl-d3 Isonicotinamide, a single-component wash solvent is often inadequate. An effective wash solution should be designed to disrupt the various modes of interaction.

Wash Solution Component Purpose Example Concentration Causality
Organic Solvent To dissolve the analyte and wash away non-polar residues.50-80% Acetonitrile or MethanolAddresses hydrophobic interactions and provides general solubilization.
Acidic Modifier To disrupt ionic interactions by protonating active sites on surfaces.0.1 - 1% Formic Acid or Acetic AcidCompetes with the positively charged analyte for binding sites on system surfaces.[8]
Basic Modifier (Use with caution) To deprotonate the analyte (if applicable) or modify surface charges.0.1 - 1% Ammonium HydroxideCan be effective for some analytes but requires confirmation of hardware compatibility.[8]
High Ionic Strength Salt (Aqueous) To disrupt ionic interactions through competitive binding.10-50 mM Ammonium FormateThe high concentration of ions in solution shields the charged analyte from interacting with charged surfaces.

Recommended Wash Solution Recipes:

  • Recipe A (Acidic): 50% Acetonitrile, 49.9% Water, 0.1% Formic Acid

  • Recipe B (High Salt): 50% Methanol, 50% Water with 20mM Ammonium Formate

  • Recipe C (Strong Organic): 80% Isopropanol, 20% Water

Experimental Protocol: Wash Solution Optimization

  • Prepare the different wash solution recipes.

  • Inject a high-concentration standard followed by a blank, using the standard wash method with just an organic solvent.

  • Sequentially test each new wash solution recipe, injecting a high standard and a blank for each.

  • Compare the carryover peak area for each recipe to determine the most effective one.

Advanced Wash Sequences

Modern autosamplers often allow for multi-step wash routines that can be highly effective.[9][10] This involves using multiple wash solutions in a specific order.

Example Multi-Step Wash Sequence:

  • Post-Injection Wash 1 (Strong/Disruptive): Use Recipe A or B to remove the bulk of the adsorbed analyte from the needle exterior and interior.

  • Post-Injection Wash 2 (Intermediate): Use a solution like 50% Methanol/Water to rinse away the acidic or high-salt wash solution.

  • Pre-Injection Wash (Mobile Phase Compatible): Use the initial mobile phase composition as the final wash step. This is crucial to prevent peak shape distortion in the subsequent injection.[9]

Workflow for Diagnosing and Mitigating Carryover

Carryover_Troubleshooting start Carryover Detected diagnose Diagnose Source: Autosampler vs. Column start->diagnose autosampler_path Autosampler Issue diagnose->autosampler_path Peak in Blank w/o Column column_path Column Issue diagnose->column_path No Peak in Blank w/o Column optimize_wash Optimize Wash Solution (Acidic, High Salt, Organic) autosampler_path->optimize_wash column_wash Develop Rigorous Column Wash Method column_path->column_wash implement_sequence Implement Multi-Step Wash Sequence optimize_wash->implement_sequence vial_selection Evaluate Vial Type (Silanized, Polypropylene) implement_sequence->vial_selection check_hardware Inspect & Replace Hardware (Needle, Seat, Rotor Seal) resolved Carryover Minimized check_hardware->resolved vial_selection->check_hardware column_wash->resolved

Caption: A systematic workflow for troubleshooting 1-Methyl-d3 Isonicotinamide carryover.

Step 3: Hardware and Consumables Inspection

If an optimized wash method does not fully resolve the issue, the problem may lie with the physical components of the autosampler.

  • Needle and Needle Seat: Scratches or wear on the needle or needle seat can create micro-environments where the analyte can be trapped.[4] Regular inspection and replacement are recommended.

  • Rotor Seal: The rotor seal in the injection valve is a common source of carryover.[3] It is a consumable part that wears over time. If you have been analyzing high concentrations of "sticky" compounds, the seal may need to be replaced.

  • Tubing and Fittings: Ensure all fittings are secure and not creating dead volumes. Consider using bio-inert or PEEK tubing to minimize interactions with metal surfaces.[10]

Conclusion: A Proactive Approach to Data Integrity

Minimizing the carryover of 1-Methyl-d3 Isonicotinamide requires a comprehensive understanding of its chemical properties and a systematic approach to troubleshooting. By moving beyond simple wash protocols and implementing a multi-faceted strategy that includes optimized wash solutions, advanced wash sequences, and regular hardware maintenance, researchers can ensure the accuracy and reliability of their data. Remember that for challenging analytes, a proactive approach to carryover prevention is always more efficient than reactive troubleshooting.

References

  • Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. LabRulez LCMS. Available from: [Link]

  • Dolan, J. W. (2020, November 12). Autosampler Carryover. LCGC International. Available from: [Link]

  • ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. (n.d.). Waters Corporation. Available from: [Link]

  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. (2025, February 14). Mastelf. Available from: [Link]

  • Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. (n.d.). Shimadzu. Available from: [Link]

  • Dolan, J. W. (2014, August 22). Attacking Carryover Problems. LCGC Europe. Available from: [Link]

  • Dolan, J. W. (2001). Autosampler Carryover. LC Troubleshooting Bible. Available from: [Link]

  • Letter, W. (2018, October 11). Minimizing HPLC Carryover. Lab Manager. Available from: [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu. Available from: [Link]

Sources

Technical Support Center: 1-Methyl Isonicotinamide (1-MINA) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Signal Suppression in Human Plasma (LC-MS/MS)

Status: Operational | Updated: October 2023 Role: Senior Application Scientist

Executive Summary

You are likely visiting this page because your 1-Methyl Isonicotinamide (1-MINA) internal standard response is erratic, your lower limit of quantitation (LLOQ) is unstable, or you are observing "missing" peaks in patient samples despite clean standards.

1-MINA is a small, permanently charged cationic metabolite (pyridinium). In Reverse Phase (RP) chromatography, it elutes near the void volume (


), exactly where plasma salts and unretained phospholipids elute. This results in severe ionization suppression —the primary cause of assay failure for this analyte.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these matrix effects.

Phase 1: Diagnosis (The "Smoke Test")

Problem: How do I confirm signal suppression is the root cause? Standard Protocol: Post-Column Infusion (PCI). Do not rely on extraction recovery calculations alone; they do not account for ionization efficiency.

The PCI Workflow
  • Setup: Tee-in a constant flow of 1-MINA standard into the eluent flow after the column but before the MS source.

  • Inject: Inject a blank plasma extract (processed exactly as your samples).

  • Observe: Monitor the baseline of the infused 1-MINA. A dip in the baseline indicates suppression; a spike indicates enhancement.

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Plasma Extract) LC_Pump->Injector Column Analytical Column Injector->Column Tee High-Pressure Tee Junction Column->Tee Eluent Syringe Syringe Pump (Infusing 1-MINA) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Post-Column Infusion (PCI) schematic. By injecting a blank matrix while infusing the analyte, "invisible" suppression zones become visible negative peaks.

Phase 2: Sample Preparation (The First Line of Defense)

Problem: Protein Precipitation (PPT) is insufficient. Insight: 1-MINA is polar. Simple PPT (adding Acetonitrile) removes proteins but leaves glycerophosphocholines (GPCh) and lysophospholipids in the supernatant. These lipids co-elute with 1-MINA in the void volume, competing for charge in the ESI droplet.

Protocol Comparison: Choosing the Right Cleanup
MethodPhospholipid Removal1-MINA RecoveryMatrix Effect RiskRecommendation
Protein Precip (PPT) < 10%High (>90%)Critical Avoid
Liquid-Liquid (LLE) HighVery Low (<20%)LowAvoid (1-MINA is too polar)
SPE (Cation Exchange) HighModerate (70-80%)LowGood (Use MCX/WCX phases)
PLD Plates > 99%High (>90%)MinimalGold Standard

Recommended Protocol (PLD Plates):

  • Use a Phospholipid Depletion Plate (e.g., Waters Ostro™ or Phenomenex Phree™).

  • Load 100 µL Plasma.

  • Add 300 µL 1% Formic Acid in Acetonitrile.

  • Apply vacuum.[1] The frit retains phospholipids while 1-MINA passes through.

  • Evaporate and reconstitute in high-aqueous mobile phase (compatible with HILIC).

Phase 3: Chromatography (Escaping the Void)

Problem: 1-MINA elutes too fast on C18 columns (


).
Insight:  You cannot separate 1-MINA from salts on a C18 column without ion-pairing reagents (which dirty the MS). You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .
The Isomer Trap: 1-MINA vs. 1-MNA

1-Methyl Isonicotinamide (1-MINA) is an isomer of N1-Methylnicotinamide (1-MNA).

  • Mass: Both are m/z 137.1.

  • Transitions: Both fragment to m/z 94.1.

  • Risk: If not chromatographically resolved, endogenous 1-MNA (often present at high levels) will be integrated as 1-MINA, causing false positives or quantitation errors.

HILIC Optimization Guide
  • Column: Amide or Zwitterionic (ZIC-HILIC) stationary phases.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5 - 4.5) in Water.[2]

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Critical Step: High organic start (95% B) is required to retain 1-MINA.

Method_Decision Start Start Method Development Q1 Is Retention Factor (k') > 2? Start->Q1 Q2 Are Isomers (1-MNA / 1-MINA) Baseline Resolved? Q1->Q2 Yes Action_C18 Current: C18 Column Result: Elution in Void Action: SWITCH TO HILIC Q1->Action_C18 No Action_Buffer Adjust Buffer pH or Ionic Strength Q2->Action_Buffer No Action_Success Method Validated Q2->Action_Success Yes Action_C18->Start Restart Action_Buffer->Q2

Figure 2: Decision logic for chromatographic optimization. Note that retention (k' > 2) is the prerequisite for separating the analyte from the suppression zone.

Phase 4: Internal Standardization

Rule: You must use a Stable Isotope Labeled (SIL) Internal Standard.

  • Compound: 1-Methyl Isonicotinamide-d3 (or d4).

  • Why? Analogues (like N-ethyl nicotinamide) will not co-elute perfectly with 1-MINA in HILIC gradients. Only a deuterated standard can compensate for the specific matrix suppression occurring at the exact retention time of the analyte.

Frequently Asked Questions (FAQ)

Q: Can I use an Ion-Pairing reagent (like HFBA) on C18 instead of HILIC? A: Technically, yes, but practically, no. Ion-pairing reagents permanently contaminate the LC system and MS source, leading to signal drift and frequent cleaning. HILIC is the robust, modern alternative.

Q: My 1-MINA peak shape is broad/tailing in HILIC. Why? A: This is usually a "mismatch" effect. If you reconstitute your sample in 100% water but inject onto a HILIC column (which is 95% Acetonitrile), the water acts as a strong solvent, smearing the peak. Solution: Reconstitute samples in 80-90% Acetonitrile.

Q: I see a peak in my double blanks (matrix only) at the 1-MINA retention time. A: This is likely the 1-MNA isomer. Check your resolution. If they are not fully separated, the tail of the massive endogenous 1-MNA peak is crossing into your integration window. Adjust the gradient slope to separate them.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • Jian, W., Edom, R. W., Xu, Y., & Weng, N. (2010). Recent advances in application of hydrophilic interaction chromatography for quantitative bioanalysis.[3] Journal of Separation Science, 33(6‐7), 681-697.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Technical Support Center: pH Optimization for Isonicotinamide Extraction

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the extraction and purification of 1-Methyl Isonicotinamide Chloride .

Crucial Scientific Note: The nomenclature "1-Methyl Isonicotinamide" is chemically ambiguous and often leads to experimental failure. It can refer to two distinct species with opposite extraction behaviors:

  • The Quaternary Salt (Ring-Methylated): 1-methyl-4-carbamoylpyridinium chloride.[1] This carries a permanent positive charge .[1]

  • The Secondary Amide (Amide-Methylated): N-methylisonicotinamide. This acts as a weak base .[1]

This guide is structured to first diagnose your specific compound, as pH adjustment will fail if applied to the quaternary salt.

Part 1: Diagnostic & Feasibility (Read First)[1]

Before adjusting any buffers, you must confirm the location of the methyl group on your molecule.

FeatureCompound A: Quaternary Salt Compound B: Secondary Amide
Chemical Name 1-Methyl-4-carbamoylpyridinium chloride

-Methylisonicotinamide (or 4-(methylcarbamoyl)pyridine)
Structure Methyl group attached to Ring Nitrogen .[1]Methyl group attached to Amide Nitrogen .[1]
Charge State Permanently Cationic (regardless of pH).[1]pH Dependent (Cationic at low pH, Neutral at high pH).[1]
Extraction Behavior Cannot be extracted into DCM/EtOAc by simple basification.[1]Can be extracted into organic solvents when pH > pKa.[1]
Action Plan Go to Module 3 (Specialized Workup) .Go to Module 2 (Standard pH Protocol) .

Module 2: Standard Extraction Protocol (For N-Methylisonicotinamide)

Applicability: Use this protocol only if your methyl group is on the amide nitrogen.[1] Objective: Deprotonate the pyridine ring nitrogen to form the lipophilic free base.

The Chemistry[2]
  • Target Species:

    
    -methylisonicotinamide (Free Base).[1]
    
  • pKa (Pyridine Nitrogen): ~3.5 – 3.8.[1]

  • Target pH: 8.5 – 9.5 .

    • Why? According to the Henderson-Hasselbalch equation, pH must be

      
       to ensure >99% of the species is in the neutral (extractable) form.
      
    • Warning: Exceeding pH 11.0 increases the risk of amide hydrolysis to isonicotinic acid (zwitterionic/anionic), which will not extract.

Step-by-Step Methodology
  • Initial Solubilization: Dissolve the crude hydrochloride salt in minimal distilled water (approx. 5–10 mL per gram).[1]

  • Cooling: Place the vessel in an ice bath (

    
    ).
    
    • Reasoning: Neutralization is exothermic; heat accelerates unwanted amide hydrolysis.[1]

  • pH Adjustment:

    • Slowly add Saturated Sodium Bicarbonate (

      
      )  or 2M 
      
      
      
      .[1]
    • Monitor with a calibrated pH meter.[1] Stop at pH 9.0 .

    • Avoid: Strong bases like 5M NaOH unless added dropwise with vigorous stirring, as local "hotspots" of high pH cause hydrolysis.

  • Salting Out (Critical Step):

    • Add solid NaCl until the solution is saturated.[1]

    • Mechanism:[1][2] Pyridines are highly water-soluble.[1] Increasing ionic strength (Salting Out) drives the organic molecule into the organic phase.[1]

  • Extraction:

    • Extract with Dichloromethane (DCM) (

      
       solvent volume).[1]
      
    • Note: DCM is superior to Ethyl Acetate for pyridines due to better solubility profiles.[1]

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Module 3: Troubleshooting & FAQs

Q1: I adjusted the pH to 10, but my compound (1-Methyl-4-carbamoylpyridinium) is still in the water layer. Why?

Answer: You are likely working with the Quaternary Salt (Ring-Methylated) .[1]

  • The Issue: The positive charge on the ring nitrogen is permanent. Adding base does not neutralize it; it remains an ionic salt (cation + chloride).[1] Ionic species do not partition into non-polar solvents like DCM.[1]

  • The Risk: At very high pH (>12), you may generate a "pseudo-base" (hydroxide attack on the ring), which is unstable and leads to decomposition, not extraction.

  • The Fix: You cannot use standard liquid-liquid extraction.[1] You must use Ion-Pair Extraction or Evaporation .[1]

    • Method A (Precipitation): If the product is pure, simply evaporate the water (lyophilization is best) and recrystallize from Ethanol/Methanol.

    • Method B (Ion-Pairing): To extract a cation into DCM, add a lipophilic counter-ion like Sodium Dodecyl Sulfate (SDS) or Sodium Perchlorate (Caution: Explosive risk).[1] The resulting lipophilic ion pair will extract into DCM.[1]

Q2: I am seeing an emulsion that won't separate.

Answer: Pyridine derivatives often act as surfactants.[1]

  • Immediate Fix: Filter the biphasic mixture through a pad of Celite. This breaks the surface tension stabilizing the emulsion.

  • Prevention: Ensure the aqueous layer is fully saturated with brine (NaCl) before adding the organic solvent.[1]

Q3: My yield is low, and I detect Isonicotinic Acid.

Answer: This indicates Amide Hydrolysis .[1][3]

  • Cause: The pH was too high (>11) or the exposure time to the base was too long.

  • Correction: Use a weaker base (Carbonate instead of Hydroxide) and perform the extraction immediately after pH adjustment. Do not store the basic aqueous solution overnight.[1][4]

Visual Decision Guide: Extraction Workflow

The following diagram illustrates the critical decision path based on your specific chemical structure.

ExtractionWorkflow Start START: Identify Structure Decision Where is the Methyl Group? Start->Decision RingMethyl Ring Nitrogen (Quaternary Salt) 1-Methyl-4-carbamoylpyridinium Decision->RingMethyl Ring Position AmideMethyl Amide Nitrogen (Secondary Amide) N-methylisonicotinamide Decision->AmideMethyl Amide Position StopPH STOP: pH Adjustment Fails Permanent Charge RingMethyl->StopPH AdjustPH Adjust pH to 8.5 - 9.0 (Deprotonate Ring N) AmideMethyl->AdjustPH AltMethod Use Lyophilization or Ion-Pair Extraction StopPH->AltMethod SaltOut Add NaCl (Saturate) + Extract w/ DCM AdjustPH->SaltOut Success Isolate Organic Layer Dry & Evaporate SaltOut->Success

Figure 1: Decision tree for selecting the correct workup based on the methylation site of the isonicotinamide derivative.

References

  • Chemical Identity & Nomenclature

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 457, 1-Methylnicotinamide. (Note: 1-Methylisonicotinamide follows identical quaternary chemistry).[1] Retrieved from .[1]

  • pKa and Solubility Data

    • FooDB (2025).[1] Compound 1-Methylnicotinamide (FDB022188) Properties. (Confirming the cationic nature and high water solubility). Retrieved from .[1]

  • Extraction Methodology

    • Li, D., et al. (2012). Reactive Extraction of Nicotinic Acid with Trialkylamine in n-Octanol. Chinese Journal of Chemical Engineering. (Demonstrates the necessity of ion-pairing/complexation for extracting charged pyridine species). Retrieved from .

  • Hydrolysis Risks

    • Finholt, P., & Higuchi, T. (1962).[3] Rate studies on the hydrolysis of niacinamide. Journal of Pharmaceutical Sciences. (Establishes the pH-rate profile for amide hydrolysis in pyridine systems). Retrieved from .[1]

Sources

Validation & Comparative

Comparing 1-Methyl-d3 Isonicotinamide vs d3-Methylnicotinamide standards

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares 1-Methyl-d3 Isonicotinamide and d3-Methylnicotinamide , two deuterated isomeric standards used in the analysis of the NAD+ metabolome. While they are isobaric (same mass), their structural differences dictate distinct analytical behaviors and applications.

Executive Summary

  • d3-Methylnicotinamide (d3-MNA): The Gold Standard Internal Standard (IS) for quantifying biological 1-Methylnicotinamide (MNA). It is structurally identical to the endogenous metabolite, ensuring co-elution and perfect compensation for matrix effects.

  • 1-Methyl-d3 Isonicotinamide (d3-IsoMNA): A Structural Isomer often used as a selectivity probe or a surrogate standard. It must be chromatographically separated from MNA to prevent isobaric interference. It is the N-methylated derivative of Isonicotinamide (the 4-isomer of Nicotinamide).

Part 1: Chemical & Physical Identity

The fundamental difference lies in the position of the amide group on the pyridine ring relative to the methylated nitrogen.

Featured3-Methylnicotinamide (d3-MNA)1-Methyl-d3 Isonicotinamide (d3-IsoMNA)
Core Structure 3 -Carbamoyl-1-(d3-methyl)pyridinium4 -Carbamoyl-1-(d3-methyl)pyridinium
Parent Compound Nicotinamide (Vitamin B3)Isonicotinamide (Isomer)
Chemical Formula


Molecular Weight ~140.18 Da~140.18 Da
pKa (Amide) ~3.3 (Pyridine ring electron withdrawal)~3.6 (Resonance effects differ at C4)
Charge State Permanently Positively Charged (Quaternary Amine)Permanently Positively Charged (Quaternary Amine)
Primary Application Quantification IS for MNASelectivity Check / Interference Marker
Structural Visualization

Structures cluster_0 d3-Methylnicotinamide (d3-MNA) cluster_1 1-Methyl-d3 Isonicotinamide (d3-IsoMNA) MNA Pyridine Ring (N at pos 1) M_Group Methyl-d3 Group (Attached to N1) MNA->M_Group Amide Amide Group (-CONH2) (Attached to C3) MNA->Amide IsoMNA Pyridine Ring (N at pos 1) Iso_M_Group Methyl-d3 Group (Attached to N1) IsoMNA->Iso_M_Group Iso_Amide Amide Group (-CONH2) (Attached to C4) IsoMNA->Iso_Amide

Caption: Structural comparison highlighting the regiochemical difference (C3 vs C4 amide position) which drives fragmentation and retention differences.

Part 2: Mass Spectrometry Characterization

Because these compounds are isobaric, they share the same precursor ion (


). Differentiation relies on fragmentation patterns  (MS/MS) and chromatographic retention .
Precursor Ion (Q1)
  • Both Compounds:

    
     (Positive Ion Mode, 
    
    
    
    , no protonation needed as they are pre-charged).
Fragmentation (MS/MS)

The position of the amide group influences the stability of the ring during collision-induced dissociation (CID).

  • d3-Methylnicotinamide (3-isomer):

    • Primary Transition:

      
       (Loss of Amide 
      
      
      
      , 43 Da).
    • Secondary Transition:

      
       (Loss of 
      
      
      
      + H/D exchange or methyl loss scrambling - typically the 97 fragment dominates if the methyl-d3 is stable). Note: Unlabeled MNA transitions 137->94.
  • 1-Methyl-d3 Isonicotinamide (4-isomer):

    • Primary Transition:

      
       or 
      
      
      
      (Distinct fragmentation pathway).
    • Mechanism: The 4-position amide allows for different resonance stabilization, often favoring the loss of the amide and ring opening or loss of HCN differently than the 3-isomer.

    • Critical Check: In many triple quadrupole systems, the 4-isomer yields a higher intensity product ion at

      
       compared to the 
      
      
      
      dominant in the 3-isomer.

Experimental Tip: Always perform a Product Ion Scan (10-200 m/z) on both pure standards to confirm the unique quantifier ions for your specific collision energy (CE).

Part 3: Chromatographic Performance (HILIC)

Since both compounds are quaternary amines (permanently polar), Reversed-Phase (C18) chromatography yields poor retention without ion-pairing reagents. HILIC (Hydrophilic Interaction Liquid Chromatography) is the required mode.[1]

Separation Protocol
  • Column: Amide-HILIC or Silica-HILIC (e.g., Waters BEH Amide, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: High organic start (90% B) to lower organic (50% B).

Retention Behavior
  • Selectivity: The 3-isomer (MNA) and 4-isomer (IsoMNA) typically separate due to differences in their hydrodynamic volume and interaction with the water layer on the HILIC phase.

  • Order of Elution:

    • d3-MNA: Typically elutes after Nicotinamide but before or after IsoMNA depending on the specific HILIC phase chemistry (Amide vs. Bare Silica).

    • Resolution: A resolution (

      
      ) of > 1.5 is required if you are analyzing samples where Isonicotinamide metabolism is suspected (e.g., patients on Isoniazid therapy).
      

Part 4: Experimental Protocols

Protocol A: Validation of Specificity (Interference Check)

Objective: Ensure your MNA assay does not falsely quantify the 4-isomer.

  • Preparation: Prepare 1 µM individual solutions of d3-MNA and 1-Methyl-d3 Isonicotinamide in 50:50 ACN:Water.

  • Infusion: Infuse each separately into the MS to optimize CE for the

    
     transition.
    
  • Crosstalk Check: Inject the 1-Methyl-d3 Isonicotinamide standard but monitor the d3-MNA transition (

    
    ).
    
    • Pass Criteria: Signal < 0.1% of the d3-MNA response.

    • Fail Criteria: Significant signal indicates your MRM transition is not specific, or the isomers are converting (unlikely) or co-eluting with identical fragmentation (possible).

  • Chromatographic Resolution: Inject a mixture of both. Adjust the HILIC gradient until baseline separation is achieved.

Protocol B: Extraction for Biological Samples

Since both are quaternary amines, they do not extract well into organic solvents like ethyl acetate. Protein precipitation is preferred.

  • Sample: 50 µL Plasma/Serum.

  • Spike: Add 10 µL of d3-Methylnicotinamide (IS) at 500 ng/mL.

  • Precipitation: Add 200 µL cold Acetonitrile (containing 1% Formic Acid).

  • Vortex/Centrifuge: Vortex 30s, Centrifuge 10 min at 15,000 x g.

  • Dilution: Transfer supernatant and dilute 1:1 with Acetonitrile (to match initial HILIC conditions).

  • Injection: 2-5 µL onto HILIC-MS/MS.

Part 5: Decision Logic & Workflow

Use this logic flow to determine which standard to use and how to interpret the data.

Workflow Start Start: Select Standard Goal What is your analytical goal? Start->Goal Quant Quantify MNA in Biological Samples Goal->Quant Routine Analysis Selectivity Check for Interferences (e.g. TB Drug Studies) Goal->Selectivity Complex Matrix Use_MNA USE: d3-Methylnicotinamide (True IS) Quant->Use_MNA Use_Iso USE: 1-Methyl-d3 Isonicotinamide (Interference Marker) Selectivity->Use_Iso Method Develop HILIC Method Use_MNA->Method Use_Iso->Method Check Do peaks co-elute? Method->Check Optimize Optimize Gradient (Flatten Slope) Check->Optimize Yes (Bad) Proceed Proceed to Validation Check->Proceed No (Good) Optimize->Method

Caption: Decision tree for selecting the appropriate standard and troubleshooting co-elution issues.

References

  • Chlopicki, S., et al. (2007). "1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway."[3][4] British Journal of Pharmacology. Link

  • Trammell, S. A., et al. (2016). "Nicotinamide riboside is uniquely and orally bioavailable in mice and humans." Nature Communications. (Describes NAD+ metabolome LC-MS methods). Link

  • Li, J., et al. (2011). "New polymorphs of isonicotinamide and nicotinamide." Chemical Communications. (Structural characterization of the isomers). Link

  • Santa Cruz Biotechnology. "1-Methylnicotinamide-d3 Iodide Product Data." (Confirmation of d3-MNA commercial availability). Link

  • Luo, L., et al. (2018). "LC–MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters." Bioanalysis. (HILIC separation protocols). Link

Sources

The Co-elution Imperative: Verifying d3-Internal Standard Performance in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Co-elution verification of d3-internal standard and analyte Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In quantitative LC-MS/MS bioanalysis, the "perfect" internal standard (IS) is a mirror image of the analyte, experiencing the exact same ionization environment at the exact same moment.[1][2] While Deuterated (d3, d6, etc.) standards are the industry workhorse due to cost-effectiveness, they carry a hidden risk: the Deuterium Isotope Effect . This physicochemical phenomenon can cause retention time (RT) shifts, separating the IS from the analyte.[2][3] If the IS elutes even slightly apart from the analyte, it may fail to compensate for matrix effects (ion suppression/enhancement), leading to quantitative errors.[1][3][4][5]

This guide provides a technical comparison of d3-labeled standards against superior alternatives (13C/15N) and details a rigorous, self-validating protocol to verify co-elution and analytical integrity.

Part 1: The Challenge – The Deuterium Isotope Effect

Why do chemically identical molecules separate chromatographically? The answer lies in the quantum mechanical properties of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.

  • Bond Length & Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.

  • Lipophilicity Shift: This bond shortening reduces the molecular volume and polarizability of the molecule. In Reversed-Phase Liquid Chromatography (RPLC), this typically makes the deuterated analog slightly less lipophilic , causing it to elute earlier than the non-labeled analyte.

  • The Risk: If the RT shift moves the IS out of the analyte's ionization window, the IS may elute in a "clean" region while the analyte elutes in a suppression zone (e.g., co-eluting phospholipids). The IS response will remain high while the analyte signal is crushed, resulting in a calculated concentration that is falsely low.

Diagram 1: The Chromatographic Isotope Effect Mechanism

The following diagram illustrates the mechanistic pathway leading to quantitative bias.

IsotopeEffect Deuteration Deuterium Labeling (H → D substitution) BondProp C-D Bond Properties: • Shorter Bond Length • Lower Polarizability Deuteration->BondProp Lipophilicity Reduced Lipophilicity (Lower Interaction with C18) BondProp->Lipophilicity RT_Shift Retention Time Shift (d3-IS elutes earlier) Lipophilicity->RT_Shift MatrixMismatch Matrix Mismatch: IS and Analyte experience different ion suppression RT_Shift->MatrixMismatch If shift > peak width Error Quantitative Bias (Inaccurate Data) MatrixMismatch->Error

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect leading to bioanalytical error.

Part 2: Comparative Analysis – Selecting the Right Tool

When selecting an Internal Standard, researchers must balance cost against the risk of non-co-elution.

FeatureDeuterated IS (d3/d6) 13C / 15N Labeled IS Structural Analog IS
Co-elution Fidelity Moderate Risk. May shift 1-5% earlier than analyte.Perfect. No chromatographic isotope effect.Poor. Distinct RT is expected.
Cost Low to Moderate ($).High (

$).[6][7]
Very Low ($).
Synthesis Complexity Low. H/D exchange is common.[1]High. Requires starting with labeled precursors.Low. Off-the-shelf analogs often used.
Matrix Compensation Good (if co-eluting).[2][4] Poor (if shifted).Excellent. Tracks matrix effects perfectly.Variable. Often fails to track specific suppression.
Best Use Case Routine assays; when 13C is unavailable.High-stakes clinical/PK assays; Regulated Bioanalysis.Discovery screening; non-critical assays.

Verdict: While 13C/15N standards are the scientific gold standard due to perfect co-elution, d3-standards are acceptable if and only if their performance is experimentally verified using the protocol below.

Part 3: Experimental Verification Protocol

Do not assume your d3-IS is performing correctly. Validate it. This protocol synthesizes FDA/EMA guidelines with practical troubleshooting steps.

Experiment A: The "Zoom-In" Resolution Check

Objective: Quantify the physical separation between Analyte and IS.

  • Preparation: Prepare a neat solution (no matrix) containing both Analyte and d3-IS at mid-range concentrations.

  • Method: Inject using your standard LC-MS/MS gradient.

  • Analysis: Zoom in on the chromatogram.[1][8]

    • Calculate the Retention Time Difference (

      
      RT) : 
      
      
      
      .
    • Calculate Resolution (

      
      ) : 
      
      
      
      .
  • Acceptance: Ideally,

    
    RT should be < 0.05 min (or < 2% of total RT). If peaks are fully resolved (
    
    
    
    ), the d3-IS is acting as an analog, not a true stable isotope IS.
Experiment B: Post-Column Infusion (The Matrix Map)

Objective: Visualize where the suppression zones are relative to your peaks.

  • Setup: Tee-in a constant infusion of the Analyte (neat solution) into the LC flow after the column but before the MS source.

  • Injection: Inject a Blank Matrix sample (extracted plasma/urine) via the LC column.

  • Result: You will see a steady baseline (from the infusion) interrupted by dips (suppression) or peaks (enhancement) caused by the eluting matrix components.

  • Overlay: Overlay the RT of your d3-IS and Analyte from Experiment A onto this "Matrix Map."

  • Critical Check: Do both the Analyte and d3-IS fall within a "safe" region (flat baseline)? Or does the d3-IS elute in a safe zone while the Analyte falls into a suppression dip?

Experiment C: IS-Normalized Matrix Factor (The Quantitative Proof)

Objective: Prove that the IS compensates for matrix effects quantitatively.

  • Protocol:

    • Set 1 (Post-Extraction Spike): Extract 6 different lots of blank matrix. Spike Analyte and IS after extraction.

    • Set 2 (Neat Solution): Prepare equivalent concentrations in solvent.

  • Calculation:

    • Absolute Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent).

    • IS-Normalized MF = (MF of Analyte) / (MF of IS).

  • Acceptance: The IS-Normalized MF should be close to 1.0 (e.g., 0.85 – 1.15) and the %CV across the 6 lots should be < 15% . If the %CV is high, the d3-IS is failing to compensate for variable matrix effects.

Part 4: Verification Workflow Diagram

Use this decision tree to determine if your d3-internal standard is fit for purpose.

VerificationWorkflow Start Start: d3-IS Verification Step1 Exp A: RT Comparison Is ΔRT < 0.05 min? Start->Step1 Step2 Exp B: Post-Column Infusion Do both peaks fall in same matrix zone? Step1->Step2 Yes Optimize Action: Adjust Gradient (Flatten gradient at elution) Step1->Optimize No (Shifted) Step3 Exp C: IS-Normalized MF Is CV < 15% across 6 lots? Step2->Step3 Yes Step2->Optimize No (Different Zones) Pass PASS: d3-IS Validated Proceed to Method Validation Step3->Pass Yes Switch Action: Switch to 13C/15N IS Step3->Switch No (High Variability) Fail FAIL: Risk of Error Optimize->Step1 Retest

Figure 2: Step-by-step decision tree for verifying internal standard suitability.

References
  • Wang, S., & Cyronak, M. (2003). Evaluation of the Deuterium Isotope Effect in Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Fowble, J. W., & Musah, R. A. (2014). The Use of Stable-Isotope-Labeled Internal Standards to Compensate for Matrix Effects in LC-MS Analysis. LCGC North America.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Sources

A Senior Application Scientist's Guide to the Isotopic Purity Assessment of 1-Methyl-d3 Isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the isotopic purity of 1-Methyl-d3 Isonicotinamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control. We will explore the primary analytical techniques, compare 1-Methyl-d3 Isonicotinamide with potential alternatives, and provide the detailed experimental data and protocols necessary for immediate application in a laboratory setting.

The Critical Role of Isotopic Purity in Quantitative Analysis

1-Methyl-d3 Isonicotinamide is a stable isotope-labeled (SIL) analogue of 1-Methylnicotinamide (MNA), an endogenous metabolite with roles in various biological processes, including immune regulation.[1][2] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, SIL compounds like 1-Methyl-d3 Isonicotinamide are considered the "gold standard" for use as internal standards (IS).[3][4] Their primary function is to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[5][6]

The efficacy of a SIL internal standard is directly dependent on its isotopic purity.[7] An impure standard, containing significant levels of the unlabeled (d0) or partially labeled (d1, d2) isotopologues, can interfere with the accurate quantification of the endogenous analyte, leading to compromised pharmacokinetic and metabolism data.[4][8] Therefore, rigorous assessment of isotopic purity is not merely a quality control checkpoint but a fundamental requirement for data integrity in regulated and research environments.[9][10]

Core Methodologies for Isotopic Purity Assessment

The comprehensive characterization of a deuterated compound requires a multi-technique approach.[11] High-Resolution Mass Spectrometry (HRMS) provides an accurate profile of the isotopologue distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the location of the isotopic labels and quantifies residual non-deuterated sites.

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the benchmark technique for determining the relative abundance of each isotopologue (e.g., d0, d1, d2, d3).[12][13] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, are essential as they can resolve the small mass differences between isotopologues, which is critical for accurate quantification.[14] The strategy involves recording the full scan mass spectrum of the compound and then integrating the extracted ion chromatograms (EICs) for each isotopic species.[14][15]

The workflow ensures separation from chemical impurities and accurate measurement of the isotopic distribution.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis prep Dissolve Sample (1 mg/mL in Methanol) dilute Serial Dilution (to ~1 µg/mL) prep->dilute inject Inject onto UHPLC dilute->inject separate Gradient Elution (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize acquire Full Scan Acquisition (m/z 100-200) ionize->acquire eic Extract Ion Chromatograms (d0, d1, d2, d3) acquire->eic integrate Integrate Peak Areas eic->integrate calculate Calculate % Distribution integrate->calculate

Fig 1. LC-HRMS workflow for isotopologue distribution analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structural integrity and verifying the specific sites of deuterium incorporation.[11]

  • ¹H-NMR (Proton NMR): This is an exceptionally precise method for quantifying the amount of residual, non-deuterated material.[7] By comparing the integration of the signal from the methyl protons to a known internal standard, one can determine the percentage of non-deuterated species at that specific position.[8][16]

  • ²H-NMR (Deuterium NMR): While less common due to lower sensitivity and resolution, ²H-NMR directly detects the deuterium nucleus, providing definitive proof of deuterium incorporation at the expected chemical shift.[17]

This workflow validates the position of the deuterium label and quantifies any residual protons.

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_data Data Analysis dissolve Dissolve Sample (~10 mg) in Deuterated Solvent (DMSO-d6) standard Add Internal Standard (e.g., Maleic Acid) dissolve->standard h1_nmr Acquire ¹H-NMR Spectrum (≥400 MHz) standard->h1_nmr h2_nmr Acquire ²H-NMR Spectrum h1_nmr->h2_nmr integrate Integrate Residual ¹H Signal vs. Internal Standard h2_nmr->integrate calculate Calculate % Deuteration at Labeled Site integrate->calculate confirm Confirm ²H Signal at Expected Chemical Shift confirm->calculate

Fig 2. NMR workflow for site-specific purity assessment.

Head-to-Head: Comparison of Analytical Techniques

The choice of analytical technique depends on the specific question being asked. A comprehensive assessment requires the strengths of both MS and NMR.

ParameterHigh-Resolution Mass SpectrometryNMR Spectroscopy
Primary Information Isotopologue distribution (% d0, d1, d2, d3)Site-specific deuteration, structural confirmation
Sensitivity Very High (pg to ng level)[13]Low (mg level)
Accuracy High for relative abundanceHigh for site-specific quantification
Key Advantage Provides a complete picture of all isotopic species present in the sample.[7]Unambiguously confirms the location of the deuterium labels.[11]
Key Limitation Does not provide positional information for isotopologues.Insufficient sensitivity for trace-level analysis.
Best For Batch release testing, final product QC, determining isotopic enrichment.Synthesis validation, structural elucidation, troubleshooting.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems, incorporating standards and system suitability checks to ensure data integrity.

Protocol 1: Isotopic Purity by LC-HRMS
  • Objective: To quantify the isotopologue distribution of 1-Methyl-d3 Isonicotinamide.

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or TOF).[14]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of 1-Methyl-d3 Isonicotinamide at 1 mg/mL in methanol. Perform serial dilutions to create working solutions from 10 ng/mL to 1000 ng/mL.

    • LC Conditions:

      • Column: C18, 50 mm x 2.1 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 2 µL

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Full Scan (Profile Mode)

      • Scan Range: m/z 100-200

      • Resolution: ≥70,000

      • AGC Target: 1e6

    • Data Analysis:

      • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue:

        • d0 (C₇H₉N₂O⁺): m/z 137.0709

        • d1 (C₇H₈DN₂O⁺): m/z 138.0772

        • d2 (C₇H₇D₂N₂O⁺): m/z 139.0835

        • d3 (C₇H₆D₃N₂O⁺): m/z 140.0897

      • Integrate the peak area for each EIC.[18]

      • Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.[18]

Protocol 2: Site Confirmation by ¹H-NMR
  • Objective: To quantify the residual proton signal at the methyl position.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Accurately weigh ~10 mg of 1-Methyl-d3 Isonicotinamide and ~5 mg of an internal standard (e.g., maleic acid) into an NMR tube. Dissolve in 0.7 mL of DMSO-d6.

    • Acquisition:

      • Acquire a standard ¹H-NMR spectrum with a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise ratio.

      • Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest for accurate integration.

    • Data Analysis:

      • Calibrate the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

      • Integrate the signal for the internal standard (e.g., maleic acid vinyl protons at δ ~6.2 ppm, 2H).

      • Integrate the residual proton signal for the N-methyl group (expected around δ ~4.3 ppm).

      • Calculate the % residual proton signal relative to the moles of the internal standard to determine the isotopic purity at that site.

Comparison with Alternatives

While 1-Methyl-d3 Isonicotinamide is an excellent internal standard, it's crucial to understand its performance relative to other potential SIL-IS choices. The ideal IS should have a sufficient mass shift to avoid isotopic crosstalk while maintaining nearly identical chromatographic behavior to the analyte.[4]

Let's compare 1-Methyl-d3 Isonicotinamide with two other common types of SIL internal standards: a higher-mass deuterated analogue and a ¹³C-labeled analogue.

Feature1-Methyl-d3 Isonicotinamide Alternative A: 1-(Methyl-d3)-Isonicotinamide-2,6-d2 (d5) Alternative B: 1-(¹³C-Methyl)-Isonicotinamide
Mass Shift (vs. d0) +3 Da+5 Da+1 Da
Risk of Crosstalk Low. The natural M+3 isotopologue of the analyte is typically very low, minimizing interference.Very Low. A 5 Da shift provides excellent separation from the analyte's isotopic cluster.[4]High. The natural M+1 isotopologue (from ¹³C) of the analyte can interfere with the standard.
Label Stability High. Deuterium on a methyl group is not readily exchangeable.[19]High. Deuterium on both methyl and aromatic positions are generally stable.Very High. ¹³C labels are incorporated into the molecular backbone and are not exchangeable.[20]
Chromatography May exhibit a slight shift in retention time compared to the d0 analyte, a known phenomenon with extensive deuteration.[4][6]Likely to have a more pronounced retention time shift than the d3 analogue.Co-elutes almost perfectly with the d0 analyte, as the ¹³C atom has a negligible effect on polarity.
Cost of Synthesis Generally lower than ¹³C labeling.Higher than d3 due to multiple labeling steps.Generally higher than deuterium labeling.
Overall Recommendation Excellent Choice: Provides a good balance of mass shift, stability, and cost for most applications.Superior Choice for High Sensitivity: The larger mass shift is ideal for assays requiring the lowest possible limits of detection to eliminate any potential for isotopic interference.Not Recommended as IS: The +1 Da mass shift creates a high risk of interference from the analyte's natural ¹³C abundance.

Conclusion

The rigorous assessment of isotopic purity is a non-negotiable aspect of using 1-Methyl-d3 Isonicotinamide as an internal standard in quantitative bioanalysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a complete and trustworthy characterization of the material. LC-HRMS delivers a precise measurement of the isotopologue distribution, while NMR confirms the site of deuteration and quantifies residual protons. When compared to alternatives, 1-Methyl-d3 Isonicotinamide offers a robust and cost-effective solution, providing a sufficient mass shift to ensure analytical accuracy in the vast majority of applications. For assays demanding the utmost sensitivity, a more heavily labeled analogue (e.g., d5) may offer an advantage by further minimizing any potential for isotopic crosstalk.

References

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • Determination of isotope abundance for deuterium-labeled compounds by quantit
  • TRIA-662-d3 (1-Methylnicotinamide-d3 chloride). MedChemExpress.
  • Evaluating the use of NMR for the determination of deuterium abundance in w
  • Deuterium NMR. Wikipedia.
  • A Comparative Guide to Alternative Internal Standards for Quantit
  • USP Reference Standards. USP.
  • Pharmacopeia & Metrological Institute Standards. MilliporeSigma.
  • cGMP Products.
  • GMP Manufacturing: Best Practices for Radiolabeled APIs. Moravek.
  • US Pharmacopeia (USP). USP.
  • Pharmacopeia & Metrological Institute Standards. Merck Millipore.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • CASE STUDY - Determination of Isotopic Purity by Accur
  • Isotopic Purity Using LC-MS.
  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Labcompare.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modific
  • 1-Methylnicotinamide-13C,d3 iodide. MedChemExpress.
  • 1-Methylnicotinamide – Knowledge and References. Taylor & Francis.
  • A Researcher's Guide to Assessing the Isotopic Purity of Pyrazinamide-d3. Benchchem.
  • N(1)-methylnicotinamide as an endogenous probe for drug interactions by renal cation transporters: studies on the metformin-trimethoprim interaction. PubMed.
  • How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. YouTube.
  • 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. PMC.
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Tre

Sources

A Researcher's Guide to the Cross-Reactivity of Anti-Isonicotinamide Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with isonicotinamide, a critical aspect of immunoassay development and validation is the specificity of the antibodies employed. Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3) and picolinamide, presents a unique challenge due to the high degree of structural similarity between these compounds. This guide provides an in-depth analysis of the cross-reactivity of anti-isonicotinamide antibodies, offering both theoretical insights and practical, data-driven comparisons to aid in the development of robust and reliable immunoassays.

The Basis of Cross-Reactivity: A Tale of Three Isomers

Isonicotinamide, nicotinamide, and picolinamide share the same chemical formula (C₆H₆N₂O) and consist of a pyridine ring with a carboxamide group. The sole difference lies in the position of the carboxamide group on the pyridine ring: position 4 for isonicotinamide, position 3 for nicotinamide, and position 2 for picolinamide.[1][2][3] This subtle structural variance is the primary determinant of an antibody's ability to distinguish between them.

Antibodies recognize specific three-dimensional shapes, or epitopes.[4] For small molecules like isonicotinamide, the entire molecule essentially acts as the epitope. Therefore, an antibody raised against isonicotinamide may also bind to nicotinamide and picolinamide if their shapes are sufficiently similar to fit into the antibody's binding site (paratope).[5] The degree of this cross-reactivity is a critical parameter to quantify, as it can lead to inaccurate measurements and false-positive results in immunoassays.[6]

Visualizing the Structural Isomers

Caption: Structural comparison of isonicotinamide and its isomers.

Comparative Analysis of Cross-Reactivity: Experimental Data

To quantify the cross-reactivity of a hypothetical anti-isonicotinamide antibody, two principal techniques are employed: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The following data is illustrative and represents typical results obtained in such analyses.

Competitive ELISA

Competitive ELISA is a highly effective method for assessing the specificity of antibodies against small molecules.[7][8] In this assay, the analyte in the sample competes with a labeled antigen for binding to a limited number of antibody binding sites. A higher concentration of the cross-reacting analyte will lead to a weaker signal, and the degree of cross-reactivity is typically expressed as a percentage relative to the target analyte.[9]

Table 1: Illustrative Competitive ELISA Cross-Reactivity Data

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Isonicotinamide15100
Nicotinamide3005
Picolinamide15001
Pyridine>10,000<0.1
Benzamide>10,000<0.1

Cross-Reactivity (%) = (IC50 of Isonicotinamide / IC50 of Competitor) x 100

These illustrative data indicate that the hypothetical antibody is highly specific for isonicotinamide. It shows minimal cross-reactivity with nicotinamide and even less with picolinamide, suggesting that the position of the carboxamide group is a critical determinant for antibody recognition.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of biomolecular interactions, offering detailed kinetic information, including association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D), which reflects binding affinity.[10][11][12]

Table 2: Illustrative SPR Kinetic and Affinity Data

Analytek_a (1/Ms)k_d (1/s)K_D (M)
Isonicotinamide1.2 x 10⁵2.5 x 10⁻⁴2.1 x 10⁻⁹
Nicotinamide5.8 x 10³1.1 x 10⁻³1.9 x 10⁻⁷
Picolinamide1.1 x 10³2.3 x 10⁻³2.1 x 10⁻⁶

The SPR data corroborates the ELISA findings, demonstrating a significantly higher affinity (lower K_D) of the antibody for isonicotinamide compared to its isomers. The faster association and slower dissociation rates for isonicotinamide indicate a more stable and specific interaction.

Experimental Protocols: A Self-Validating System

The trustworthiness of cross-reactivity data hinges on robust and well-controlled experimental design.

Competitive ELISA Protocol

This protocol outlines a standard procedure for determining the cross-reactivity of an anti-isonicotinamide antibody.

Workflow for Competitive ELISA

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 Coat plate with Isonicotinamide-Carrier Conjugate p2 Block with BSA or other blocking agent p1->p2 c1 Incubate Anti-Isonicotinamide Ab with sample/standard (Isonicotinamide or Isomers) d1 Add Ab-analyte mixture to coated plate c1->d1 d2 Wash unbound reagents d1->d2 d3 Add Enzyme-conjugated Secondary Antibody d2->d3 d4 Wash unbound secondary Ab d3->d4 d5 Add Substrate d4->d5 d6 Measure Signal (e.g., Absorbance) d5->d6

Caption: Workflow for Competitive ELISA.

Step-by-Step Methodology:

  • Antigen Coating: Microtiter plates are coated with an isonicotinamide-carrier protein conjugate (e.g., isonicotinamide-BSA). The carrier protein is necessary because small molecules like isonicotinamide are not immunogenic on their own.[9]

  • Blocking: Non-specific binding sites on the plate are blocked using a solution like bovine serum albumin (BSA).

  • Competitive Reaction: A fixed concentration of the anti-isonicotinamide antibody is pre-incubated with varying concentrations of either the standard (isonicotinamide) or the potential cross-reactants (nicotinamide, picolinamide, etc.).

  • Incubation: This antibody-analyte mixture is then added to the coated and blocked microtiter plate. The free antibody (not bound to the analyte in the solution) will bind to the coated isonicotinamide-carrier conjugate.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: An enzyme-conjugated secondary antibody that recognizes the primary anti-isonicotinamide antibody is added.

  • Substrate Addition: After another wash step, a substrate for the enzyme is added, leading to a colorimetric reaction.

  • Data Analysis: The signal is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the analyte in the initial solution.[9] An IC50 value (the concentration of analyte that inhibits 50% of the signal) is calculated for each compound.

Surface Plasmon Resonance (SPR) Protocol

SPR analysis provides a more detailed understanding of the binding kinetics.[4]

Workflow for SPR Analysis

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_data_processing Data Processing s1 Immobilize Anti-Isonicotinamide Ab on sensor chip surface s2 Block remaining active sites s1->s2 b1 Inject analyte (Isonicotinamide or Isomers) at various concentrations b2 Monitor Association (Binding) b1->b2 b3 Inject buffer to monitor Dissociation b2->b3 d1 Regenerate sensor surface b3->d1 d2 Fit sensorgrams to kinetic models d1->d2 d3 Calculate ka, kd, and KD d2->d3

Sources

A Comparative Guide to Biomarkers for Isonicotinic Acid Exposure: Featuring 1-Methyl Isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of biomarkers for monitoring exposure to isonicotinic acid, a primary metabolite of the frontline anti-tuberculosis drug isoniazid. We will explore the utility of 1-Methyl Isonicotinamide as a specific biomarker and compare its performance with other established alternatives, supported by experimental data and detailed analytical protocols.

The Significance of Monitoring Isoniazid Metabolism

Isoniazid (INH) has been a cornerstone in the treatment of tuberculosis for decades.[1] However, its clinical use is challenged by drug-induced hepatotoxicity and peripheral neuropathy, which are linked to its complex metabolism.[2][3] After administration, INH is metabolized in the liver, primarily by N-acetyltransferase 2 (NAT2), into various compounds, including acetyl isoniazid, hydrazine, and isonicotinic acid.[1][2][4] The rate of this metabolism varies among individuals based on their NAT2 genotype, leading to different plasma levels of the parent drug and its metabolites.[5] Monitoring these metabolic byproducts is crucial for understanding an individual's exposure and potential risk of adverse effects.

The Metabolic Fate of Isoniazid and the Emergence of Key Biomarkers

The metabolism of isoniazid is a multifaceted process involving several enzymatic pathways. A significant portion of isoniazid is hydrolyzed to form isonicotinic acid and hydrazine.[4] Isonicotinic acid itself can undergo further biotransformation. While the direct methylation of isonicotinic acid to 1-Methyl Isonicotinamide is not as extensively documented as the metabolism of nicotinamide to 1-methylnicotinamide, the presence of various pyridine carboxylic acid isomers and their metabolites in biological systems is an active area of research.[6][7]

dot graph Metabolism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Isoniazid [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetyl_Isoniazid [label="Acetyl Isoniazid"]; Isonicotinic_Acid [label="Isonicotinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine"]; "1-Methyl_Isonicotinamide" [label="1-Methyl Isonicotinamide", fillcolor="#FBBC05", fontcolor="#202124"];

Isoniazid -> Acetyl_Isoniazid [label="NAT2"]; Isoniazid -> Isonicotinic_Acid [label="Hydrolysis"]; Isoniazid -> Hydrazine [label="Hydrolysis"]; Isonicotinic_Acid -> "1-Methyl_Isonicotinamide" [label="Methylation (Putative)", style=dashed]; } caption: "Simplified metabolic pathway of Isoniazid."

A Comparative Analysis of Biomarkers for Isonicotinic Acid Exposure

The ideal biomarker for assessing isonicotinic acid exposure should be specific, sensitive, and easily quantifiable in accessible biological matrices like urine or plasma. Here, we compare 1-Methyl Isonicotinamide with other potential biomarkers.

BiomarkerAdvantagesDisadvantagesAnalytical Methods
1-Methyl Isonicotinamide Potentially high specificity as a downstream metabolite. May reflect enzymatic activity involved in pyridine metabolism.The metabolic link from isonicotinic acid needs further conclusive establishment in humans. Potential for confusion with 1-methylnicotinamide from niacin metabolism.LC-MS/MS, HPLC
Isonicotinic Acid Direct product of isoniazid hydrolysis, providing a clear indication of exposure.Can be influenced by renal clearance rates. May not fully capture the metabolic activity of downstream pathways.HPLC, GC-MS
Acetyl Isoniazid A major metabolite reflecting the activity of the NAT2 enzyme.Levels are highly dependent on the individual's NAT2 genotype (fast, intermediate, or slow acetylators).[5]HPLC, LC-MS/MS
Hydrazine A direct product of isoniazid hydrolysis.Highly reactive and toxic, making it a challenging analyte to measure accurately. Associated with hepatotoxicity.[2]GC-MS, Derivatization followed by HPLC
NAT2 Genotype Provides a priori information about an individual's metabolic capacity.[5]Does not provide real-time exposure information. Requires genetic testing.PCR-based methods

Experimental Protocols for Biomarker Quantification

Accurate and reliable quantification of these biomarkers is paramount. Below are generalized, step-by-step protocols for the analysis of 1-Methyl Isonicotinamide and Isonicotinic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[8][9]

Quantification of 1-Methyl Isonicotinamide in Human Serum by LC-MS/MS

This protocol is adapted from methodologies used for the quantification of similar methylated nicotinamide compounds.[8][9]

1. Sample Preparation:

  • To 100 µL of serum, add 300 µL of acetonitrile containing an internal standard (e.g., N'-methylnicotinamide).[8]
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 or a cyano (CN) column is often suitable.[8][9]
  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.[8][9]
  • Mass Spectrometry: Utilize a triple-quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).
  • The precursor to product ion transition for 1-Methyl Isonicotinamide would need to be optimized, but for the structurally similar 1-methylnicotinamide, a transition of m/z 137.1 → 94.1 is used.[8]

3. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.
  • Quantify the amount of 1-Methyl Isonicotinamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

dot graph Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "Sample Preparation" { rank=same; Serum_Sample [label="Serum Sample (100 µL)"]; Protein_Precipitation [label="Add Acetonitrile with Internal Standard (300 µL)"]; Centrifugation [label="Centrifuge (14,000 rpm, 10 min)"]; Evaporation [label="Evaporate Supernatant"]; Reconstitution [label="Reconstitute in Mobile Phase"]; }

subgraph "LC-MS/MS Analysis" { rank=same; LC_Separation [label="LC Separation (C18 or CN column)"]; MS_Detection [label="MS/MS Detection (MRM Mode)"]; }

Data_Analysis [label="Data Analysis and Quantification"];

Serum_Sample -> Protein_Precipitation; Protein_Precipitation -> Centrifugation; Centrifugation -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; } caption: "Experimental workflow for LC-MS/MS analysis."

Conclusion and Future Perspectives

The selection of an appropriate biomarker for isonicotinic acid exposure is critical for both clinical management and drug development. While direct measurement of isonicotinic acid and its primary metabolites like acetyl isoniazid provides valuable information, the exploration of downstream metabolites such as 1-Methyl Isonicotinamide holds promise for a more nuanced understanding of individual metabolic profiles. Further research is warranted to firmly establish the metabolic pathway from isonicotinic acid to 1-Methyl Isonicotinamide and to validate its clinical utility in larger patient cohorts. The development of robust and standardized analytical methods, such as the LC-MS/MS protocol outlined here, will be instrumental in these future investigations.

References

  • ClinPGx. Isoniazid Pathway, Pharmacokinetics. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. [Link]

  • Isoniazid. StatPearls - NCBI Bookshelf. [Link]

  • Isoniazid: Metabolic Aspects and Toxicological Correlates. Bentham Science Publishers. [Link]

  • 1-Methylnicotinamide chloride. SLS Ireland. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. PubMed. [Link]

  • Field-amplified sample injection for the determination of isonicotinamide and nicotinamide in whitening cosmetics and supplemented foodstuffs by MEKC. Analytical Methods. [Link]

  • Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. PubMed. [Link]

  • 1-Methylnicotinamide. Wikipedia. [Link]

  • Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity. ResearchGate. [Link]

  • HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. PubMed. [Link]

  • A comparative study on the metabolism of isonicotinic acid hydrazide and of isonicotinoylhydrazinomethanesulphonic acid in the rat. PMC. [Link]

  • 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. bioRxiv. [Link]

  • Identification of 1-Methylnicotinamide as a specific biomarker for the progression of cirrhosis to hepatocellular carcinoma. PMC. [Link]

  • 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. PMC. [Link]

  • 1-Methylnicotinamide – Knowledge and References. Taylor & Francis. [Link]

  • Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. PubMed. [Link]

  • Endogenous Biomarkers for SLC Transporter-Mediated Drug-Drug Interaction Evaluation. MDPI. [Link]

  • Detection and identification of some metabolites of isonicotinic acid hydrazide (isoniazid) in human urine. PMC. [Link]

  • 1-Methylnicotinamide (Compound). Exposome-Explorer - IARC. [Link]

  • Identification of 1-Methylnicotinamide as a specific biomarker for the progression of cirrhosis to hepatocellular carcinoma. PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • identify potential biomarkers: Topics by Science.gov. Science.gov. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-d3 Isonicotinamide Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedurally-focused guide for the safe and compliant disposal of 1-Methyl-d3 Isonicotinamide Chloride. As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management of all chemical reagents, ensuring the protection of our colleagues and the environment. This guide is designed to build on your existing safety knowledge by providing specific, actionable protocols grounded in established safety principles and regulatory standards.

Understanding the Compound: Safety Profile and Rationale for Caution

1-Methyl-d3 Isonicotinamide Chloride is a deuterated analog of 1-Methylnicotinamide (MNA) chloride, a metabolite of nicotinamide.[1][2] While deuterium is a stable, non-radioactive isotope, the introduction of deuterium can alter a molecule's metabolic profile.[3][4] Therefore, as a precautionary principle, deuterated compounds should be handled with the same care as their non-deuterated counterparts and are generally disposed of as hazardous chemical waste.[3]

The safety profile of the non-deuterated analog, 1-Methylnicotinamide chloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Consequently, all handling and disposal procedures must be designed to minimize exposure through these routes.

Table 1: Chemical and Hazard Profile Summary

PropertyInformationSource(s)
Compound Name 1-Methyl-d3 Isonicotinamide ChlorideN/A
Non-Deuterated Analog 1-Methylnicotinamide chloride[2][5]
CAS Number (Analog) 1005-24-9[2][5]
Molecular Formula C7H6D3ClN2O[4]
Appearance Typically a solid, from off-white to light yellow.[4]
Primary Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
Disposal Classification Hazardous Chemical Waste[3][6][7]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the hazards identified above.

  • Eye Protection: Always wear chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[3]

  • Hand Protection: Handle with compatible gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8]

  • Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splashes, an impervious apron may be necessary.[8]

  • Respiratory Protection: Disposal procedures should be carried out in a well-ventilated area, such as a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[9][10]

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal stream for 1-Methyl-d3 Isonicotinamide Chloride and associated materials.

DisposalWorkflow start Identify Waste Containing 1-Methyl-d3 Isonicotinamide Chloride waste_type What is the form of the waste? start->waste_type solid Unused/Expired Reagent (Solid Powder) waste_type->solid Solid liquid Aqueous Solution waste_type->liquid Liquid contaminated Contaminated Labware (e.g., pipette tips, vials, gloves) waste_type->contaminated Contaminated Solid Labware spill Spill Cleanup Debris waste_type->spill Spill Debris solid_waste Collect in a dedicated, sealed, and labeled container for SOLID HAZARDOUS WASTE. solid->solid_waste liquid_waste Collect in a dedicated, sealed, and labeled container for AQUEOUS HAZARDOUS WASTE. liquid->liquid_waste labware_waste Collect in a dedicated, lined, and labeled container for SOLID HAZARDOUS WASTE. contaminated->labware_waste spill->labware_waste

Caption: Decision workflow for segregating 1-Methyl-d3 Isonicotinamide Chloride waste.

Step-by-Step Disposal Protocols

Disposal of this compound must be managed as hazardous chemical waste. Never pour 1-Methyl-d3 Isonicotinamide Chloride or its solutions down the drain.[3][7]

Protocol 4.1: Disposal of Unused or Expired Solid Reagent
  • Work Area: Conduct all handling within a chemical fume hood to minimize inhalation risk.

  • Container: Use the original manufacturer's container if possible. If not, use a new, clean, and chemically compatible container (e.g., HDPE or glass) with a secure, sealable lid.

  • Labeling: Affix a "Hazardous Waste" tag to the container.[6][11] The label must include:

    • The full chemical name: "1-Methyl-d3 Isonicotinamide Chloride" (no formulas or abbreviations).[6]

    • The approximate quantity of the waste.

    • The date of generation.

    • The Principal Investigator's name and lab location.[6]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[7][12] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[12]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.[6][7]

Protocol 4.2: Disposal of Aqueous Solutions
  • Work Area: Handle all solutions within a chemical fume hood.

  • Container: Use a dedicated, leak-proof, and chemically compatible liquid waste container (e.g., a carboy). Do not mix this waste with other waste streams like halogenated solvents.[3][12]

  • Labeling: Affix a "Hazardous Waste" tag.[6][11] List all components of the mixture with their approximate percentages (e.g., "1-Methyl-d3 Isonicotinamide Chloride (~1%), Water (99%)").[11]

  • Storage: Keep the container tightly closed except when adding waste.[11] Store in a secondary containment bin within your lab's Satellite Accumulation Area (SAA).[13]

  • Pickup: When the container is approximately 90% full, request a pickup from your institution's EHS department.[11]

Protocol 4.3: Disposal of Contaminated Labware

This includes items such as pipette tips, weigh boats, contaminated gloves, and empty vials.

  • Segregation: Do not dispose of chemically contaminated items in regular or biohazardous waste bins.

  • Container: Collect all contaminated solid waste in a dedicated container, such as a sturdy, lined cardboard box or a designated plastic pail.

  • Labeling: Clearly label the container as "Hazardous Waste."[6][11] The label should list the contaminating chemical: "Solid waste contaminated with 1-Methyl-d3 Isonicotinamide Chloride."

  • Storage & Pickup: Keep the container sealed when not in use and store it in your SAA. Arrange for pickup with your EHS department.

Regulatory Compliance: Adherence to Institutional and Federal Mandates

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste handling and emergency response.[14][15]

It is critical to follow your specific institution's hazardous waste management plan, as it is designed to comply with these federal and state regulations. Always consult with your EHS department if you have any questions.[7] Failure to comply can lead to significant penalties and compromise laboratory safety.[13]

References

  • Synergy Recycling. Disposal of deuterium (D₂). Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • University of Houston. How to Dispose of Chemical Waste | Environmental Health and Safety. Available at: [Link]

  • University of North Carolina at Chapel Hill. Laboratory Waste Management Guidelines. Available at: [Link]

  • MC Environmental. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET: 3-Amino-2-chloro-isonicotinic acid. Available at: [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response. Available at: [Link]

  • U.S. Chemical Storage. (2024). What Are OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]

  • P&S Chemicals. Product information, 1-Methylnicotinamide chloride. Available at: [Link]

  • Wikipedia. Isonicotinamide. Available at: [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

Sources

Operational Guide: PPE & Handling Protocols for 1-Methyl-d3 Isonicotinamide Chloride

[1][2]

Strategic Hazard Analysis

Handling 1-Methyl-d3 Isonicotinamide Chloride (a deuterated quaternary ammonium salt) presents a unique intersection of chemical hygiene and asset protection.[1] While the biological hazard profile mirrors its non-deuterated analog (1-Methyl Isonicotinamide Chloride), the logistical requirements are elevated due to the compound's isotopic sensitivity and cost.[1]

Core Hazards[2][3][4]
  • Biological: The compound is a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE).[1][2][3] As a quaternary ammonium salt, it can cause mucous membrane irritation upon inhalation of dust [1, 2].

  • Chemical/Physical: The salt form is likely hygroscopic .[1][2][3] Moisture absorption not only alters the effective mass (ruining quantitative NMR/MS standards) but can lead to hydrolysis or clumping, increasing the risk of spill during weighing [3].

The "Two-Way Protection" Doctrine

Effective PPE for this compound must serve two purposes:

  • Shield the Scientist: Prevent exposure to irritating dusts and aerosols.[2]

  • Shield the Isotope: Prevent contamination from skin oils, nucleases, and ambient moisture that could compromise isotopic purity or experimental baselines.[1]

Personal Protective Equipment (PPE) Matrix

The following specifications replace generic "standard precautions" with field-validated choices for handling quaternary pyridinium salts.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) Class II, Type A2 or B2Engineering controls are superior to respirators.[1][2] Prevents inhalation of fine salt dust during transfer.
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil) Outer:[1][2] Nitrile (Extended Cuff, 5-6 mil)Quaternary salts can permeate compromised latex.[1] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin [4].
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around frames.[1] Goggles provide a seal against airborne particulates.
Body Lab Coat (High-Neck/Snap) Synthetic/Cotton BlendSnap closures allow for rapid removal in emergencies.[1][2] High neck protects the suprasternal notch from dust accumulation.
Respiratory (Backup) N95 or P100 Respirator Only required if handling outside a fume hood (not recommended) or during spill cleanup of >1g quantities.[1][2]

Operational Workflow: The "Clean Chain" Protocol

Safety is not just equipment; it is a sequence of actions. The following diagram illustrates the decision logic for handling this compound, integrating safety checks with experimental integrity.

SafeHandlingStartSTART: Task AssessmentCheckStateCheck Physical State(Solid vs. Solution)Start->CheckStateSolidPathSOLID (Powder)CheckState->SolidPath High Dust RiskLiquidPathLIQUID (Solution)CheckState->LiquidPath Splash RiskHoodCheckFume Hood Available?SolidPath->HoodCheckStandardPPEStandard PPE(Goggles + Lab Coat)LiquidPath->StandardPPEWeighingWeighing Protocol:1. Static Gun Usage2. Draft Shield ON3. Double GloveHoodCheck->Weighing YesRespProtectionDon N95/P100 RespiratorHoodCheck->RespProtection No (Emergency Only)SolubilizationSolubilization:Add Solvent SLOWLY(Exothermic Risk Check)Weighing->SolubilizationDisposalDisposal:Segregate as DeuteratedHazardous WasteSolubilization->DisposalRespProtection->WeighingStandardPPE->Solubilization

Figure 1: Decision logic for PPE selection and handling based on physical state.[1][2] Note the critical branch for solid handling requiring fume hood containment.[1]

Step-by-Step Handling Protocols

A. Weighing & Transfer (Critical Step)

Context: Deuterated standards are expensive.[2] Static electricity can cause powder to "jump," leading to exposure and loss.[1]

  • Environment Prep: Ensure Fume Hood face velocity is 80–100 fpm. Clear the deck of unnecessary clutter.

  • Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula before opening the vial.[1][2][3] This prevents the charged salt particles from repelling into the air (inhalation hazard).[2]

  • The "Transfer Tunnel": Do not lift the spatula high.[2] Move the material from the source vial to the receiving vessel keeping the spatula within 2 inches of the bench surface to minimize air current disruption.

  • Decontamination: Immediately wipe the balance area with a damp lint-free wipe (water/ethanol) to capture invisible salt residues.[1][2]

B. Solubilization
  • Solvent Choice: When dissolving 1-Methyl-d3 Isonicotinamide Chloride, be aware that quaternary salts can be exothermic upon dissolution.[1][2][3]

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent splash-back of concentrated particles.[1]

  • Venting: Cap the vial loosely initially if using volatile solvents (like methanol) to prevent pressure buildup before sealing for storage.[1][2][3]

Emergency Response & Disposal

Spill Cleanup (Solid)[1][2]
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: If the spill is >500 mg, don an N95 respirator to prevent inhalation of dust raised during cleanup.[2]

  • Method: Do not dry sweep.[1][2] Cover the spill with a paper towel dampened with water (to dissolve and trap the salt).

  • Clean: Wipe the area three times with water, followed by an ethanol rinse.[2]

Exposure First Aid[2][5][6][7]
  • Eye Contact: Flush immediately for 15 minutes.[1][2][4][5] The salt is hypertonic and acidic; immediate dilution is critical to prevent corneal damage [5].

  • Skin Contact: Wash with soap and water.[1][2][6][5][7][8] Do not use solvents (ethanol/DMSO) on skin, as they may enhance transdermal absorption of the compound.

Disposal of Deuterated Waste

Do not mix with general organic waste streams if recovery is intended.

  • Labeling: Mark clearly as "Deuterated Quaternary Ammonium Salt - Non-Radioactive."

  • Segregation: If the compound contains heavy isotopes (D3), some facilities require segregation for mass spectrometry waste streams to prevent background contamination in sensitive instruments.[1][2][3]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Protective Clothing.[2] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 7680-68-4, 1-Methyl Isonicotinamide Chloride.[1][3] Retrieved from [Link][1][2]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.